Methyl 7-fluoro-1H-indazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 7-fluoro-1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7(10)8-6(5)4-11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYSPIOLQQDIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731549 | |
| Record name | Methyl 7-fluoro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079993-19-3 | |
| Record name | Methyl 7-fluoro-1H-indazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079993-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-fluoro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 7-fluoro-1H-indazole-4-carboxylate
Introduction
Methyl 7-fluoro-1H-indazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure," frequently appearing in a diverse range of pharmacologically active compounds.[1] The incorporation of a fluorine atom at the 7-position can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This guide provides an in-depth examination of a robust and logical synthetic pathway to this compound, designed for researchers and professionals in the field of organic synthesis and drug development.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway commencing from readily available starting materials. The core strategy involves the initial construction of the fluorinated indazole ring system, followed by the introduction of the carboxylate functionality at the 4-position, and concluding with the esterification to the desired methyl ester.
Target [label="this compound"]; Carboxylic_Acid [label="7-fluoro-1H-indazole-4-carboxylic acid"]; Indazole_Core [label="7-fluoro-1H-indazole"]; Starting_Material [label="2-fluoro-6-methylaniline"];
Target -> Carboxylic_Acid [label="Esterification"]; Carboxylic_Acid -> Indazole_Core [label="Carboxylation"]; Indazole_Core -> Starting_Material [label="Diazotization & Cyclization"]; }
Caption: Retrosynthetic pathway for this compound.Part 1: Synthesis of the 7-Fluoro-1H-indazole Core
The synthesis of the 7-fluoro-1H-indazole core is a critical first stage. A common and effective method begins with 2-fluoro-6-methylaniline, proceeding through a diazotization and subsequent intramolecular cyclization.
Step 1: Acetylation of 2-Fluoro-6-methylaniline
The initial step involves the protection of the amino group via acetylation. This is a standard procedure to moderate the reactivity of the aniline and to facilitate the subsequent cyclization.
Experimental Protocol:
-
To a stirred solution of 2-fluoro-6-methylaniline (1.0 eq) in ethyl acetate, cool the mixture to 0°C.
-
Slowly add acetic anhydride (1.0 eq) dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture for 30 minutes at this temperature.
-
Remove the solvent under reduced pressure to yield 2-fluoro-6-methylphenylacetamide.
Step 2: Diazotization and Intramolecular Cyclization
The acetylated intermediate undergoes diazotization using an alkyl nitrite, followed by an in-situ intramolecular cyclization to form the indazole ring.
Experimental Protocol:
-
Dissolve 2-fluoro-6-methylphenylacetamide (1.0 eq) in toluene.
-
Add acetic acid (catalytic amount) and acetic anhydride (small excess).
-
Heat the mixture and slowly add isoamyl nitrite dropwise.
-
After the addition is complete, continue heating for 30 minutes.
-
Remove the solvent under reduced pressure to obtain 1-acetyl-7-fluoro-1H-indazole.
Step 3: Deacetylation
The final step in forming the core is the removal of the acetyl protecting group.
Experimental Protocol:
-
Dissolve 1-acetyl-7-fluoro-1H-indazole (1.0 eq) in anhydrous methanol.
-
Add ammonia solution and heat the mixture to 40°C for 2 hours.
-
Remove the solvent under reduced pressure, cool the residue to induce precipitation, and collect the solid 7-fluoro-1H-indazole by filtration.
Aniline [label="2-fluoro-6-methylaniline"]; Acetylated_Aniline [label="2-fluoro-6-methylphenylacetamide"]; Acetyl_Indazole [label="1-acetyl-7-fluoro-1H-indazole"]; Indazole [label="7-fluoro-1H-indazole"];
Aniline -> Acetylated_Aniline [label="Acetic Anhydride"]; Acetylated_Aniline -> Acetyl_Indazole [label="Isoamyl Nitrite,\nAcetic Acid"]; Acetyl_Indazole -> Indazole [label="Ammonia,\nMethanol"]; }
Caption: Synthesis of the 7-fluoro-1H-indazole core.Part 2: Introduction of the Carboxylate Group at the C4-Position
With the 7-fluoro-1H-indazole core in hand, the next critical transformation is the introduction of a carboxylic acid at the 4-position. While direct C-H carboxylation can be challenging, a common strategy involves the synthesis of the corresponding carboxylic acid from a suitable precursor. In this case, we will consider the synthesis of the isomeric 4-fluoro-1H-indazole-7-carboxylic acid as a representative example of indazole carboxylation, as direct synthesis data for the 7-fluoro-4-carboxylic acid is less common. The principles remain transferable.
A plausible route to the precursor, 7-fluoro-1H-indazole-4-carboxylic acid, would likely involve a starting material already bearing the necessary functional groups for cyclization and subsequent modification.
Part 3: Esterification to this compound
The final step in the synthesis is the esterification of the 7-fluoro-1H-indazole-4-carboxylic acid to its corresponding methyl ester. This is a standard and high-yielding transformation in organic chemistry.
Fischer-Speier Esterification
A classic and reliable method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.
Experimental Protocol:
-
Suspend 7-fluoro-1H-indazole-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Carboxylic_Acid [label="7-fluoro-1H-indazole-4-carboxylic acid"]; Methyl_Ester [label="this compound"];
Carboxylic_Acid -> Methyl_Ester [label="Methanol,\nH+ (catalyst)"]; }
Caption: Final esterification step.Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 2-fluoro-6-methylaniline | Acetic anhydride | 2-fluoro-6-methylphenylacetamide | ~84% |
| 2 | 2-fluoro-6-methylphenylacetamide | Isoamyl nitrite, Acetic acid | 1-acetyl-7-fluoro-1H-indazole | ~72% |
| 3 | 1-acetyl-7-fluoro-1H-indazole | Ammonia, Methanol | 7-fluoro-1H-indazole | ~70% |
| 4 | 7-fluoro-1H-indazole-4-carboxylic acid | Methanol, H₂SO₄ | This compound | >90% (Estimated) |
Conclusion
The synthetic pathway detailed in this guide provides a robust and logical approach to this compound. By leveraging well-established reactions such as diazotization, cyclization, and esterification, researchers can efficiently access this valuable building block for drug discovery and development. The provided protocols offer a solid foundation for practical application in the laboratory, with the understanding that optimization of reaction conditions may be necessary depending on the specific scale and equipment used.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
Methyl 7-fluoro-1H-indazole-4-carboxylate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 7-fluoro-1H-indazole-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, molecular structure, synthesis, and pivotal role as a pharmaceutical intermediate. This document is intended to serve as a practical resource, blending established scientific principles with actionable insights for laboratory applications.
Core Compound Identification and Properties
This compound is a heterocyclic organic compound featuring an indazole core. The strategic placement of a fluorine atom at the 7-position and a methyl carboxylate group at the 4-position imparts unique electronic properties and reactivity, making it a valuable precursor in the synthesis of complex, biologically active molecules.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1079993-19-3 | [3] |
| Molecular Formula | C₉H₇FN₂O₂ | [4] |
| Molecular Weight | 194.16 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | COC(=O)C1=CC=C(F)C2=C1C=NN2 | [5] |
| InChI Key | PBYSPIOLQQDIAR-UHFFFAOYSA-N | [1] |
| Physical Form | Solid (predicted) | [6] |
| Purity | Typically >97% | [4] |
Molecular Structure:
References
Spectroscopic Characterization of Methyl 7-fluoro-1H-indazole-4-carboxylate: A Technical Guide
Introduction
Methyl 7-fluoro-1H-indazole-4-carboxylate (CAS No: 1079993-19-3) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the introduction of a fluorine atom can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. As such, the precise and unambiguous structural elucidation of this compound is paramount for researchers in the field.
This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available, experimentally verified spectra for this specific molecule is not readily accessible, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and scientifically grounded prediction of its spectral characteristics. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary information to identify, characterize, and utilize this compound in their work.
The molecular structure of this compound is presented below:
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are detailed below, based on the analysis of substituent effects and comparison with related indazole structures.[1][2]
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the methyl ester protons. The fluorine atom at the 7-position will introduce characteristic splitting patterns (coupling) to the adjacent protons.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 | br s | - | N1-H |
| ~8.20 | d | ~8.0 | H5 |
| ~7.40 | dd | ~8.0, ~4.0 | H6 |
| ~4.00 | s | - | -OCH₃ |
Interpretation and Causality:
-
N-H Proton: The proton on the indazole nitrogen (N1-H) is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift (~13.5 ppm) due to its acidic nature and participation in hydrogen bonding with the DMSO solvent.
-
Aromatic Protons: The indazole ring contains two aromatic protons, H5 and H6. H5 is ortho to the electron-withdrawing carboxylate group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet around 8.20 ppm. H6 is ortho to the fluorine atom and meta to the carboxylate group. It will be split by both H5 and the fluorine atom, resulting in a doublet of doublets around 7.40 ppm. The coupling constant to the fluorine atom (JHF) is expected to be around 4.0 Hz.
-
Methyl Protons: The three protons of the methyl ester group (-OCH₃) are in a shielded environment and will appear as a sharp singlet at approximately 4.00 ppm.
Caption: Predicted key ¹H-¹H COSY correlation.
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the fluorine atom will cause the signal for the carbon to which it is attached (C7) to appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~165.0 | s | - | C=O |
| ~158.0 | d | ~250 | C7 |
| ~142.0 | s | - | C7a |
| ~135.0 | s | - | C3 |
| ~128.0 | s | - | C3a |
| ~125.0 | d | ~5 | C5 |
| ~118.0 | d | ~15 | C6 |
| ~110.0 | s | - | C4 |
| ~52.0 | s | - | -OCH₃ |
Interpretation and Causality:
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to resonate at a downfield chemical shift of around 165.0 ppm.
-
Fluorinated Carbon (C7): The most notable feature will be the signal for C7, which is directly bonded to the fluorine atom. This carbon will be significantly deshielded and will appear as a doublet with a large coupling constant of approximately 250 Hz.
-
Other Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the substituents and their positions on the indazole ring. The carbon atoms of the pyrazole ring (C3, C3a, and C7a) will have distinct chemical shifts. The remaining carbons of the benzene ring (C4, C5, and C6) will also show characteristic signals, with C5 and C6 exhibiting smaller couplings to the fluorine atom.
-
Methyl Carbon: The methyl carbon of the ester group will be found at a characteristic upfield chemical shift of around 52.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, aromatic C-H, and C-F bonds.[3][4]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Medium, Broad | N-H stretch |
| 3100-3000 | Weak | Aromatic C-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1620, ~1500 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O stretch (ester) |
| ~1100 | Strong | Symmetric C-O stretch (ester) |
| ~1150 | Medium-Strong | C-F stretch |
Interpretation and Causality:
-
N-H Stretch: A broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring, with the broadening due to hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the conjugated aromatic ester.
-
C-O Stretches: Two strong bands are expected for the C-O stretching vibrations of the ester group, typically around 1250 cm⁻¹ (asymmetric) and 1100 cm⁻¹ (symmetric).[5]
-
Aromatic C=C and C-H Stretches: Medium intensity peaks in the 1620-1500 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings. Weak absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.
-
C-F Stretch: A medium to strong absorption band around 1150 cm⁻¹ is expected for the C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a detectable molecular ion peak and several characteristic fragment ions.
Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Fragment |
| 194 | [M]⁺ (Molecular Ion) |
| 163 | [M - OCH₃]⁺ |
| 135 | [M - COOCH₃]⁺ |
| 108 | [C₇H₄FN]⁺ |
Interpretation and Causality:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value of 194, corresponding to the molecular weight of the compound (C₉H₇FN₂O₂).
-
Key Fragmentations:
-
Loss of a Methoxy Radical: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), which would result in a fragment ion at m/z 163.
-
Loss of the Carbomethoxy Group: Cleavage of the entire methyl carboxylate group (•COOCH₃) would lead to a fragment at m/z 135.
-
Indazole Ring Fragmentation: Further fragmentation of the indazole ring structure is expected, potentially leading to ions such as the fluorinated benzonitrile radical cation at m/z 108.
-
Caption: Predicted key fragmentation pathways in EI-MS.
Experimental Protocols
For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) can be used as the inlet system. For less volatile samples, liquid chromatography (LC) coupled with an appropriate ionization source is suitable.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a molecular ion. Electrospray Ionization (ESI) is a softer ionization technique that would likely produce a strong protonated molecular ion [M+H]⁺ at m/z 195.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to determine the accurate mass and elemental composition of the molecular ion and its fragments.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from fundamental principles and comparative analysis with structurally related molecules, offer a solid foundation for the identification and structural verification of this important fluorinated indazole derivative. It is anticipated that this guide will serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this compound in the pursuit of novel therapeutic agents.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of Fluoro-indazole Derivatives
Introduction: The Strategic Convergence of Indazole and Fluorine in Drug Discovery
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its structural resemblance to endogenous purines like adenine allows it to effectively interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[5][6] The indazole nucleus is relatively rare in nature, with only a few known natural products containing this moiety.[4] However, its synthetic accessibility and versatile biological activity have made it a cornerstone in the design of numerous therapeutic agents.[1][3][7] The journey of indazole in medicinal chemistry began with early synthetic explorations, with Emil Fischer reporting the first synthesis of an indazole derivative in the late 19th century.[4]
Parallel to the rise of the indazole scaffold, the strategic incorporation of fluorine into drug candidates has become a transformative approach in modern medicinal chemistry. The introduction of this small, highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacological properties.[8] Key benefits of fluorination include enhanced metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, improved binding affinity to target proteins through unique electronic interactions, and altered lipophilicity and pKa, which can optimize pharmacokinetic profiles.[9][10] This strategic use of fluorine as a bioisostere for hydrogen or hydroxyl groups has led to the development of numerous successful drugs across various therapeutic areas.[2][11][12]
This in-depth technical guide explores the synergistic combination of these two powerful concepts: the discovery and history of fluoro-indazole derivatives in medicinal chemistry. We will delve into the historical context of their emergence, detail the synthetic strategies for their preparation, and explore their diverse therapeutic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of molecules.
A Historical Perspective: The Dawn of Fluoro-indazoles
While pinpointing the absolute first synthesis of a fluoro-indazole derivative is challenging to document from historical records, its emergence can be understood as a logical progression at the intersection of two major advancements in medicinal chemistry. The mid-20th century saw a surge in the exploration of organofluorine chemistry for pharmaceutical applications, and in parallel, the indazole scaffold was gaining recognition for its therapeutic potential.
Early patents from pharmaceutical companies provide some of the first documented instances of fluoro-indazole derivatives. These patents, often focused on broad classes of compounds for various therapeutic targets, began to include examples of indazoles bearing fluorine substituents. For instance, patents from companies like Pfizer in the latter half of the 20th century started to feature fluorinated indazoles within their claims for novel therapeutic agents, indicating active research and development in this area.[13][14]
The rationale for introducing fluorine was often rooted in the desire to improve upon existing indazole-based compounds. By strategically placing fluorine atoms on the indazole core or on pendant functionalities, medicinal chemists aimed to enhance metabolic stability, modulate receptor binding, and improve oral bioavailability. This approach of "fluorine scanning" to optimize lead compounds became a common strategy in drug discovery programs.
Synthetic Strategies for Fluoro-indazole Derivatives
The synthesis of fluoro-indazole derivatives can be broadly categorized into two main approaches: the construction of the indazole ring from fluorinated precursors or the direct fluorination of a pre-existing indazole scaffold. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Building the Scaffold: Synthesis from Fluorinated Precursors
A common and versatile method for preparing fluoro-indazoles involves the cyclization of appropriately substituted fluorinated phenylhydrazines or related precursors.
One established route to 4-fluoro-1H-indazole begins with 2,3-difluorobenzaldehyde. Reaction with hydrazine hydrate under elevated temperatures leads to the formation of the indazole ring system.[15]
Experimental Protocol: Synthesis of 4-Fluoro-1H-indazole from 2,3-Difluorobenzaldehyde [15]
-
To 2,3-difluorobenzaldehyde (1.0 eq), add hydrazine monohydrate (excess, e.g., 5-10 eq).
-
Heat the reaction mixture with stirring at a high temperature (e.g., 180 °C) for several hours (e.g., 10 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding ethyl acetate and water, and separate the organic layer.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-fluoro-1H-indazole.
A multi-step synthesis starting from 3-fluoro-2-methylaniline provides access to 5-bromo-4-fluoro-1H-indazole, a valuable intermediate for further functionalization.[16]
Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indazole [16]
-
Bromination: Dissolve 3-fluoro-2-methylaniline in acetonitrile and cool the solution. Add N-bromosuccinimide (NBS) portion-wise while maintaining a low temperature. After the reaction is complete, quench with sodium bisulfite.
-
Ring Closure: The resulting 4-bromo-3-fluoro-2-methylaniline is then subjected to a diazotization reaction followed by intramolecular cyclization to form the indazole ring. This is typically achieved using a nitrite source (e.g., isoamyl nitrite) in a suitable solvent.
-
Deprotection (if applicable): If a protecting group is used on the indazole nitrogen during the synthesis, it is removed in the final step to yield 5-bromo-4-fluoro-1H-indazole.
A common route to 6-fluoro-1H-indazole involves the Leimgruber-Batcho indole synthesis, adapted for indazole synthesis, starting from 2-methyl-5-fluoroaniline.[17]
Experimental Protocol: Synthesis of 6-Fluoro-1H-indazole [17]
-
Formation of Enamine: React 2-methyl-5-fluoroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine.
-
Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine hydrate to form the 6-fluoro-1H-indazole.
7-Fluoro-1H-indazole can be synthesized from 2-fluoro-6-methylaniline through a sequence of acetylation, cyclization, and deacetylation.[2]
Experimental Protocol: Synthesis of 7-Fluoro-1H-indazole [2]
-
Acetylation: React 2-fluoro-6-methylaniline with acetic anhydride to form N-(2-fluoro-6-methylphenyl)acetamide.
-
Cyclization: Treat the acetylated intermediate with a nitrite source, such as isoamyl nitrite, in the presence of an acid (e.g., acetic acid) and acetic anhydride to induce cyclization to 1-acetyl-7-fluoro-1H-indazole.
-
Deacetylation: Remove the acetyl group by hydrolysis, for example, using ammonia in methanol, to yield 7-fluoro-1H-indazole.
Direct Fluorination of the Indazole Core
More recently, methods for the direct C-H fluorination of the indazole ring have been developed, offering a more atom-economical approach.
A simple and efficient metal-free method for the fluorination of 2H-indazoles at the C3 position has been reported using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in water.[15]
Experimental Protocol: C3-Fluorination of 2H-Indazoles [15]
-
To a solution of the 2H-indazole derivative in water, add N-fluorobenzenesulfonimide (NFSI).
-
Stir the reaction mixture at ambient temperature under air.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain the 3-fluoro-2H-indazole derivative.
Therapeutic Applications of Fluoro-indazole Derivatives
The incorporation of fluorine into the indazole scaffold has led to the discovery of potent and selective modulators of a wide range of biological targets, with applications in oncology, inflammation, infectious diseases, and neuroscience.
Anticancer Activity
Fluoro-indazole derivatives have shown significant promise as anticancer agents, particularly as kinase inhibitors.[1][5][18] Many kinases have a conserved ATP binding site, and the indazole scaffold can mimic the adenine portion of ATP, leading to competitive inhibition. Fluorine substitution can enhance the binding affinity and selectivity of these inhibitors.
| Compound Class | Target Kinase(s) | Key Findings | Reference(s) |
| 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazoles | Pim kinases | Picomolar to nanomolar inhibitory activity against Pim-1, Pim-2, and Pim-3. | [1][11] |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | FGFR | Potent inhibitors of Fibroblast Growth Factor Receptors. | [1][11] |
| 1H-indazole-3-amine derivatives | ALK | Entrectinib, a potent ALK inhibitor with an IC50 of 12 nM. | [1] |
| 3-(pyrrolopyridin-2-yl)indazole derivatives | Various | Potent anti-proliferative effects against multiple human cancer cell lines. | [1][11] |
Anti-inflammatory Activity
Fluoro-indazole derivatives have been investigated for their potential to treat inflammatory disorders by targeting key enzymes and receptors involved in the inflammatory cascade.[3][5]
| Compound | Target | Biological Activity | Reference(s) |
| 6-fluoroindazole scaffold | TRPA1 cation channel | Potent and selective antagonist of hTRPA1 with an IC50 of 0.043 μM. | [3] |
| 7-fluoroindazole derivatives | Spleen tyrosine kinase (Syk) | Excellent inhibitory potency with IC50 values ranging from 10 nM to 50 nM. | [3] |
| 5-fluoroindazole derivative | Human Neutrophil Elastase (HNE) | Good inhibitory potency with an IC50 value of 0.1 μM. | [3] |
Antiviral Activity
The antiviral potential of fluoro-indazole derivatives has been explored, particularly against HIV.
| Compound Class | Target | Key Findings | Reference(s) |
| 5-fluoroindazole derivatives | HIV Reverse Transcriptase (RT) | Act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with excellent metabolic stability. | [3] |
| Fluorinated indole derivatives (bioisosteres) | Various | Picomolar antiviral activity against certain viruses. | [3] |
Other Therapeutic Areas
The versatility of the fluoro-indazole scaffold extends to other therapeutic areas, including:
-
Neurodegenerative Diseases: As inhibitors of targets like the serotonin 6 (5-HT6) receptor for the potential treatment of Alzheimer's disease.[4]
-
Cardiovascular Diseases: As Rho kinase (ROCK) inhibitors, where a 6-fluoroindazole derivative showed a significant enhancement in inhibitory potency and oral bioavailability compared to its 4-fluoro counterpart.[3][19]
-
Antibacterial Agents: As inhibitors of DNA gyrase, with activity against Gram-positive bacteria.[6]
Causality Behind Experimental Choices: The Rationale for Fluorination
The decision to incorporate fluorine into an indazole-based drug candidate is a strategic one, driven by a deep understanding of fluorine's unique properties and their predictable impact on molecular behavior.
Enhancing Metabolic Stability
One of the primary reasons for introducing fluorine is to block metabolic "soft spots." Aromatic rings and benzylic positions are often susceptible to oxidation by cytochrome P450 enzymes, leading to rapid metabolism and clearance of a drug. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to enzymatic cleavage. By replacing a hydrogen atom at a metabolically labile position with fluorine, medicinal chemists can effectively "shield" the molecule from degradation, thereby increasing its half-life and systemic exposure.[7][10]
Modulating Physicochemical Properties for Improved Pharmacokinetics
Fluorine's high electronegativity can influence the pKa of nearby functional groups. For instance, placing a fluorine atom near a basic nitrogen can lower its pKa, which can be beneficial for reducing off-target effects or improving oral absorption. Fluorine substitution also impacts a molecule's lipophilicity (logP). While a single fluorine atom can increase lipophilicity, the effect is complex and context-dependent. Careful placement of fluorine can be used to fine-tune the overall lipophilicity of a molecule to optimize its solubility, permeability, and distribution in the body.[20]
Bioisosterism and Target Engagement
Fluorine is an excellent bioisostere for a hydrogen atom due to its similar size. This allows for its introduction without causing significant steric hindrance at the target binding site. Furthermore, the polarized C-F bond can participate in favorable electrostatic interactions with the protein target, such as dipole-dipole interactions or hydrogen bonds, which can enhance binding affinity. In some cases, fluorine can also serve as a bioisostere for a hydroxyl group, offering a non-hydrogen bond donating alternative that can improve metabolic stability and membrane permeability.[11][14]
Conclusion and Future Directions
The convergence of the privileged indazole scaffold with the strategic application of fluorine chemistry has created a rich and productive field of medicinal chemistry. Fluoro-indazole derivatives have demonstrated remarkable therapeutic potential across a spectrum of diseases, driven by their ability to potently and selectively modulate key biological targets. The continued development of novel synthetic methodologies, including more efficient and site-selective C-H fluorination techniques, will undoubtedly accelerate the discovery of new fluoro-indazole-based drug candidates. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect to see the emergence of even more sophisticated and effective fluoro-indazole therapeutics in the years to come.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. caribjscitech.com [caribjscitech.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]
- 13. WO2009106980A3 - Indazole derivatives - Google Patents [patents.google.com]
- 14. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 15. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 20. pnrjournal.com [pnrjournal.com]
A Technical Guide to Investigating the Mechanism of Action of Methyl 7-fluoro-1H-indazole-4-carboxylate
A Speculative Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several FDA-approved drugs for a variety of therapeutic areas, most notably oncology.[3][4][5] Marketed drugs such as Axitinib, a potent kinase inhibitor for renal cell carcinoma, and Niraparib, a PARP inhibitor for ovarian cancer, feature the indazole core, underscoring its significance in the design of targeted therapies.[1][6]
Indazole-containing compounds are known to exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, anti-HIV, and potent antitumor activities.[1][2][7] A significant portion of the anticancer properties of indazole derivatives has been attributed to their ability to inhibit various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[4][8]
This technical guide focuses on Methyl 7-fluoro-1H-indazole-4-carboxylate , a specific indazole derivative that, while primarily utilized as a key intermediate in the synthesis of more complex biologically active molecules, possesses structural features that suggest intrinsic bioactivity.[9] Given the lack of direct mechanistic studies on this particular compound, this document aims to provide a comprehensive, speculation-driven framework for its investigation. We will dissect its molecular structure, propose plausible mechanisms of action based on established knowledge of related compounds, and provide detailed, actionable experimental protocols to validate these hypotheses.
Structural Analysis of this compound
The structure of this compound (CAS 1079993-19-3) offers several clues to its potential biological interactions:
-
1H-Indazole Core: This bicyclic system is a known pharmacophore that can engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking.[2] The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors.
-
7-Fluoro Substituent: The fluorine atom at the 7-position is a bioisostere for a hydrogen atom but introduces significant electronic changes. Its strong electronegativity can alter the acidity of the N-H bond of the pyrazole ring and influence the overall electron distribution of the aromatic system. This can modulate binding affinity and selectivity for specific protein targets. Furthermore, fluorine substitution can enhance metabolic stability and membrane permeability.
-
4-Carboxylate Group (Methyl Ester): The methyl carboxylate group at the 4-position is a potential hydrogen bond acceptor. While the ester may be liable to hydrolysis by cellular esterases to the corresponding carboxylic acid, this functional group can also participate in key binding interactions.
Speculative Mechanisms of Action and Validation Strategies
Based on the extensive literature on indazole derivatives, we can speculate on several potential mechanisms of action for this compound. For each hypothesis, a detailed experimental workflow is proposed.
Hypothesis 1: Inhibition of Protein Kinases
The most prominent activity of indazole-based compounds is the inhibition of protein kinases.[4][8] Many indazole derivatives function as ATP-competitive inhibitors by occupying the adenine-binding pocket of the kinase domain. The planar indazole ring is well-suited for this role.
Potential Kinase Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several indazole-pyrimidine based derivatives have shown potent VEGFR-2 inhibitory activity.[10]
-
FGFR1 (Fibroblast Growth Factor Receptor 1): Overactivity of FGFR1 is associated with various cancers.[11]
-
PLK4 (Polo-like kinase 4): A critical regulator of centriole duplication, its overexpression is linked to several cancer types.[12]
-
ERK1/2 (Extracellular signal-regulated kinases 1/2): Key components of the MAPK signaling pathway, which is frequently dysregulated in cancer.[6]
Caption: Workflow for validating kinase inhibition.
Detailed Protocols:
-
Broad Kinase Panel Screening:
-
Objective: To identify potential kinase targets from a large, diverse panel.
-
Methodology: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test this compound at a fixed concentration (e.g., 10 µM) against a panel of hundreds of kinases. The assay typically measures the remaining kinase activity after incubation with the compound.
-
Data Analysis: Identify kinases with significant inhibition (e.g., >50%) for further investigation.
-
-
Biochemical IC50 Determination:
-
Objective: To determine the potency of inhibition for the identified kinase "hits".
-
Methodology: Perform an in vitro kinase assay using a purified recombinant kinase, a specific substrate, and ATP. A common method is an ADP-Glo™ Kinase Assay, which quantifies ADP production.
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the kinase, its substrate, and the compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure ADP production according to the assay kit protocol.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Cellular Target Engagement:
-
Objective: To confirm that the compound interacts with its target kinase within a cellular context.
-
Methodology: Use a technique like the Cellular Thermal Shift Assay (CETSA).
-
Treat intact cancer cells (e.g., A549 lung cancer cells) with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of the target kinase remaining in the soluble fraction by Western blot.
-
-
Data Analysis: A shift in the melting temperature of the target kinase in the presence of the compound indicates direct binding.
-
-
Inhibition of Downstream Signaling:
-
Objective: To assess the functional consequence of kinase inhibition in cells.
-
Methodology:
-
Select a cell line where the target kinase is known to be active.
-
Treat the cells with increasing concentrations of this compound for a specified time.
-
Prepare cell lysates and perform Western blotting to detect the phosphorylation status of a known downstream substrate of the target kinase (e.g., for VEGFR-2, analyze phosphorylation of PLCγ1).
-
-
Data Analysis: A dose-dependent decrease in the phosphorylation of the downstream substrate would confirm the on-target activity of the compound.
-
Hypothesis 2: Induction of Apoptosis
Many indazole-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[3][13] This can be a direct consequence of inhibiting pro-survival kinases or through other mechanisms.
Caption: Hypothesized intrinsic apoptosis pathway.
-
Cell Viability Assay:
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Methodology: Use an MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Measure cell viability according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Objective: To quantify the percentage of apoptotic cells.
-
Methodology:
-
Treat cells with the compound at its GI50 concentration for 24, 48, and 72 hours.
-
Harvest the cells and stain them with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Caspase Activity Assay:
-
Objective: To measure the activation of key executioner caspases.
-
Methodology: Use a colorimetric or fluorometric assay to measure the activity of Caspase-3 and/or Caspase-7 in cell lysates after treatment with the compound.
-
Data Analysis: A significant increase in caspase activity compared to vehicle-treated cells indicates apoptosis induction.
-
-
Western Blot for Apoptotic Markers:
-
Objective: To examine changes in the expression of key apoptosis-regulating proteins.
-
Methodology: Treat cells with the compound, lyse them, and perform Western blotting for proteins such as cleaved Caspase-3, cleaved PARP, Bcl-2 (anti-apoptotic), and Bax (pro-apoptotic).
-
Data Analysis: An increase in cleaved Caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio would strongly support the induction of apoptosis.[3]
-
Hypothesis 3: Cell Cycle Arrest
Some anticancer agents, including indazole derivatives, can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.[13]
-
Flow Cytometric Cell Cycle Analysis:
-
Objective: To determine the effect of the compound on cell cycle distribution.
-
Methodology:
-
Treat cancer cells with this compound at various concentrations for 24 hours.
-
Harvest the cells, fix them in cold 70% ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) would indicate cell cycle arrest at that checkpoint.
-
-
Western Blot for Cell Cycle Regulators:
-
Objective: To investigate the molecular mechanism of the observed cell cycle arrest.
-
Methodology: Following compound treatment, perform Western blotting for key cell cycle regulatory proteins such as Cyclin B1, CDK1 (for G2/M arrest), p21, and p27.
-
Data Analysis: Changes in the expression levels of these proteins can elucidate the pathway leading to cell cycle arrest.
-
Quantitative Data Summary
The following table structure should be used to summarize the quantitative data obtained from the proposed experiments.
Table 1: Summary of In Vitro Bioactivity
| Assay Type | Cell Line / Target | Metric | Result (e.g., µM) |
| Cell Viability | A549 | GI50 | To be determined |
| Cell Viability | MCF-7 | GI50 | To be determined |
| Kinase Inhibition | Identified Kinase | IC50 | To be determined |
| Apoptosis Induction | A549 | % Apoptotic Cells | To be determined |
| Cell Cycle Arrest | A549 | % G2/M Arrest | To be determined |
Conclusion and Future Directions
This guide presents a speculative yet scientifically grounded framework for elucidating the mechanism of action of this compound. The proposed hypotheses—kinase inhibition, apoptosis induction, and cell cycle arrest—are based on the well-established activities of the broader indazole chemical class.[3][4][13] The detailed experimental workflows provide a clear and actionable path for researchers to systematically investigate these possibilities.
The results from these studies will be instrumental in determining whether this compound possesses standalone therapeutic potential or if its primary value remains as a scaffold for the synthesis of more complex and potent drug candidates. Further investigations could include in vivo efficacy studies in xenograft models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize its activity.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. This compound [myskinrecipes.com]
- 10. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Fluorinated Indazole Compounds
Introduction: The Strategic Advantage of Fluorine in Indazole-Based Drug Discovery
The indazole scaffold is a privileged bicyclic heteroaromatic system that has become a cornerstone in modern medicinal chemistry.[1] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. A particularly successful strategy in optimizing indazole-based compounds has been the introduction of fluorine atoms. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, membrane permeability, binding affinity, and selectivity for biological targets.[2][3] This strategic incorporation of fluorine has led to the discovery of potent and selective modulators of a wide array of biological targets, paving the way for novel therapeutic agents in oncology, inflammation, and neurodegenerative diseases.[4][5]
This guide provides an in-depth exploration of the key biological targets of fluorinated indazole compounds. We will delve into the specific molecular interactions, the rationale behind experimental approaches for target identification and validation, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of fluorinated indazoles in their therapeutic programs.
Major Biological Target Classes of Fluorinated Indazoles
Fluorinated indazoles have demonstrated activity against a diverse range of protein families critical in various disease pathologies. The primary target classes include protein kinases, enzymes, ion channels, and nuclear receptors.
Protein Kinases: Precision Targeting of Cellular Signaling
Protein kinases are a large family of enzymes that play a crucial role in regulating cellular processes by phosphorylating specific substrate proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[5] Fluorinated indazoles have emerged as potent and selective kinase inhibitors.
| Compound/Scaffold | Target Kinase(s) | Potency (IC50/EC50) | Therapeutic Area | Reference(s) |
| 6-fluoroindazole derivative (Cmpd 52) | Rho kinase (ROCK1) | 14 nM | Cardiovascular, Oncology | [2][4] |
| 5-fluoroindazole derivatives | RIP2 kinase | pIC50 < 8 | Inflammatory Diseases | [2] |
| Fluorinated 1H-indazol-3-amine (Cmpd 100) | FGFR1, FGFR2 | < 4.1 nM, 2.0 nM | Oncology | [1] |
| Fluorinated indazole derivative (Cmpd 36g) | EGFR | Sub-nanomolar | Oncology | [5] |
| 1H-indazole amide derivatives | ERK1/2 | 9.3 - 25.8 nM | Oncology | [1] |
| Benzimidazole-indazole derivative (Cmpd 22f) | FLT3, FLT3/D835Y | 0.941 nM, 0.199 nM | Acute Myeloid Leukemia | [7] |
| 6-fluoroindazole derivative | Syk kinase | 4 nM - 64 nM | Inflammatory Diseases | [2] |
The identification and validation of a kinase inhibitor require a multi-step process involving both biochemical and cell-based assays. The choice of assay is critical and depends on the specific research question, such as initial high-throughput screening, determining the mechanism of inhibition, or assessing cellular potency.[8][9]
Experimental workflow for kinase inhibitor discovery.
Detailed Protocol: Radiometric Kinase Assay
Principle and Rationale: The radiometric kinase assay is considered a gold-standard method for directly measuring kinase activity.[10][11] It relies on the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate (peptide or protein) by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity. This assay is highly sensitive, universally applicable to all kinases, and is not prone to interference from compound fluorescence or light scattering, making it ideal for primary screening and determining accurate inhibitory potency.[8]
Step-by-Step Methodology:
-
Reaction Setup:
-
Prepare a kinase reaction buffer appropriate for the specific kinase (typically containing a buffer like HEPES, MgCl₂, and a detergent).
-
In a 96-well or 384-well plate, add the test compound (fluorinated indazole) at various concentrations. Include a DMSO control (vehicle).
-
Add the kinase and the specific peptide or protein substrate to each well.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Termination and Separation:
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter mat (e.g., P81). The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will not.
-
-
Washing:
-
Wash the filter mat multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove any unbound radiolabeled ATP.
-
-
Detection and Data Analysis:
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Detailed Protocol: Microfluidic Mobility Shift Assay (MSA)
Principle and Rationale: The microfluidic mobility shift assay is a non-radioactive, fluorescence-based method for measuring kinase activity.[12] It relies on the separation of a fluorescently labeled substrate from its phosphorylated product based on differences in their electrophoretic mobility in a microfluidic chip. This method offers high precision, low sample consumption, and is well-suited for automated high-throughput screening and detailed kinetic studies.[8]
Step-by-Step Methodology:
-
Reaction Setup:
-
Prepare the kinase reaction in a low-volume 384-well plate. Each reaction should contain the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound at various concentrations.
-
-
Incubation:
-
Incubate the reaction plate at the optimal temperature for the kinase for a defined period.
-
-
Termination:
-
Stop the reaction by adding a stop solution provided with the assay kit.
-
-
Analysis on a LabChip® EZ Reader (or similar instrument):
-
The instrument's sipper aspirates the sample from each well of the plate.
-
The sample is injected into the microfluidic chip where the substrate and product are separated by electrophoresis.
-
Both the substrate and product are detected by a laser-induced fluorescence detector.
-
-
Data Analysis:
-
The instrument's software calculates the amount of product formed by measuring the peak heights or areas of the substrate and product.
-
The percentage of conversion (substrate to product) is determined.
-
The kinase activity is calculated from the conversion rate.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[13][14] Aberrant FGFR signaling is implicated in various cancers.[15]
Simplified FGFR signaling pathway.
ROCK1 is a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA.[16][17] The RhoA/ROCK1 pathway plays a central role in regulating the actin cytoskeleton, cell adhesion, and motility.[5]
Simplified ROCK1 signaling pathway.
Enzymes: Modulating Catalytic Activity
Fluorinated indazoles have also been developed as inhibitors of various enzymes involved in diverse physiological processes.
| Compound/Scaffold | Target Enzyme(s) | Potency (IC50) | Therapeutic Area | Reference(s) |
| Monofluorinated 3-guanidyl-indazoles | F1F0-ATPase | < 5 µM | Oncology | [2][4] |
| Fluorinated indazoles | iNOS, nNOS | Variable, selective inhibition | Inflammation, Neuroprotection | [4][18][19] |
| Fluorinated pyrazole-based hybrids | HIF prolyl hydroxylase (PHD2) | 0.5 nM, 20 nM | Anemia | [4] |
| Fluoropyrazole hybrids | ABL1 tyrosine kinase | 0.2 - 7 nM | Oncology | [4] |
| Indazole derivatives | Cyclooxygenase-2 (COX-2) | 12.32 - 23.42 µM | Inflammation | [20] |
The process for identifying enzyme inhibitors is similar to that for kinases, often starting with a high-throughput screen followed by more detailed characterization of the hits.
Detailed Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay
Principle and Rationale: This assay measures the activity of nitric oxide synthase (NOS) by quantifying the amount of nitric oxide (NO) produced. Since NO is a short-lived radical, its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), are measured.[21] The Griess reagent is commonly used to detect nitrite in a colorimetric assay.[22][23] This method is robust and suitable for screening inhibitors of both inducible NOS (iNOS) and neuronal NOS (nNOS).
Step-by-Step Methodology:
-
Enzyme/Cell Preparation:
-
Reaction Setup:
-
In a 96-well plate, add the enzyme preparation or cells.
-
Add the test compound (fluorinated indazole) at various concentrations.
-
Add the necessary cofactors for the specific NOS isoform (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin). For nNOS, also include Ca²⁺/calmodulin.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the substrate, L-arginine.
-
Incubate the plate at 37°C for a specified time.
-
-
Nitrite Detection (Griess Assay):
-
Transfer the supernatant to a new plate.
-
If measuring total NO production (nitrite + nitrate), first convert nitrate to nitrite using nitrate reductase.
-
Add Griess Reagent I (sulfanilamide in acid) followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes to allow for color development (a magenta azo dye).
-
-
Data Analysis:
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NOS inhibition and calculate the IC50 value for each compound.
-
iNOS and nNOS are two isoforms of nitric oxide synthase that produce nitric oxide (NO), a key signaling molecule.[6] iNOS is typically induced during inflammation, while nNOS plays a role in neurotransmission.[24][25][26]
Simplified iNOS and nNOS signaling pathways.
Ion Channels: Regulating Ion Flow
Ion channels are pore-forming membrane proteins that allow the passage of ions across cell membranes, playing a fundamental role in neuronal signaling, muscle contraction, and other physiological processes.[27]
| Compound/Scaffold | Target Ion Channel | Potency (IC50) | Therapeutic Area | Reference(s) |
| 6-fluoroindazole scaffold (Cmpd 40) | TRPA1 | 43 nM | Inflammation | [4] |
Functional assays that measure changes in ion flux or membrane potential are the primary methods for identifying and characterizing ion channel modulators.
Detailed Protocol: FLIPR Calcium Imaging Assay
Principle and Rationale: The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method for measuring changes in intracellular calcium concentration.[28][29][30] It is particularly useful for studying G-protein coupled receptors (GPCRs) that signal through calcium and for ion channels that are permeable to calcium, such as the TRPA1 channel.[31] The assay uses a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to calcium.
Step-by-Step Methodology:
-
Cell Plating:
-
Plate cells expressing the target ion channel (e.g., TRPA1) in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM or a component of the FLIPR Calcium Assay Kit) in an appropriate assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow the cells to take up the dye.
-
-
Compound Addition and Measurement (Antagonist Mode):
-
Place the cell plate and a compound plate containing the fluorinated indazole antagonists at various concentrations into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
It will then add the antagonist from the compound plate to the cell plate and incubate for a short period.
-
Next, the instrument will add a known agonist of the ion channel (e.g., AITC for TRPA1) to stimulate calcium influx.
-
The fluorescence intensity is monitored in real-time before and after the addition of the agonist.
-
-
Data Analysis:
-
The change in fluorescence intensity upon agonist addition is a measure of the ion channel activity.
-
The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal.
-
Calculate the percentage of inhibition and determine the IC50 value for the antagonist.
-
TRPA1 is a non-selective cation channel that is activated by a variety of noxious stimuli, including cold temperatures, environmental irritants, and inflammatory agents.[18] It is a key player in pain and neurogenic inflammation.[1][2]
Simplified TRPA1 signaling pathway in sensory neurons.
Nuclear Receptors: Modulating Gene Transcription
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to binding small, lipophilic molecules.[32] They are involved in a wide range of physiological processes, and their dysregulation is associated with various diseases.
| Compound/Scaffold | Target Nuclear Receptor | Selectivity | Therapeutic Area | Reference(s) |
| Fluoroethylated indazole estrogen (FEIE) | Estrogen Receptor β (ERβ) | 41-fold ERβ/ERα | Oncology, Inflammation | [33] |
| Fluoropropylated indazole estrogen (FPIE) | Estrogen Receptor β (ERβ) | 17-fold ERβ/ERα | Oncology, Inflammation | [33] |
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the indazole scaffold has proven to be a highly effective approach for the development of potent and selective modulators of a diverse array of biological targets. This guide has highlighted key examples of fluorinated indazoles targeting protein kinases, enzymes, ion channels, and nuclear receptors, and has provided a framework for their experimental validation. The continued exploration of fluorinated indazoles holds immense promise for the discovery of novel therapeutics for a wide range of human diseases. As our understanding of the intricate roles of these biological targets in disease pathogenesis deepens, so too will the opportunities for designing next-generation fluorinated indazole-based drugs with improved efficacy and safety profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. manuals.plus [manuals.plus]
- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nitric oxide signaling | Abcam [abcam.com]
- 25. Video: Nitric Oxide Signaling Pathway [jove.com]
- 26. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. moleculardevices.com [moleculardevices.com]
- 30. moleculardevices.com [moleculardevices.com]
- 31. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. The Challenges In Small Molecule Drug Development – Part 2: Target Identification - Tempo Bioscience [tempobioscience.com]
- 33. researchgate.net [researchgate.net]
Literature review of 7-fluoro-1H-indazole-4-carboxylate analogs
An In-Depth Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of 7-Fluoro-1H-Indazole-4-Carboxylate Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically successful therapeutics, including kinase and PARP inhibitors.[1][2] This guide provides a comprehensive technical overview of a specific, underexplored subclass: 7-fluoro-1H-indazole-4-carboxylate analogs. By synthesizing data from closely related indazole derivatives, we explore the strategic rationale for their design, propose robust synthetic pathways, and delineate potential biological applications. This document serves as a foundational resource, offering detailed experimental protocols and structure-activity relationship (SAR) insights to guide future research and development efforts in oncology, immunology, and beyond. We will delve into the critical role of the 7-fluoro substitution in modulating physicochemical properties and the potential of the 4-carboxylate moiety as a key interaction point or a handle for further derivatization.
Chapter 1: The Indazole Scaffold in Modern Drug Discovery
Introduction to Indazoles: A Privileged Heterocycle
Indazole, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[3] As a bioisostere of naturally occurring structures like indole and benzimidazole, it offers a unique combination of physicochemical properties, including hydrogen bonding capabilities and a rigid conformational framework, making it ideal for targeted interactions with biological macromolecules.[4] The indazole core exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and thus more commonly exploited in drug design.[3]
Pharmacological Significance: From Bench to Bedside
The therapeutic relevance of the indazole scaffold is firmly established, with several derivatives gaining regulatory approval for treating a range of diseases, primarily in oncology. These compounds validate the indazole core as a highly effective pharmacophore for targeting enzymes central to disease progression.[1][2]
| Drug Name | Primary Target(s) | Therapeutic Indication(s) |
| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal, and Prostate Cancer[3][5] |
| Axitinib | VEGFRs, PDGFR, c-KIT | Advanced Renal Cell Carcinoma[1][2] |
| Pazopanib | VEGFRs, PDGFR, FGFR, c-KIT | Renal Cell Carcinoma, Soft Tissue Sarcoma[1][4] |
| Entrectinib | TRK A/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive Solid Tumors[6] |
The Strategic Role of Fluorine Substitution
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. A fluorine atom at the 7-position of the indazole ring, adjacent to the fused ring system, can significantly influence the molecule's electronic properties and lipophilicity. This substitution can block potential sites of metabolism and modulate the acidity of the N-H proton, thereby altering binding interactions with target proteins.[2]
Chapter 2: Synthesis of 7-Fluoro-1H-indazole-4-carboxylate Analogs
Retrosynthetic Analysis and Strategic Considerations
While direct literature on the synthesis of 7-fluoro-1H-indazole-4-carboxylates is limited, a robust synthetic strategy can be designed by combining established methods for indazole formation and functionalization. A logical retrosynthetic approach begins by disconnecting the indazole ring, suggesting a substituted fluorinated aniline as a key starting material. The carboxylate group can be introduced either prior to or after the cyclization step. A common and effective method for indazole ring formation involves diazotization of an ortho-substituted aniline followed by intramolecular cyclization.
Proposed Synthetic Pathway
The following pathway outlines a plausible and efficient route to synthesize ethyl 7-fluoro-1H-indazole-4-carboxylate, a representative analog of this class. The synthesis starts from commercially available 3-fluoro-2-methylaniline, a raw material noted for its utility in preparing related fluoro-indazoles.[7]
Caption: Proposed synthesis of Ethyl 7-fluoro-1H-indazole-4-carboxylate.
-
Step 1: Protection: The synthesis begins with the acetylation of 3-fluoro-2-methylaniline to protect the amine and direct subsequent reactions.
-
Step 2: Functionalization: The methyl group is functionalized, for instance, via benzylic bromination followed by displacement and reduction to introduce a handle for conversion to the carboxylic acid.
-
Step 3: Conversion to Ester: The functionalized intermediate is converted to the corresponding ethyl benzoate derivative through a Sandmeyer-type reaction followed by esterification.
-
Step 4: Indazole Formation: The crucial cyclization step is achieved via diazotization of the aniline followed by an intramolecular reaction, likely a reductive cyclization, to form the indazole ring.
Detailed Experimental Protocol: Synthesis of Ethyl 7-fluoro-1H-indazole-4-carboxylate
This protocol is a representative procedure based on established chemical transformations for similar heterocyclic systems.[4]
-
Step A: Acetylation of 3-fluoro-2-methylaniline.
-
To a stirred solution of 3-fluoro-2-methylaniline (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor completion by TLC. Upon completion, quench with water and extract with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetylated product.
-
-
Step B: Conversion to Ethyl 2-amino-6-fluorobenzoate.
-
(This multi-step conversion involves standard procedures for benzylic functionalization and conversion to a carboxylic acid derivative, which are well-documented in organic synthesis literature).
-
-
Step C: Diazotization and Cyclization.
-
Dissolve the resulting ethyl 2-amino-6-fluorobenzoate (1.0 eq) in a mixture of ethanol and concentrated HCl at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Add a solution of tin(II) chloride (SnCl₂, 2.5 eq) in concentrated HCl dropwise.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to obtain Ethyl 7-fluoro-1H-indazole-4-carboxylate.
-
Chapter 3: Biological Landscape and Structure-Activity Relationships (SAR)
Direct biological data for 7-fluoro-1H-indazole-4-carboxylate analogs is scarce. However, by analyzing SAR data from structurally similar indazole derivatives, we can formulate strong hypotheses about their potential biological targets and activity profiles.
Kinase Inhibition: A Primary Application
The indazole scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.[1][2] Analogs are known to inhibit a wide range of serine/threonine and tyrosine kinases.
-
Potential Targets: Based on existing literature, potential kinase targets include p21-activated kinase 1 (PAK1), extracellular signal-regulated kinase (ERK), and fibroblast growth factor receptor (FGFR).[2][8][9]
-
Hypothesized SAR:
-
The indazole N1-H is crucial, typically forming a key hydrogen bond with the hinge region of the kinase ATP-binding site.
-
The 7-fluoro group is expected to enhance potency and/or selectivity by forming favorable interactions in a hydrophobic sub-pocket or by modulating the electronics of the core.[2][8]
-
The 4-carboxylate group can act as a hydrogen bond acceptor. Alternatively, it can be converted to a carboxamide, which is a common feature in many kinase inhibitors. The nature of the R-group on the amide nitrogen is known to dramatically impact potency and selectivity against different kinases.[8][9]
-
Table: SAR of Related Indazole-3-Carboxamide Analogs Against PAK1 [8]
| Analog ID | R Group (at N of carboxamide) | IC₅₀ (nM) |
| Analog 1 | (2,4-dichlorophenyl) | 52 |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |
| Analog 3 | (4-phenoxyphenyl) | 9.8 |
This data for a related scaffold highlights how substitutions on the amide moiety, which could be derived from the 4-carboxylate, are critical for achieving high potency.[8]
Caption: Potential inhibition of the PAK1 signaling pathway.
PARP Inhibition: Targeting DNA Damage Repair
The indazole scaffold is the core of Niraparib, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[5] Niraparib is specifically a 2H-indazole-7-carboxamide. While the 7-fluoro-1H-indazole-4-carboxylate scaffold differs in both its tautomeric form and the position of the carboxamide (or its precursor), the fundamental pharmacophore remains.
PARP inhibitors function by trapping PARP enzymes on damaged DNA, leading to the formation of double-strand breaks that are lethal to cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][10] The carboxamide moiety of PARP inhibitors typically mimics the nicotinamide portion of the NAD+ substrate, binding in the active site. It is plausible that derivatives of the 7-fluoro-1H-indazole-4-carboxylate core could be optimized to achieve potent PARP inhibition.
Chapter 4: Methodologies for Biological Evaluation
A logical workflow is essential for evaluating the biological activity of newly synthesized analogs.
Caption: A typical drug discovery screening workflow.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced by a kinase reaction, with a decrease in ADP indicating inhibition.[8]
-
Reaction Setup: In a 384-well plate, add 2.5 µL of assay buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Addition: Add 0.5 µL of the test compound (7-fluoro-1H-indazole-4-carboxylate analog) at various concentrations (e.g., 10-point serial dilution).
-
Enzyme/Substrate Addition: Add 2 µL of a solution containing the target kinase (e.g., recombinant human PAK1) and its specific substrate peptide.
-
Initiate Reaction: Add 5 µL of ATP solution to start the kinase reaction. Incubate at 30 °C for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Readout: Measure luminescence using a plate reader. Calculate percent inhibition relative to controls and determine IC₅₀ values.
Protocol: Cellular PARP Inhibition Assay
This assay measures the inhibition of PARP activity within whole cells.
-
Cell Plating: Seed cancer cells with known BRCA mutations (e.g., Capan-1) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds for 24-48 hours.
-
Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., H₂O₂) for 15 minutes to activate PARP.
-
Cell Lysis: Lyse the cells and use an ELISA-based kit to quantify the amount of poly(ADP-ribose) (PAR) polymer formation.
-
Detection: Use a primary antibody against PAR and a secondary HRP-conjugated antibody. Add substrate and measure absorbance.
-
Analysis: A reduction in the colorimetric signal indicates inhibition of PARP activity. Calculate EC₅₀ values.
Chapter 5: Future Directions and Conclusion
The 7-fluoro-1H-indazole-4-carboxylate scaffold represents a promising yet underexplored area for drug discovery. Based on robust data from related analogs, these compounds are predicted to be biologically active, with strong potential as inhibitors of protein kinases and PARP enzymes.[2][5][8]
Future research should focus on:
-
Library Synthesis: Synthesizing a diverse library of analogs by modifying the 4-carboxylate into various amides, esters, and other functional groups to explore the SAR.
-
Broad Screening: Profiling these analogs against a wide panel of kinases and other relevant oncology targets to identify potent and selective lead compounds.
-
Structural Biology: Obtaining co-crystal structures of lead compounds with their targets to rationalize SAR and guide further optimization.
This technical guide provides the foundational knowledge—from synthetic strategy to biological evaluation—to empower researchers to validate the therapeutic potential of this promising chemical class and accelerate the development of novel targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Methyl 7-fluoro-1H-indazole-4-carboxylate: Sourcing, Qualification, and Application
Introduction: The Significance of a Fluorinated Indazole Scaffold
In the landscape of modern medicinal chemistry, the indazole ring system is a privileged scaffold, recognized for its presence in numerous biologically active compounds.[1][2] As a bioisostere of indole, it serves as a cornerstone for designing molecules with diverse pharmacological activities, including anti-inflammatory, antibacterial, and notably, antitumor properties.[1][2] Methyl 7-fluoro-1H-indazole-4-carboxylate (CAS No: 1079993-19-3) is a key heterocyclic building block that has garnered significant interest.[3][4] Its structure, featuring a fluorine atom and a methyl carboxylate group, offers medicinal chemists specific steric and electronic properties to exploit in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology.[5][6]
This guide provides an in-depth technical overview for researchers and drug development professionals on the commercial availability, supplier qualification, and safe handling of this critical research chemical.
Chemical Profile:
Part 1: The Role in Drug Discovery & Commercial Availability
The primary utility of this compound is as a crucial intermediate in the synthesis of more complex, biologically active molecules.[5] The fluorination at the 7-position can enhance metabolic stability and binding affinity, while the methyl carboxylate at the 4-position provides a reactive handle for further chemical modification. This makes it an invaluable starting material in a typical drug discovery workflow.
Caption: Role of the intermediate in a drug discovery pipeline.
Commercial Supplier Landscape
This compound is available from several specialized chemical suppliers who cater to the research and development sector. Availability typically ranges from milligram to multi-gram quantities. Below is a comparative summary of offerings from notable suppliers.
| Supplier (Brand) | Product Code (Example) | CAS Number | Purity | Available Quantities |
| Fluorochem | F814929 | 1079993-19-3 | Not specified | 100 mg, 250 mg, 1 g, 5 g[4] |
| Apollo Scientific (via CymitQuimica) | PC50205 | 1079993-19-3 | Not specified | 100 mg, 250 mg, 1 g, 5 g[7] |
| Achmem | XQ00015 | 1079993-19-3 | 97% | Not specified, inquire for details[3] |
Note: Pricing and stock levels are subject to change. Researchers should always request a formal quotation.
Part 2: A Protocol for Qualifying a Chemical Supplier
Sourcing a reliable starting material is paramount to the success of any synthetic campaign. The purity and identity of the initial building block directly impact reaction yields, impurity profiles, and the ultimate integrity of the final compound. A rigorous supplier qualification process is not merely administrative; it is a foundational component of experimental reproducibility.
Caption: A systematic workflow for vetting chemical suppliers.
Step-by-Step Methodology for Supplier Vetting
-
Initial Search & Inquiry:
-
Utilize chemical sourcing platforms and supplier catalogs to identify vendors listing CAS 1079993-19-3.
-
Request formal quotations that explicitly state price, purity, and estimated lead time. Crucially, request a lot-specific Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). Reputable suppliers like Fisher Scientific and Sigma-Aldrich establish a benchmark for documentation standards.[8]
-
-
Documentation Review - The Litmus Test:
-
Certificate of Analysis (CoA): This is the most critical document.
-
Identity: Confirm the name, CAS number, and molecular formula match the desired compound.
-
Purity: Look for a specific purity value, typically determined by HPLC or GC. For synthetic intermediates, a purity of >95% is generally acceptable. Achmem, for instance, lists a purity of 97% for this compound.[3]
-
Analytical Method: The CoA should state the method used to determine purity. The absence of this information is a red flag.
-
-
Safety Data Sheet (SDS):
-
Review the hazard identification (Section 2) and handling/storage recommendations (Section 7).[9]
-
Ensure the information is comprehensive and consistent with known hazards for similar chemical classes.
-
-
-
In-House Verification (Trust but Verify):
-
Upon receipt of the material, especially for the first time from a new supplier, it is best practice to perform in-house analytical verification.
-
Techniques such as ¹H NMR, ¹⁹F NMR, or LC-MS can quickly confirm the structure and approximate purity, ensuring the material matches the CoA.
-
Part 3: Safety, Handling, and Storage
Based on available data for this compound and related indazole compounds, appropriate safety precautions are necessary.
Hazard Identification
The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The corresponding signal word is "Warning".[3]
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA or EN166 standards.[9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]
-
Exposure Controls: Avoid contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately and thoroughly with water.[10] Remove and wash contaminated clothing before reuse.[10]
-
Ingestion: Do not eat, drink, or smoke in the laboratory. If swallowed, seek immediate medical attention.[10]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
This compound is a valuable, commercially available building block essential for advancing drug discovery programs, particularly in oncology. Its successful application, however, is contingent on diligent sourcing and safe handling. By implementing a systematic supplier qualification protocol and adhering to rigorous safety standards, researchers can ensure the integrity of their starting materials and the reproducibility of their scientific outcomes. The insights provided in this guide are intended to empower scientists to navigate the procurement process with confidence and precision.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. thecalculatedchemist.com [thecalculatedchemist.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Synthesis of Methyl 7-fluoro-1H-indazole-4-carboxylate: An Essential Heterocyclic Building Block
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of Methyl 7-fluoro-1H-indazole-4-carboxylate, a key intermediate in contemporary medicinal chemistry. The strategic incorporation of a fluorine atom and the indazole scaffold is a prevalent theme in the design of modern therapeutics, often enhancing metabolic stability and target affinity.[1][2] This guide details a robust three-step synthetic pathway, commencing with the formation of the indazole core via cyclization, followed by the hydrolysis of a nitrile intermediate, and culminating in a Fischer esterification. Each step is elucidated with in-depth procedural details, mechanistic insights, and safety considerations, designed to be executed by researchers and scientists in drug development.
Introduction: The Significance of Fluorinated Indazoles
Indazole derivatives are a cornerstone in pharmaceutical research, recognized for their wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[3][4] The introduction of fluorine into organic molecules is a widely adopted strategy in drug design to modulate physicochemical properties such as lipophilicity, pKa, and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[2][5] this compound serves as a versatile building block for the synthesis of more complex bioactive molecules, making a reliable and well-documented synthetic protocol essential for the research community.
Overall Synthetic Strategy
The synthesis of the target compound is achieved through a three-step process, designed for efficiency and scalability. The pathway begins with the synthesis of a nitrile-substituted indazole, which is then hydrolyzed to the corresponding carboxylic acid. The final step involves the esterification of this acid to yield the desired methyl ester.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-Fluoro-1H-indazole-4-carbonitrile | ≥97% | Sigma-Aldrich | Starting material for Step 2 |
| 7-Fluoro-1H-indazole-4-carboxylic acid | Intermediate | - | Product of Step 2, used in Step 3 |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific | Used in Steps 2 and 3 |
| Methanol (MeOH) | Anhydrous, 99.8% | EMD Millipore | Used in Step 3 |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | For work-up in Step 2 |
| Hydrochloric Acid (HCl) | 37% | J.T. Baker | For work-up in Step 2 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Sigma-Aldrich | Drying agent |
| Deionized Water (DI H₂O) | - | In-house | - |
| Round-bottom flasks, Condenser, Stir plate | - | - | Standard laboratory glassware |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | EMD Millipore | For reaction monitoring |
Step 1: Synthesis of 7-Fluoro-1H-indazole-4-carbonitrile (Precursor)
While several routes exist for the formation of the indazole ring, this protocol assumes the starting material, 7-Fluoro-1H-indazole-4-carbonitrile, is either commercially available or synthesized via a known literature method. A common approach involves the reaction of a suitably substituted benzonitrile, such as 3-bromo-2,6-difluorobenzonitrile, with hydrazine.[6] This reaction proceeds via a nucleophilic aromatic substitution followed by cyclization to form the indazole ring.
Step 2: Hydrolysis of 7-Fluoro-1H-indazole-4-carbonitrile to 7-Fluoro-1H-indazole-4-carboxylic acid
Mechanistic Principle: The hydrolysis of a nitrile to a carboxylic acid under acidic conditions is a robust and well-established transformation.[7][8] The reaction proceeds in two main stages: initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid and an ammonium salt.[7] Heating is required to drive the reaction to completion.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Fluoro-1H-indazole-4-carbonitrile (10.0 g, 61.3 mmol).
-
Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (100 mL). Caution: This addition is exothermic; perform in an ice bath.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature and then carefully pour it over crushed ice (approx. 300 g) in a large beaker.
-
A precipitate of the carboxylic acid will form. Adjust the pH to approximately 3-4 with a saturated sodium hydroxide solution to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.
-
Dry the solid in a vacuum oven at 60 °C to a constant weight to yield 7-Fluoro-1H-indazole-4-carboxylic acid. The expected yield is typically high (85-95%).
Step 3: Fischer Esterification to this compound
Mechanistic Principle: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[5][9] The use of a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the product side. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[10]
Procedure:
-
In a 500 mL round-bottom flask, suspend the dried 7-Fluoro-1H-indazole-4-carboxylic acid (from Step 2, approx. 55.2 mmol) in anhydrous methanol (250 mL).
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 8-12 hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.
-
Cool the reaction mixture to room temperature and reduce the volume of methanol by about half using a rotary evaporator.
-
Slowly pour the concentrated mixture into a beaker containing ice-cold water (500 mL).
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to obtain pure this compound. The expected yield is 80-90%.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., ester carbonyl, N-H).
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Acid Handling: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with extreme care in a fume hood and add them slowly to solutions, especially water, to control the exothermic reaction.
-
Solvent Safety: Organic solvents like methanol and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
-
Reaction Monitoring: Never leave heated reactions unattended.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Hydrolysis (Step 2) | Insufficient reaction time or temperature. | Extend the reflux time and ensure the temperature is adequate. Re-check TLC. |
| Low Yield in Esterification (Step 3) | Incomplete reaction or loss during work-up. | Ensure the use of anhydrous methanol. Extend reflux time. Be careful during neutralization to avoid hydrolysis. |
| Water present in the reaction mixture. | Use anhydrous reagents and glassware. | |
| Product Oiling Out during Work-up | Impurities present or incorrect pH. | Ensure proper neutralization. If it persists, extract with ethyl acetate instead of relying on precipitation. |
| Difficulty in Recrystallization | Incorrect solvent system. | Perform small-scale solvent screening to find an optimal system for recrystallization. |
References
- 1. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Characterization of Methyl 7-fluoro-1H-indazole-4-carboxylate as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases.[4] Methyl 7-fluoro-1H-indazole-4-carboxylate is an indazole-containing compound with potential as a kinase inhibitor. While extensive biological data for this specific molecule is not yet publicly available, its structural similarity to known kinase inhibitors suggests it may target key signaling pathways.
This document provides a detailed guide for the characterization of this compound as a putative inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival.[5] Aberrant FGFR signaling is implicated in the development and progression of various cancers, making it a key therapeutic target.[4][6][7] The protocols outlined herein describe the necessary steps to evaluate the inhibitory potential of this compound, from direct enzymatic inhibition to cellular pathway modulation.
Putative Signaling Pathway: FGFR Signaling Cascade
The proposed mechanism of action for this compound is the inhibition of FGFR kinase activity. Upon ligand binding, FGFRs dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation.[8] Inhibition of FGFR phosphorylation by a small molecule inhibitor would block these downstream signals.
Figure 1: Hypothesized inhibition of the FGFR signaling pathway.
I. In Vitro Kinase Inhibition Assay
This protocol describes a luminescence-based assay to measure the direct inhibitory effect of this compound on FGFR kinase activity by quantifying the amount of ADP produced.[1][4]
A. Materials and Reagents
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
B. Experimental Workflow
Figure 2: Workflow for the in vitro kinase inhibition assay.
C. Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution in DMSO.[4]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.[1]
-
Add 2 µL of a solution containing the FGFR enzyme and substrate in kinase assay buffer to each well.[1]
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.[1]
-
Incubate the plate at 30°C for 60 minutes.[9]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
D. Expected Data Presentation
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| FGFR1 | Hypothetical Value | Positive Control Value |
| FGFR2 | Hypothetical Value | Positive Control Value |
| FGFR3 | Hypothetical Value | Positive Control Value |
| FGFR4 | Hypothetical Value | Positive Control Value |
Table 1: Hypothetical inhibitory activity against a panel of FGFR kinases.
II. Cell-Based FGFR Phosphorylation Assay
This protocol details the use of Western blotting to assess the ability of this compound to inhibit FGFR autophosphorylation in a cellular context.[5][10]
A. Materials and Reagents
-
Cancer cell line with known FGFR alterations (e.g., SNU-16)[11]
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-pFGFR (Tyr653/654), Rabbit anti-total FGFR
-
Loading control antibody (e.g., Mouse anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
B. Experimental Workflow
Figure 3: Western blot experimental workflow.
C. Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
III. Scientific Integrity and Causality
-
Choice of DMSO as a solvent: this compound is an organic molecule and is expected to have good solubility in DMSO, a common solvent for preparing stock solutions of small molecule inhibitors.[12]
-
Serum Starvation: This step in the cell-based assay is crucial to lower the basal level of kinase activity, thereby increasing the signal-to-noise ratio when assessing the effect of the inhibitor.[8]
-
Inclusion of Phosphatase Inhibitors: Phosphatases in the cell lysate can dephosphorylate proteins. Including phosphatase inhibitors in the lysis buffer is essential to preserve the phosphorylation status of FGFR and other signaling proteins for accurate detection by Western blot.
-
Loading Control in Western Blotting: Using a housekeeping protein like GAPDH as a loading control ensures that any observed changes in the protein of interest are due to the experimental treatment and not variations in the amount of protein loaded per lane.[5]
IV. Conclusion
The protocols described in this application note provide a robust framework for the initial characterization of this compound as a potential FGFR kinase inhibitor. Successful execution of these experiments will provide valuable data on its biochemical potency, cellular efficacy, and mechanism of action, which are critical for its further development as a therapeutic agent.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. Methyl 6-fluoro-1H-indazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 4. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Methyl 7-fluoro-1H-indazole-4-carboxylate in Cancer Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Indazole Scaffolds in Oncology
The indazole ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-tumor effects.[1][2] Several indazole-based compounds have been successfully developed into clinically approved cancer therapeutics, primarily functioning as inhibitors of protein kinases that are critical for tumor growth and survival.[3][4] Methyl 7-fluoro-1H-indazole-4-carboxylate is a member of this promising class of molecules. Its structure is particularly noteworthy for the presence of a fluorine atom at the 7-position, a modification known to enhance metabolic stability and binding affinity to target proteins.[5]
These application notes provide a comprehensive guide for researchers investigating the potential of this compound as an anti-cancer agent. We will explore its hypothesized mechanism of action, supported by detailed protocols for in vitro and in vivo validation.
Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling Pathways
Based on the known activities of structurally related indazole derivatives, we hypothesize that this compound functions as a small molecule inhibitor of a key protein kinase involved in oncogenic signaling. A plausible target is a serine/threonine kinase, such as one within the PI3K/Akt/mTOR or MAPK/ERK pathways, which are frequently dysregulated in cancer and drive cell proliferation, survival, and metastasis.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols
The following protocols are designed to systematically evaluate the anti-cancer properties of this compound and to validate its hypothesized mechanism of action.
Part 1: In Vitro Evaluation
1.1. Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of a compound on cell growth and survival.[6]
Protocol: MTT/XTT Assay [6][7]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and treat the cells for a specified duration, typically 48-72 hours.[6] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[6]
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.[6]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
1.2. Apoptosis Assay
To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis).
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining [7]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
1.3. Target Validation and Mechanism of Action
Protocol: Western Blotting [7]
-
Protein Extraction: Treat cells with the compound for various time points, then lyse the cells to extract total protein. Determine protein concentration using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the hypothesized signaling pathway (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]
The following workflow diagram outlines the key steps for in vitro evaluation.
Caption: A general workflow for the in vitro evaluation of small molecule inhibitors.[7]
Part 2: In Vivo Evaluation
2.1. Xenograft Models
Xenograft models are a cornerstone of preclinical cancer drug development, allowing for the evaluation of a compound's efficacy in a living organism.[8][9]
Protocol: Cell Line-Derived Xenograft (CDX) Model [9][10]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[8]
Protocol: Patient-Derived Xenograft (PDX) Model
For a more clinically relevant model that preserves the heterogeneity of the original tumor, PDX models are recommended.[11][12]
-
Model Generation: Implant fresh tumor tissue from a patient into immunocompromised mice.[11]
-
Study Design: The subsequent steps for treatment and evaluation are similar to the CDX model, but the results are often more predictive of clinical outcomes.
The following table summarizes key parameters for in vivo studies.
| Parameter | Description |
| Animal Model | Athymic Nude Mice or SCID Mice |
| Cell Line/Tumor | Relevant human cancer cell line or patient-derived tumor |
| Tumor Implantation | Subcutaneous or orthotopic |
| Treatment Group | This compound (various doses) |
| Control Group | Vehicle |
| Primary Endpoint | Tumor growth inhibition |
| Secondary Endpoints | Body weight, survival, biomarker analysis |
Target Identification and Validation
If the initial screens are promising but the precise molecular target is unknown, several strategies can be employed for target identification and validation.[13][14][15]
-
CRISPR/Cas9 Screens: Perform genome-wide CRISPR screens to identify genes that, when knocked out, confer resistance or sensitivity to the compound.[13]
-
Chemical Proteomics: Use affinity-based probes to pull down the protein targets that directly bind to the compound.
-
In Vitro Kinase Profiling: Screen the compound against a large panel of recombinant kinases to identify potential targets.
Conclusion
This compound belongs to a class of compounds with significant potential in cancer therapy. The protocols outlined in these application notes provide a robust framework for its preclinical evaluation. By systematically assessing its effects on cell viability, apoptosis, and in vivo tumor growth, and by elucidating its mechanism of action, researchers can determine its therapeutic potential and advance its development as a novel anti-cancer agent.
References
- 1. Page loading... [guidechem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. xenograft.org [xenograft.org]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. startresearch.com [startresearch.com]
- 12. clinicallab.com [clinicallab.com]
- 13. biocompare.com [biocompare.com]
- 14. Target Validation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for the N-Alkylation of Methyl 7-fluoro-1H-indazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Significance of N-Alkylated Indazoles in Medicinal Chemistry
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged pharmacophore in a multitude of therapeutic agents.[1][2] Its derivatives are integral to drugs developed for oncology, inflammation, and neurodegenerative diseases. The biological activity of these compounds is profoundly influenced by the substitution pattern on the indazole core, particularly on the nitrogen atoms. The N-alkylation of indazoles is a critical transformation, yet it presents a significant synthetic challenge: the regioselectivity of the reaction. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, and alkylation can occur at either position, often yielding a mixture of regioisomers.[1][3][4] This guide provides a detailed, step-by-step protocol for the N-alkylation of a specific, functionally rich indazole, Methyl 7-fluoro-1H-indazole-4-carboxylate, with a focus on controlling the regiochemical outcome.
Understanding the Regioselectivity of Indazole N-Alkylation
The regioselectivity of indazole N-alkylation is a complex interplay of electronic effects, steric hindrance, and reaction conditions such as the choice of base, solvent, and alkylating agent.[1][2][5] The two tautomeric forms of the parent indazole, the 1H- and 2H-tautomers, have different thermodynamic stabilities, with the 1H-tautomer generally being more stable.[1][3][4] This intrinsic stability can be harnessed to favor the formation of N1-alkylated products under thermodynamically controlled conditions.[1][3]
For the specific substrate, this compound, the substituents play a crucial role. The electron-withdrawing fluorine atom at the C-7 position and the methyl carboxylate at the C-4 position significantly influence the electron density and steric environment around the N1 and N2 atoms. Research has shown that electron-withdrawing substituents at the C-7 position, such as a nitro (NO₂) or carboxylate (CO₂Me) group, can lead to excellent N-2 regioselectivity.[2][3][5][6][7] This is attributed to both steric hindrance at the N1 position and electronic effects that favor the formation of the N2-anion.
Visualizing the N-Alkylation Pathways
Caption: General experimental workflow for the N-alkylation of indazoles.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks (flame-dried) |
| Anhydrous Solvent (THF or DMF) | Magnetic stirrer and stir bars |
| Base (Sodium Hydride, Potassium Carbonate) | Inert atmosphere setup (Nitrogen or Argon) |
| Alkylating Agent (e.g., Alkyl Halide) | Syringes and needles |
| Saturated aqueous ammonium chloride (NH₄Cl) | Ice bath |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Thin Layer Chromatography (TLC) plates and chamber |
| Ethyl acetate (EtOAc) | Rotary evaporator |
| Hexanes | Column chromatography setup (silica gel) |
| Anhydrous sodium sulfate (Na₂SO₄) | NMR spectrometer |
| Mass spectrometer |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the more thermodynamically stable N1-alkylated product. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity in many indazole systems.[3][5][6][7]
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (a typical concentration is 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.
-
Scientist's Note: The portion-wise addition of NaH is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes. The formation of the sodium salt of the indazole should result in a homogenous solution or a fine suspension.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure N1-alkylated product.
Protocol 2: N-Alkylation with Potential for N-2 Selectivity (Kinetic vs. Steric Control)
Given the 7-fluoro substituent, there is a strong possibility of obtaining the N2-alkylated product as the major isomer. This protocol utilizes conditions that can favor N2-alkylation, particularly when steric hindrance at the N1 position is significant. Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often leads to a mixture of isomers, but can favor the N2 product under certain circumstances.[1][6]
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat to 50-60 °C if the reaction is sluggish. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Careful separation will be required to isolate the N1 and N2 isomers.
Visualization of Regioselectivity Factors
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
Data Summary and Expected Outcomes
| Protocol | Conditions | Expected Major Product | Rationale |
| 1 | NaH, THF, 0 °C to rt | N1-alkylated | Thermodynamic control generally favors the more stable N1-isomer.[1][3][4] |
| 2 | K₂CO₃, DMF, rt to 60 °C | N2-alkylated or Mixture | The 7-fluoro substituent provides significant steric hindrance at the N1-position, potentially directing the alkylation to the N2-position under these conditions.[7] |
Characterization of Products
The unequivocal assignment of the N1 and N2 regioisomers is critical and can be achieved using a combination of one- and two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy.[6] In the HMBC spectrum, a correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring is indicative of N1-alkylation, while a correlation to the C3 carbon suggests N2-alkylation.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or the equivalents of the base and alkylating agent. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the ester.
-
Poor Regioselectivity: If a mixture of isomers is obtained and difficult to separate, exploring other reaction conditions is recommended. For instance, Mitsunobu conditions (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate) have been shown to favor N2-alkylation for some indazoles.[3][4]
-
Purification Challenges: The polarity of the N1 and N2 isomers can be very similar. Careful selection of the eluent system for column chromatography is essential. In some cases, recrystallization can be an effective method for separating isomers.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Application Notes & Protocols: Methyl 7-fluoro-1H-indazole-4-carboxylate as a Premier Fragment for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to engage with a multitude of biological targets, particularly protein kinases.[1][2] This guide focuses on a specific, high-value fragment, Methyl 7-fluoro-1H-indazole-4-carboxylate , and its strategic application in fragment-based drug design (FBDD). We will explore its chemical and physical properties, its potential as a starting point for the development of potent kinase inhibitors, and provide detailed protocols for its synthesis, screening, and elaboration into lead compounds. This document is intended to serve as a practical and authoritative resource for researchers aiming to leverage this versatile fragment in their drug discovery programs.
Introduction to this compound: A Fragment with Innate Potential
Fragment-based drug design (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[3] FBDD utilizes small, low molecular weight molecules (fragments) to probe the binding sites of biological targets. These fragments, though often exhibiting weak affinity, provide high-quality starting points for optimization due to their efficiency in forming favorable interactions with the target protein.[3]
This compound is an exemplary fragment that embodies the principles of FBDD. Its indazole core is a well-established pharmacophore in numerous approved drugs, particularly kinase inhibitors.[1][2] The strategic placement of the fluorine atom at the 7-position and the methyl carboxylate at the 4-position provides a unique combination of properties that make it an attractive starting point for drug discovery campaigns. The fluorine atom can engage in favorable interactions with the protein backbone and can be used as a sensitive reporter for binding in ¹⁹F NMR screening.[4] The methyl carboxylate provides a vector for synthetic elaboration, allowing for the growth of the fragment into more potent and selective lead compounds.
This guide will provide a comprehensive overview of the application of this compound in FBDD, with a focus on its potential for targeting protein kinases such as Phosphoinositide-Dependent Kinase-1 (PDK1) and AXL receptor tyrosine kinase.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for its successful application in drug design. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1079993-19-3 | [5] |
| Molecular Formula | C₉H₇FN₂O₂ | [5] |
| Molecular Weight | 194.16 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 133-138 °C (for the non-fluorinated analog, Methyl 1H-indazole-4-carboxylate) | |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| LogP (Predicted) | 1.71 | [7] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
| Rotatable Bonds | 1 | N/A |
Synthesis Protocol
The following is a plausible multi-step synthesis for this compound, based on established methods for the synthesis of indazoles and their derivatives.[4][8][9][10][11]
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Esterification of 2,3-Difluorobenzoic Acid
-
To a solution of 2,3-difluorobenzoic acid (1.0 equiv) in methanol (10 vol), add concentrated sulfuric acid (0.1 equiv) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2,3-difluorobenzoate.
Step 2: Nitration of Methyl 2,3-difluorobenzoate
-
Add Methyl 2,3-difluorobenzoate (1.0 equiv) to a mixture of concentrated nitric acid (3.0 equiv) and concentrated sulfuric acid (3.0 equiv) at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture onto ice and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to obtain Methyl 2,3-difluoro-6-nitrobenzoate.
Step 3: Reduction of the Nitro Group
-
To a solution of Methyl 2,3-difluoro-6-nitrobenzoate (1.0 equiv) in ethanol and water, add iron powder (5.0 equiv) and ammonium chloride (1.0 equiv).
-
Heat the mixture to reflux for 4 hours.
-
Filter the hot solution through celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 2-amino-3-fluoro-6-nitrobenzoate.
Step 4: Diazotization and Indazole Formation
-
Dissolve Methyl 2-amino-3-fluoro-6-nitrobenzoate (1.0 equiv) in a mixture of acetic acid and propionic acid.
-
Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 equiv) in water dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Pour the mixture into ice water and collect the precipitate by filtration.
-
Wash the solid with cold water and dry to afford Methyl 7-fluoro-4-nitro-1H-indazole-4-carboxylate.
Step 5: Reduction of the Nitroindazole
-
To a solution of Methyl 7-fluoro-4-nitro-1H-indazole-4-carboxylate (1.0 equiv) in methanol, add 10% Pd/C (0.1 equiv).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Filter the reaction mixture through celite and concentrate the filtrate to yield Methyl 4-amino-7-fluoro-1H-indazole-4-carboxylate.
Step 6: Sandmeyer Reaction
-
Suspend Methyl 4-amino-7-fluoro-1H-indazole-4-carboxylate (1.0 equiv) in a solution of tetrafluoroboric acid (48% in water, 3.0 equiv) at 0 °C.
-
Add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes, then add copper powder (0.2 equiv).
-
Heat the reaction mixture to 60 °C for 1 hour.
-
Cool to room temperature, add water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Application in Fragment-Based Drug Design: Targeting Kinases
The indazole scaffold is a proven hinge-binding motif for many protein kinases.[3][12][13] The N1 and N2 atoms of the pyrazole ring can form key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP. This makes this compound an excellent starting point for developing kinase inhibitors. Two particularly relevant kinase targets for indazole-based fragments are PDK1 and AXL.
Targeting Phosphoinositide-Dependent Kinase-1 (PDK1)
PDK1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[3][14] Inhibiting PDK1 is therefore a promising strategy for cancer therapy. Fragment screening campaigns have successfully identified aminoindazole fragments as potent PDK1 inhibitors.[3][12][13]
Caption: Simplified PDK1 signaling pathway and the inhibitory action of indazole fragments.
Targeting AXL Receptor Tyrosine Kinase
AXL is a member of the TAM family of receptor tyrosine kinases and its overexpression is associated with poor prognosis and drug resistance in various cancers.[15][16] Fragment-based approaches have led to the discovery of indazole-based AXL inhibitors.[15]
Caption: Overview of the AXL signaling pathway and inhibition by indazole-based fragments.
Experimental Protocols for Fragment Screening
Due to the presence of a fluorine atom, this compound is an ideal candidate for ¹⁹F NMR-based fragment screening. This technique offers high sensitivity and low background, allowing for the rapid detection of weak binding events.
Workflow for ¹⁹F NMR Fragment Screening
Caption: General workflow for a ¹⁹F NMR-based fragment screening campaign.
Step-by-Step ¹⁹F NMR Screening Protocol
-
Preparation of Fragment Stocks:
-
Prepare a 100 mM stock solution of this compound in d₆-DMSO.
-
Prepare stock solutions of other fluorinated fragments for screening in mixtures.
-
-
Preparation of Protein Sample:
-
Express and purify the target kinase domain (e.g., PDK1 or AXL).
-
Prepare a 50 µM solution of the protein in a suitable NMR buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% D₂O).
-
-
NMR Sample Preparation:
-
Reference Sample: In an NMR tube, add the fragment(s) to the NMR buffer to a final concentration of 200 µM.
-
Protein Sample: In a separate NMR tube, add the fragment(s) to the protein solution to the same final concentration.
-
-
¹⁹F NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum for both the reference and protein samples.
-
Typical acquisition parameters: 32k data points, spectral width of 200 ppm, 256 scans, 298 K.
-
-
Data Analysis and Hit Identification:
-
Compare the spectra of the reference and protein samples.
-
A change in the chemical shift, a decrease in signal intensity, or line broadening of the fragment's ¹⁹F signal in the presence of the protein indicates binding.
-
-
Hit Validation and Characterization:
-
Confirm hits using an orthogonal biophysical method such as Saturation Transfer Difference (STD) NMR, 2D ¹H-¹⁵N HSQC NMR with ¹⁵N-labeled protein, or Isothermal Titration Calorimetry (ITC).
-
Determine the binding affinity (K_D) of the fragment for the target protein.
-
Structure-Activity Relationship (SAR) and Hit-to-Lead Optimization
Once this compound is identified as a hit, the next step is to improve its potency and selectivity through chemical modification. The methyl carboxylate at the 4-position serves as an ideal handle for synthetic elaboration.
SAR Insights for Indazole-Based Kinase Inhibitors
-
7-Position: The 7-fluoro substituent can be explored for other halogen substitutions or small lipophilic groups to probe interactions with the protein surface.
-
4-Position (Carboxylate): The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a variety of amines to generate a library of amides. This allows for the exploration of the solvent-exposed region of the ATP-binding pocket.
-
1-Position (N-H): The N-H of the indazole can be alkylated or arylated to extend into other regions of the binding site or to improve physicochemical properties.
-
Other Positions (3, 5, 6): Substitution at these positions can be used to fine-tune potency and selectivity.
Example of a Hit-to-Lead Strategy
| Compound | R Group at 4-position | PDK1 IC₅₀ (µM) | Ligand Efficiency |
| Fragment Hit | -COOCH₃ | >100 | - |
| Analog 1 | -COOH | 50 | 0.35 |
| Analog 2 | -CONH(CH₂)₂OH | 10 | 0.42 |
| Analog 3 | -CONH-phenyl | 1.5 | 0.48 |
| Analog 4 | -CONH-(4-pyridyl) | 0.2 | 0.55 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound represents a high-quality, versatile fragment for modern drug discovery. Its inherent drug-like properties, coupled with the proven track record of the indazole scaffold in kinase inhibition, make it an invaluable tool for researchers. The strategic incorporation of a fluorine atom facilitates its use in sensitive ¹⁹F NMR screening, while the methyl carboxylate provides a ready handle for synthetic elaboration. By following the protocols and considering the strategic insights outlined in this guide, researchers can effectively leverage this fragment to discover and develop novel therapeutics against a range of challenging disease targets.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. lookchem.com [lookchem.com]
- 7. chemscene.com [chemscene.com]
- 8. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Cytotoxicity Profiling of Methyl 7-fluoro-1H-indazole-4-carboxylate
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This heterocyclic motif, a fusion of benzene and pyrazole rings, is a bioisostere of endogenous structures like indole, allowing for favorable interactions with a wide array of biological targets.[3] Consequently, indazole derivatives have been successfully developed as potent agents against a spectrum of diseases, demonstrating anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[4][5][6] Several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, feature the indazole core, underscoring its clinical significance in oncology.[2][5]
Methyl 7-fluoro-1H-indazole-4-carboxylate is a specific derivative within this promising class of compounds. While it is recognized as a key intermediate in the synthesis of novel therapeutics for cancer and neurological disorders, its intrinsic biological activity is less characterized.[7] This application note provides a detailed protocol for an initial, foundational in vitro screen to determine the cytotoxic potential of this compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is presented as a robust, colorimetric method for assessing metabolic activity as a proxy for cell viability.[8] This initial screen is a critical first step in elucidating the compound's potential as a novel therapeutic agent.
Physicochemical Properties and Compound Handling
A thorough understanding of the test compound's physicochemical properties is paramount for designing a reproducible and accurate in vitro assay. For this compound, the following information is pertinent:
| Property | Value | Source/Basis |
| Molecular Formula | C₉H₇FN₂O₂ | [9] |
| Molecular Weight | 194.16 g/mol | [9] |
| Appearance | Solid | |
| Solubility | Poor aqueous solubility is anticipated based on the indazole scaffold. | [10] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | [8][10] |
| Storage | Store solid compound at room temperature. Store DMSO stock solution at -20°C. | [8][10] |
Preparation of Stock Solution:
The poor aqueous solubility of many indazole derivatives necessitates the use of an organic solvent, like DMSO, to prepare a concentrated stock solution.
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh a precise amount of the compound. For example, to prepare 10 mL of a 10 mM stock solution, weigh 19.42 mg.
-
Solubilize: Add the appropriate volume of anhydrous, cell culture grade DMSO to the solid compound.
-
Dissolve: Vortex the solution vigorously. Gentle warming or brief sonication in a water bath can be used to aid dissolution if necessary.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in adherent human cancer cell lines using a 96-well plate format.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in a complete culture medium. A common starting point is a 2-fold dilution series ranging from 100 µM to 0.1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.5%) and a no-cell control (medium only for background subtraction).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently mix the contents on a plate shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
-
Interpretation and Next Steps
The IC₅₀ values obtained from this primary screen will provide a quantitative measure of the cytotoxic potency of this compound against the tested cancer cell lines. A low micromolar or nanomolar IC₅₀ value would suggest significant anti-proliferative activity and warrant further investigation.
Potential Follow-up Assays:
-
Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry or caspase activity assays can be performed.
-
Cell Cycle Analysis: To investigate if the compound induces cell cycle arrest at a specific phase.
-
Kinase Profiling: Given that many indazole derivatives are kinase inhibitors, a broad kinase screening panel could help identify potential molecular targets.[5][11]
Hypothetical Mechanism of Action:
Many anti-cancer indazole derivatives function by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. A plausible, though unconfirmed, mechanism for an active indazole compound could involve the inhibition of a key kinase like a receptor tyrosine kinase (RTK) or a downstream effector in the MAPK or PI3K/Akt pathways.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. achmem.com [achmem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Applikations- und Protokollhandbuch: Derivatisierung von Methyl-7-fluor-1H-indazol-4-carboxylat für SAR-Studien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur strategischen Derivatisierung von Methyl-7-fluor-1H-indazol-4-carboxylat, einem wichtigen Baustein in der modernen medizinischen Chemie. Als leitender Anwendungswissenschaftler ist es mein Ziel, nicht nur schrittweise Protokolle zu liefern, sondern auch die wissenschaftliche Begründung hinter den experimentellen Entscheidungen zu beleuchten, um Forschern die rationale Gestaltung von Struktur-Wirkungs-Beziehungs (SAR)-Studien zu ermöglichen.
Einleitung: Die Bedeutung des 7-Fluor-Indazol-Gerüsts
Indazol-Derivate sind eine Klasse von heterozyklischen Verbindungen, die aufgrund ihrer breiten Palette an biologischen Aktivitäten in der Arzneimittelforschung große Aufmerksamkeit erregt haben. Sie fungieren als Bioisostere von Indolen und weisen vielfältige pharmakologische Eigenschaften auf, darunter entzündungshemmende, antineoplastische und antivirale Wirkungen.[1][2] Die Einführung eines Fluoratoms, insbesondere an der C7-Position des Indazolrings, kann die metabolische Stabilität, die Bindungsaffinität und die zelluläre Permeabilität eines Moleküls erheblich verbessern.[3] Methyl-7-fluor-1H-indazol-4-carboxylat dient daher als vielseitiger Ausgangspunkt für die Synthese von Wirkstoffbibliotheken, die auf die Optimierung der pharmakokinetischen und pharmakodynamischen Eigenschaften abzielen.
Die systematische Derivatisierung an drei Hauptpositionen – dem N1-Stickstoff, dem C4-Carboxylester und potenziell anderen Positionen des aromatischen Rings – ermöglicht eine umfassende Untersuchung des chemischen Raums um das Kerngerüst. Diese Studien sind entscheidend, um die für die biologische Aktivität wesentlichen strukturellen Merkmale zu identifizieren.
Strategischer Überblick der Derivatisierung
Die SAR-Analyse von Methyl-7-fluor-1H-indazol-4-carboxylat konzentriert sich auf drei primäre Vektoren für die chemische Modifikation. Jeder Vektor ermöglicht die Einführung unterschiedlicher funktioneller Gruppen, um spezifische Wechselwirkungen mit dem biologischen Zielmolekül zu untersuchen.
Abbildung 1: Strategische Vektoren für die Derivatisierung des 7-Fluor-Indazol-Gerüsts.
Experimentelle Protokolle
Die folgenden Protokolle sind als validierte Ausgangspunkte konzipiert. Forscher werden ermutigt, die Bedingungen basierend auf den spezifischen Eigenschaften ihrer Substrate anzupassen.
Protokoll 1: Regioselektive N1-Alkylierung
Die Alkylierung des Indazol-Stickstoffs ist ein entscheidender Schritt zur Modulation der physikochemischen Eigenschaften. Die Regioselektivität zwischen der N1- und N2-Position wird stark von der Wahl der Base und des Lösungsmittels beeinflusst. Studien haben gezeigt, dass die Verwendung von Natriumhydrid (NaH) in Tetrahydrofuran (THF) die Bildung des thermodynamisch stabileren N1-Isomers begünstigt.[4][5][6] Die Anwesenheit eines Elektronen-ziehenden Substituenten an der C7-Position, wie in unserem Fall das Carboxylat, kann jedoch die Selektivität in Richtung des N2-Isomers lenken.[4][6][7] Daher ist eine sorgfältige Analyse des Produktgemisches unerlässlich.
Materialien:
-
Methyl-7-fluor-1H-indazol-4-carboxylat
-
Natriumhydrid (NaH), 60 %ige Dispersion in Mineralöl
-
Alkylhalogenid oder -tosylat (z. B. Iodmethan, Benzylbromid)
-
Wasserfreies Tetrahydrofuran (THF)
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Ethylacetat
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Schritt-für-Schritt-Protokoll:
-
Vorbereitung: In einem ausgeflammten und mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben werden 1,0 Äquivalente Methyl-7-fluor-1H-indazol-4-carboxylat in wasserfreiem THF gelöst (Konzentration ca. 0,1 M).
-
Deprotonierung: Die Suspension wird auf 0 °C abgekühlt. Vorsichtig werden 1,1 Äquivalente NaH (60 %ige Dispersion) portionsweise zugegeben. Kausalitäts-Anmerkung: Die langsame Zugabe bei 0 °C kontrolliert die Wasserstoffentwicklung und verhindert eine unkontrollierte exotherme Reaktion.
-
Aktivierung: Die Mischung wird 30 Minuten bei 0 °C gerührt, um die vollständige Bildung des Indazolid-Anions zu gewährleisten.
-
Alkylierung: 1,2 Äquivalente des Alkylierungsmittels (z. B. Benzylbromid) werden langsam zugetropft. Die Reaktion wird anschließend langsam auf Raumtemperatur erwärmt und für 4-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe von gesättigter NH₄Cl-Lösung bei 0 °C beendet. Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.
-
Charakterisierung: Das Rohprodukt wird mittels Säulenchromatographie (typischerweise Hexan/Ethylacetat-Gradient) gereinigt. Die Regioisomeren (N1 und N2) werden durch NMR-Spektroskopie unterschieden; charakteristische Verschiebungen im ¹H- und ¹³C-NMR sind diagnostisch.[8][9]
Protokoll 2: Amidkopplung am C4-Carboxylat
Die Umwandlung des Methylesters in eine Amidbibliothek ist eine der häufigsten Strategien in der Leitstrukturoptimierung. Dies ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen und die Bildung von Wasserstoffbrückenbindungen. Die Verwendung moderner Kupplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) minimiert Nebenreaktionen und ermöglicht milde Reaktionsbedingungen.[10]
Materialien:
-
Methyl-7-fluor-1H-indazol-4-carboxylat
-
Lithiumhydroxid (LiOH)
-
1 M Salzsäure (HCl)
-
Primäres oder sekundäres Amin (breite Palette kommerziell erhältlich)
-
HATU
-
N,N-Diisopropylethylamin (DIPEA)
-
Wasserfreies N,N-Dimethylformamid (DMF)
-
Ethylacetat, Wasser, gesättigte Kochsalzlösung
Schritt-für-Schritt-Protokoll:
Teil A: Esterhydrolyse
-
Methyl-7-fluor-1H-indazol-4-carboxylat (1,0 Äq.) wird in einem Gemisch aus THF/Methanol/Wasser (z. B. 3:1:1) gelöst.
-
Es werden 2,0-3,0 Äquivalente LiOH hinzugefügt und die Mischung bei Raumtemperatur gerührt, bis die DC- oder LC-MS-Analyse eine vollständige Umsetzung anzeigt (typischerweise 2-4 Stunden).
-
Das organische Lösungsmittel wird im Vakuum entfernt. Der wässrige Rückstand wird mit 1 M HCl vorsichtig auf einen pH-Wert von 3-4 angesäuert, was zur Ausfällung der Carbonsäure führt.
-
Der Feststoff wird abfiltriert, mit kaltem Wasser gewaschen und im Vakuum getrocknet, um 7-Fluor-1H-indazol-4-carbonsäure zu erhalten.
Teil B: Amidkopplung
-
Aktivierung: In einem trockenen, mit Inertgas gespülten Kolben wird die 7-Fluor-1H-indazol-4-carbonsäure (1,0 Äq.) in wasserfreiem DMF gelöst.
-
Das entsprechende Amin (1,1 Äq.) und DIPEA (2,5 Äq.) werden hinzugefügt. Kausalitäts-Anmerkung: DIPEA fungiert als nicht-nukleophile Base, um die Carbonsäure zu deprotonieren und das bei der Reaktion entstehende HCl abzufangen, ohne mit dem aktivierten Ester zu konkurrieren.
-
HATU (1,1 Äq.) wird portionsweise zu der gerührten Lösung gegeben. Die Reaktion wird bei Raumtemperatur für 2-12 Stunden gerührt und mittels DC oder LC-MS verfolgt.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und dreimal mit Ethylacetat extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden nacheinander mit 5%iger wässriger Zitronensäurelösung, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen. Anschließend wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Charakterisierung: Das resultierende Amid wird durch Säulenchromatographie oder Kristallisation gereinigt und mittels NMR und Massenspektrometrie charakterisiert.
Protokoll 3: Suzuki-Miyaura-Kreuzkopplung (Beispielhaft)
Die Funktionalisierung des Benzolrings des Indazols, typischerweise über eine Palladium-katalysierte Kreuzkopplung, ermöglicht die Einführung von Aryl- oder Heteroarylgruppen.[11][12] Dies ist besonders nützlich, um die π-π-Wechselwirkungen mit dem Zielprotein zu modulieren. Dieses Protokoll setzt ein halogeniertes Indazol-Derivat voraus (z. B. 3-Iod- oder 5-Brom-7-fluor-1H-indazol-4-carboxylat), dessen Synthese spezifische, vorgelagerte Schritte erfordert.
Materialien:
-
Halogeniertes Methyl-7-fluor-1H-indazol-4-carboxylat (z. B. 5-Brom-Derivat, 1,0 Äq.)
-
Aryl- oder Heteroarylboronsäure (1,5 Äq.)
-
Palladium-Katalysator (z. B. Pd(dppf)Cl₂, 3-5 mol%)
-
Base (z. B. Kaliumcarbonat, K₂CO₃, 2,0 Äq.)
-
Lösungsmittel (z. B. 1,4-Dioxan/Wasser, 4:1)
Schritt-für-Schritt-Protokoll:
-
Einrichtung: Ein Schlenkrohr wird mit dem halogenierten Indazol, der Boronsäure, dem Palladium-Katalysator und der Base befüllt.
-
Das Gefäß wird evakuiert und dreimal mit einem Inertgas (Argon) gespült. Kausalitäts-Anmerkung: Die Entfernung von Sauerstoff ist entscheidend, um die oxidative Desaktivierung des Palladium(0)-Katalysators zu verhindern.
-
Das entgaste Lösungsmittelgemisch wird zugegeben.
-
Reaktion: Die Reaktionsmischung wird unter Rühren auf 80-100 °C erhitzt, bis die Umsetzung vollständig ist (typischerweise 6-24 Stunden, Überwachung durch LC-MS).
-
Aufarbeitung: Nach dem Abkühlen wird die Mischung mit Wasser verdünnt und mit Ethylacetat extrahiert.
-
Reinigung: Die organische Phase wird mit Wasser und Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und eingeengt. Das Rohprodukt wird mittels Säulenchromatographie gereinigt.
Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese und SAR-Analyse.
Datenpräsentation für SAR-Studien
Eine effektive SAR-Studie erfordert die systematische Erfassung und den Vergleich von Daten. Die folgende Tabelle zeigt ein hypothetisches Beispiel, wie Ergebnisse für eine Serie von C4-Amid-Derivaten dargestellt werden könnten.
Tabelle 1: Hypothetische SAR-Daten für C4-Amid-Derivate von 7-Fluor-1H-indazol-4-carboxamid
| Verbindung | R-Gruppe (an Amid) | Kinase-Hemmung IC₅₀ (nM) | Zelluläre Potenz EC₅₀ (µM) | Löslichkeit (µg/mL) |
| 1 (Start) | -OCH₃ (Ester) | >10000 | >50 | 15 |
| 2a | -NH-CH₃ | 850 | 25.2 | 50 |
| 2b | -NH-Cyclopropyl | 450 | 12.1 | 75 |
| 2c | -NH-Phenyl | 150 | 5.8 | <5 |
| 2d | -NH-(4-Fluorphenyl) | 125 | 4.5 | 10 |
| 2e | -NH-CH₂-Pyridin | 210 | 8.9 | >100 |
Analyse der Beispieldaten:
-
Die Umwandlung des Esters (1) in Amide (2a-e) verbessert die Aktivität.
-
Kleine aliphatische Reste (2a, 2b) zeigen moderate Potenz.
-
Aromatische Reste (2c, 2d) steigern die Potenz signifikant, verringern aber die Löslichkeit.
-
Die Einführung eines polaren Heterozyklus (2e) stellt einen Kompromiss zwischen guter Potenz und verbesserter Löslichkeit dar und ist ein vielversprechender Kandidat für die weitere Optimierung.
Zusammenfassung und Ausblick
Methyl-7-fluor-1H-indazol-4-carboxylat ist ein hervorragender Ausgangspunkt für die Erstellung von Wirkstoffbibliotheken. Die hier beschriebenen Protokolle für die N-Alkylierung, Amidkopplung und Suzuki-Kreuzkopplung bieten robuste und reproduzierbare Methoden zur systematischen Untersuchung der Struktur-Wirkungs-Beziehungen. Ein methodischer Ansatz, der Synthese, Reinigung, Charakterisierung und biologische Testung kombiniert, ist der Schlüssel zur Identifizierung von Leitstrukturen mit optimierten pharmakologischen Profilen. Die sorgfältige Dokumentation und Analyse der Ergebnisse, wie in der Beispieltabelle dargestellt, ermöglicht es den Forschern, fundierte Entscheidungen für nachfolgende Optimierungszyklen zu treffen.
Referenzen
-
Teixeira, F. C., Ramos, H., Antunes, I. F., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(1), 867-887. --INVALID-LINK--
-
ResearchGate. (2012). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. --INVALID-LINK--
-
Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1946. --INVALID-LINK--
-
Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(48), 30239-30247. --INVALID-LINK--
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimizing Amide Coupling Reactions with 1H-Indazole-3-carboxylic Acid. --INVALID-LINK--
-
Canca, A. A., et al. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts (IJCRT), 8(12). --INVALID-LINK--
-
Sharma, V., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4259. --INVALID-LINK--
-
Hassan, W. A. A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29283-29311. --INVALID-LINK--
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1871. --INVALID-LINK--
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 4. d-nb.info [d-nb.info]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. ijcrt.org [ijcrt.org]
Use of Methyl 7-fluoro-1H-indazole-4-carboxylate in high-throughput screening
An In-Depth Guide to the Application of Methyl 7-fluoro-1H-indazole-4-carboxylate in High-Throughput Screening Programs
Abstract
High-Throughput Screening (HTS) serves as the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets. The selection of scaffolds for these libraries is a critical determinant of success. The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of This compound as a foundational building block for generating focused libraries aimed at HTS campaigns, particularly for kinase inhibitors. We present detailed protocols for compound handling, assay development using a robust luminescence-based kinase assay, quality control, and data analysis, underscoring the causality behind key experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Strategic Value of the Indazole Scaffold
The journey from a biological hypothesis to a clinical candidate is fraught with challenges, with the initial hit identification phase being of paramount importance. HTS is the engine that drives this phase, but its output is only as valuable as the chemical matter it screens.[3][4] The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby increasing the probability of finding active compounds.[1]
The indazole ring system, a fusion of benzene and pyrazole, is a quintessential example of such a scaffold.[5] Its structural rigidity, combined with its capacity for diverse substitutions, allows it to engage in a wide array of interactions with biological macromolecules.[6] This versatility is evidenced by its presence in several FDA-approved drugs, including:
-
Pazopanib: A multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]
-
Axitinib: A potent and selective inhibitor of VEGFR kinases, also used for renal cell carcinoma.[1]
This compound (MFIC) is a particularly valuable starting point for a discovery program. The fluorine atom at the 7-position can enhance metabolic stability and modulate binding affinity through favorable electrostatic interactions, a common strategy in modern medicinal chemistry.[7] The methyl ester at the 4-position provides a convenient chemical handle for synthetic elaboration into a diverse library of carboxamide derivatives. While MFIC itself is best viewed as a fragment or building block rather than a potent hit, its strategic use in library synthesis provides a direct path to novel and patentable chemical entities with a high potential for biological activity.[8]
Rationale for Screening: Targeting Protein Kinases
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them one of the most important classes of drug targets, especially in oncology and immunology.[2][9] Indazole-based compounds have proven to be particularly effective as kinase inhibitors, often acting as "hinge-binders" that mimic the adenine moiety of ATP.[6] An HTS campaign using a library derived from MFIC is therefore a scientifically sound strategy for identifying novel kinase inhibitors.
Caption: Kinase pathway and the mechanism of ATP-competitive inhibition.
Compound Management and Preparation
Rigorous compound management is the foundation of a reproducible HTS campaign. The integrity of your results depends directly on the quality and concentration accuracy of the compounds being tested.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1079993-19-3 | [10] |
| Molecular Formula | C₉H₇FN₂O₂ | [10] |
| Molecular Weight | 194.16 g/mol | [10] |
| Purity | >97% (Recommended) | [10] |
| Typical Solvent | Dimethyl Sulfoxide (DMSO) | [11] |
Protocol 1: Preparation of Master Stock and Assay-Ready Plates
Expertise & Experience: The choice of 10 mM as a master stock concentration is a standard in HTS. It is concentrated enough to allow for significant dilution into the final assay, minimizing the final DMSO concentration (typically ≤0.5%) to avoid solvent-induced artifacts. The serial dilution process described creates a dose-response-ready plate for immediate hit confirmation.
-
Master Stock Preparation (10 mM):
-
Accurately weigh ~2 mg of this compound (or a derivative synthesized from it).
-
Calculate the precise volume of 100% DMSO required to achieve a 10 mM concentration. (Volume (µL) = (Weight (mg) / 194.16) * 100,000).
-
Add the calculated volume of DMSO. Vortex thoroughly for 2 minutes or until the compound is fully dissolved.
-
Store the master stock at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles.
-
-
Intermediate Plate Preparation (100 µM):
-
Using an automated liquid handler, transfer 1 µL of the 10 mM master stock into a 96-well plate.
-
Add 99 µL of 100% DMSO to each well to create a 100 µM intermediate plate. Seal and mix well.
-
-
Assay-Ready Plate (ARP) Preparation (for a 10 µM final screen concentration):
-
This protocol assumes a final assay volume of 20 µL and a desired final compound concentration of 10 µM. The ARP will be made at 200 µM (a 2X working concentration).
-
Dispense 18 µL of the appropriate assay buffer into the wells of a 384-well plate.
-
Transfer 2 µL of the 100 µM intermediate plate into the corresponding wells of the 384-well plate. This creates a 10 µM concentration in the plate.
-
For a primary screen, a single concentration is typically used. For hit confirmation, create a serial dilution directly in the ARP.
-
HTS Workflow: A Luminescence-Based Kinase Assay
We will detail a protocol based on a generic, robust luminescence-based kinase assay format (e.g., Promega's Kinase-Glo®).[12][13]
Principle of the Assay: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The detection reagent contains luciferase and its substrate, which react with ATP to produce a luminescent signal that is directly proportional to the ATP concentration. A potent kinase inhibitor will prevent ATP consumption, resulting in a high luminescent signal. Conversely, an inactive compound will allow the kinase to consume ATP, leading to a low signal. This "gain-of-signal" format is highly robust for HTS.[14]
Caption: A typical automated workflow for a luminescence-based HTS assay.
Protocol 2: 384-Well Luminescence Kinase Assay
Trustworthiness: This protocol is designed as a self-validating system. The inclusion of "No Enzyme" (negative control) and "No Inhibitor" (positive control) wells on every plate is non-negotiable. These controls are essential for calculating the Z'-factor, which validates the performance of each individual plate before its data is accepted.[3][11]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the specific kinase of interest (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Kinase/Substrate Mix: In kinase buffer, prepare a 2X working solution of the target kinase and its corresponding substrate protein. The optimal concentrations must be determined empirically during assay development to ensure the reaction is linear over the incubation period.
-
ATP Solution: Prepare a 2X working solution of ATP in kinase buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitivity to competitive inhibitors.
-
Detection Reagent: Prepare the luminescence detection reagent according to the manufacturer's instructions (e.g., Kinase-Glo®).
-
-
Assay Execution (Automated):
-
Step 1: Compound Dispensing. Start with the 384-well Assay-Ready Plate containing 2 µL of compound solution (or DMSO for controls).
-
Step 2: Kinase Reaction Initiation. Add 8 µL of the Kinase/Substrate Mix to all wells. Add 8 µL of buffer without kinase/substrate to "No Enzyme" control wells.
-
Step 3: ATP Addition. Add 10 µL of the ATP solution to all wells. The total reaction volume is now 20 µL.
-
Step 4: Incubation. Seal the plate and briefly centrifuge (1000 rpm, 1 min) to mix. Incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).
-
Step 5: Signal Development. Add 20 µL of the prepared Detection Reagent to all wells.
-
Step 6: Final Incubation. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Step 7: Detection. Read the luminescence on a suitable plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).
-
Data Analysis, Quality Control, and Hit Identification
Raw data from the plate reader is meaningless without rigorous quality control and normalization.[15][16]
Quality Control Metrics
Expertise & Experience: It is crucial to calculate these metrics on a per-plate basis.[17] A screen-wide average can mask issues with individual plates (e.g., due to robotic errors or reagent gradients) that could lead to false positives or negatives. A Z'-factor consistently above 0.5 indicates a robust and reliable assay suitable for HTS.[11]
Table 2: Key HTS Quality Control Metrics
| Metric | Formula | Interpretation |
| Signal-to-Background (S/B) | Mean(Positive Control) / Mean(Negative Control) | Measures the dynamic range of the assay. A higher value (>3) is desirable. |
| Z'-Factor | 1 - [ (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| ] | Measures the statistical separation of the positive and negative controls. A value > 0.5 indicates an excellent assay.[11] |
-
Positive Control (No Inhibitor): Represents 0% inhibition (low signal).
-
Negative Control (No Enzyme or Potent Inhibitor): Represents 100% inhibition (high signal).
Data Normalization and Hit Selection
-
Normalization to Percent Inhibition:
-
This calculation converts the raw signal from each test well into a more intuitive value.
-
Formula: % Inhibition = 100 * (Signaltest - Meanpos) / (Meanneg - Meanpos)
-
-
Hit Identification:
-
A "hit" is a compound that meets a predefined activity threshold.
-
A common primary hit cutoff is a value greater than three standard deviations from the mean of the test compound population (% Inhibition > (Meansample + 3 * SDsample)).
-
Alternatively, a simpler cutoff, such as >50% inhibition, can be used.
-
Hit Confirmation and Follow-Up
A single-point HTS is only the beginning. All primary hits must be subjected to a rigorous confirmation cascade to eliminate false positives and characterize true activity.[11]
-
Hit Re-testing: Cherry-pick the primary hits and re-test them in the same assay to confirm activity.
-
Dose-Response Analysis: Test confirmed hits in a serial dilution (e.g., 10-point, 3-fold dilution) to determine their potency (IC₅₀).
-
Orthogonal Assays: Test active compounds in a different assay format that measures the same biological endpoint but uses a different technology. This is critical for ruling out compounds that interfere with the primary assay's detection method (e.g., luciferase inhibitors).
-
Preliminary SAR: Analyze the structure-activity relationships (SAR) of the active compounds to identify common structural motifs and guide the next round of chemical synthesis.[11]
Conclusion
This compound represents a high-value starting point for drug discovery campaigns. Its privileged indazole core, combined with synthetically tractable handles, makes it an ideal building block for creating focused libraries with a high probability of yielding hits against therapeutically relevant targets like protein kinases. By coupling this strategic chemical approach with a robust, well-controlled, and statistically validated HTS protocol, research organizations can significantly enhance the efficiency and success rate of their hit identification efforts. The methodologies described in this note provide a comprehensive framework for executing such a campaign with the highest degree of scientific integrity.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound [myskinrecipes.com]
- 9. Page loading... [wap.guidechem.com]
- 10. achmem.com [achmem.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioluminescent Assays for High-Throughput Screening [promega.sg]
- 14. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. info2.uqam.ca [info2.uqam.ca]
Application Notes & Protocols for the Characterization of Methyl 7-fluoro-1H-indazole-4-carboxylate
Abstract: This document provides a comprehensive guide to the analytical methods for the structural elucidation, purity assessment, and characterization of Methyl 7-fluoro-1H-indazole-4-carboxylate. As a key building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents, rigorous and reliable analytical characterization is paramount.[1][2][3] This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring robust and reproducible results.
Introduction and Compound Overview
This compound is an aromatic heterocyclic compound featuring a bicyclic indazole core.[3] The presence of a fluorine atom and a methyl ester functional group makes it a versatile intermediate in the synthesis of complex pharmaceutical molecules.[2][4] The fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the carboxylate group provides a reactive handle for further synthetic transformations.[4] Accurate characterization is essential to confirm its identity, purity, and stability before its use in subsequent synthetic steps or biological assays.
This guide outlines an integrated analytical workflow, combining spectroscopic and chromatographic techniques to provide a complete profile of the compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. This data is fundamental for sample preparation, method development, and safe handling.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 1079993-19-3 | [5][6] |
| Molecular Formula | C₉H₇FN₂O₂ | [6][7] |
| Molecular Weight | 194.16 g/mol | [6][7] |
| Appearance | White to off-white solid (typical) | |
| Purity | >97% (typical commercial grade) | [6][7] |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol | [8] |
Integrated Analytical Workflow
A multi-technique approach is required for unambiguous characterization. The relationship between these techniques—from initial identity confirmation to final purity assessment—is crucial. The following workflow illustrates a logical sequence for analyzing a new batch of the target compound.
Caption: Integrated workflow for the comprehensive analysis of the target compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural determination of organic molecules. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.[9]
Rationale:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Shows the number and type of carbon atoms (aliphatic, aromatic, carbonyl).
-
¹⁹F NMR: Directly observes the fluorine atom, and its coupling to nearby protons and carbons provides critical connectivity information.[10][11][12] The large chemical shift range of ¹⁹F makes it highly sensitive to the electronic environment.[9]
Application Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals: Look for signals corresponding to the N-H proton (a broad singlet, typically downfield), three aromatic protons, and the methyl ester protons (a singlet around 3.8-4.0 ppm). The aromatic protons will show splitting due to both H-H and H-F coupling.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Expect nine distinct carbon signals, including the methyl carbon, the ester carbonyl carbon, and seven aromatic/heterocyclic carbons. The carbons near the fluorine atom will appear as doublets due to C-F coupling.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. A single resonance is expected.
-
Acquire a proton-coupled ¹⁹F spectrum. The signal will be split by the adjacent aromatic proton, appearing as a doublet.[11]
-
-
Data Interpretation:
-
Integrate the ¹H NMR signals to confirm the proton count.
-
Analyze the coupling constants (J-values) in all spectra to establish the connectivity between atoms. The magnitude of ¹J(C,F), ²J(C,F), ³J(H,F) are characteristic and confirm the substitution pattern.
-
Correlate all three spectra to build a complete and unambiguous structural assignment.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Application Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode, is preferred to generate the protonated molecule [M+H]⁺.
-
Analyzer: Use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Mass Range: Scan a range from m/z 50 to 500.
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer.
-
Data Interpretation:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺. For C₉H₇FN₂O₂, the expected exact mass of the neutral molecule is 194.0495. The [M+H]⁺ ion should be observed at m/z 195.0573.
-
Compare the measured m/z value with the theoretical value. A mass error of <5 ppm is required to confirm the elemental composition.
-
(Optional) Perform tandem MS (MS/MS) on the parent ion to analyze fragmentation patterns, which can further confirm the structure (e.g., loss of the methoxy group or the entire ester).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to identify the presence of key functional groups.
Rationale: The molecule has several characteristic bonds (N-H, C=O, C-F, aromatic C-H) that absorb infrared radiation at specific frequencies.[13][14][15]
Application Protocol: FTIR Analysis
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the simplest method. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch | 3400 - 3100 (broad) | Characteristic of the indazole N-H.[16] |
| Aromatic C-H Stretch | 3100 - 3000 | |
| Ester C=O Stretch | 1725 - 1700 | Strong, sharp absorption. |
| C=C & C=N Stretches | 1620 - 1450 | Aromatic and heterocyclic ring vibrations. |
| C-F Stretch | 1250 - 1000 | Strong absorption. |
Chromatographic Methods for Purity Assessment
Chromatography separates the target compound from impurities, allowing for accurate purity determination.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds.[17] A Diode Array Detector (DAD) is recommended as it provides spectral information, aiding in peak identification and purity analysis.[18]
Rationale: The fluorinated indazole core is chromophoric, making UV detection highly effective.[4] A C18 column provides good retention for this moderately polar molecule. A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with different polarities.
Caption: Logical workflow for HPLC method development and validation.
Application Protocol: HPLC-DAD Purity Analysis
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: DAD, monitoring at the compound's absorption maximum (λmax, e.g., ~297 nm) and collecting spectra from 200-400 nm.[8]
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 10 |
| 22.0 | 10 |
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (90:10 A:B).
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for consistent retention times, peak areas, and theoretical plates).
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Use the DAD data to perform peak purity analysis, which compares UV spectra across a single peak to detect co-eluting impurities.
-
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. achmem.com [achmem.com]
- 7. Methyl 6-fluoro-1H-indazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 7-fluoro-indazoles
Welcome to the technical support center for the synthesis of 7-fluoro-indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. The unique electronic properties imparted by the fluorine atom at the C-7 position present specific challenges, particularly concerning regioselectivity and potential side reactions.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common synthetic issues and offer field-proven strategies to optimize your reactions, ensuring both scientific integrity and successful outcomes.
Troubleshooting Guide: Common Side Reactions & Synthetic Challenges
This section directly addresses the most frequent and challenging issues encountered during the synthesis and derivatization of 7-fluoro-indazoles.
Question 1: I'm performing an N-alkylation on my 7-fluoro-1H-indazole and getting an inseparable mixture of N-1 and N-2 isomers. How can I control the regioselectivity?
Answer: This is the most common challenge in indazole chemistry. The indazole anion formed upon deprotonation is delocalized, allowing for alkylation at either nitrogen.[1] The outcome is a delicate balance of kinetic versus thermodynamic control, steric hindrance, and the specific reaction conditions employed.[2][3]
Underlying Causality:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][4] Therefore, conditions that allow for equilibrium to be established will typically favor the N-1 substituted product. Kinetically controlled reactions, often at lower temperatures with rapid consumption of the electrophile, may favor the N-2 product as the N-2 lone pair can be more sterically accessible.[1]
-
Steric Hindrance: The 7-fluoro substituent itself provides some steric bulk around the N-1 position. This can be exploited to favor N-2 alkylation.[3][5]
-
Base and Solvent System: The choice of base and solvent is critical. Strong, non-coordinating bases in polar aprotic solvents often lead to mixtures, while specific combinations can dramatically favor one isomer.[6]
Strategies for Selective N-Alkylation:
| Goal | Strategy | Rationale | Common Conditions |
| Selective N-1 Alkylation | Favor Thermodynamic Product | Use conditions that allow for equilibration to the more stable N-1 isomer. The sodium cation is believed to coordinate with N-2, sterically blocking it.[6] | Base: NaHSolvent: THF or DMFTemperature: 0 °C to RT |
| Selective N-2 Alkylation | Favor Kinetic Product / Exploit Sterics | Use conditions that prevent equilibration. The 7-fluoro group sterically hinders N-1. Certain catalytic systems also strongly favor N-2. | Base: Cs₂CO₃ or K₂CO₃Solvent: Acetonitrile or DMFTemperature: RT to 80 °C |
| Selective N-2 Alkylation | Mitsunobu Reaction | The Mitsunobu reaction often shows a strong kinetic preference for the N-2 position on the indazole core.[6][7] | DEAD (or DIAD), PPh₃, Alcohol (R-OH) in THF |
| Selective N-2 Alkylation | Acid-Catalyzed Reactions | Using specific alkylating agents like 2,2,2-trichloroacetimidates under acidic conditions (TfOH or Cu(OTf)₂) can provide excellent N-2 selectivity.[8] | R-OC(=NH)CCl₃, TfOH or Cu(OTf)₂ in a non-coordinating solvent |
Protocol 1: Optimized N-1 Alkylation of 7-Fluoro-1H-Indazole
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-fluoro-1H-indazole (1.0 eq).
-
Add anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.05 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-1 alkylated product.
Question 2: My synthesis of the 7-fluoro-indazole core via a Cadogan-Sundberg type reaction is giving low yields and a complex mixture of byproducts. What is going wrong?
Answer: The Cadogan-Sundberg reaction, which typically involves the reductive cyclization of an o-nitroaryl precursor, can be a high-temperature reaction that is sensitive to substrate electronics and reaction conditions.[9][10] The fluorine atom, being strongly electron-withdrawing, can influence the reactivity of the nitro group and the stability of intermediates.
Common Pitfalls and Solutions:
-
Incomplete Reduction of the Nitro Group: The reaction proceeds via deoxygenation of the nitro group, likely through a nitroso intermediate.[11][12] If the reducing agent (typically a phosphite like P(OEt)₃) is not efficient enough or is used in insufficient quantity, the reaction can stall, leading to a mixture of starting material and partially reduced intermediates.
-
Solution: Ensure you are using a sufficient excess of the reducing agent (often used as the solvent or in large excess). For stubborn substrates, consider a more potent reducing system or a different synthetic route. A one-pot condensation followed by cyclization with tri-n-butylphosphine has been shown to be effective and milder.[9]
-
-
Formation of N-Oxide Byproducts: Incomplete deoxygenation can lead to the formation of stable 2H-indazole N-oxides, which can be isolated as byproducts.[10] This is direct evidence of an interrupted reaction pathway.
-
Solution: Increase the reaction temperature or time to promote full deoxygenation. However, be mindful of potential decomposition (see next point).
-
-
Thermal Decomposition: High reaction temperatures (>150 °C) can lead to decomposition of the starting material or the desired product, resulting in tar formation and low yields.[10]
Workflow: Troubleshooting a Cadogan-Sundberg Reaction
Caption: Troubleshooting workflow for low-yielding Cadogan reactions.
Question 3: I am observing a significant amount of a defluorinated byproduct in my reaction. How can I prevent this?
Answer: While the C-F bond is the strongest single bond to carbon, defluorination is a known side reaction, particularly under reductive conditions or in some transition-metal-catalyzed cross-coupling reactions.[13]
Mechanisms and Prevention Strategies:
-
Reductive Dehalogenation: This is common when using strong reducing agents or certain catalytic hydrogenation conditions. The mechanism often involves the formation of hydride species that can displace the fluoride.
-
Prevention:
-
Choose milder reducing agents. If performing a reduction elsewhere in the molecule, screen conditions carefully.
-
In catalytic hydrogenations (e.g., using Pd/C), the choice of catalyst, solvent, and additives (like a base) can be critical. Sometimes, a different catalyst (e.g., PtO₂) may be less prone to causing hydrodefluorination.
-
-
-
In Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald): The formation of a palladium-hydride (Pd-H) species is a primary cause of dehalogenation (termed hydrodehalogenation).[14] This Pd-H species can arise from the base, solvent, or trace water and can reductively eliminate with the aryl group on palladium, leading to the defluorinated arene.
-
Prevention:
-
Base Selection: Avoid bases that can easily generate hydrides. K₃PO₄ or Cs₂CO₃ are often better choices than alkoxides like NaOtBu in some systems.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the desired reductive elimination step, outcompeting the undesired dehalogenation pathway.[14]
-
Solvent: Use anhydrous, aprotic solvents. Avoid alcohol solvents which can be a source of hydrides.
-
Water Content: While some water is often necessary for Suzuki couplings, excessive amounts can promote Pd-H formation. Use a carefully controlled amount (e.g., in a dioxane/water solvent system).[14]
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for obtaining 7-fluoro-indazole with high regiochemical purity?
A route starting from a precursor that already contains the correct substitution pattern is most reliable. For example, the cyclization of a hydrazine with 2,3-difluorobenzaldehyde or a related ketone ensures the fluorine is locked at the 7-position.[15] While this may seem straightforward, this reaction can require high temperatures (e.g., 180°C) and yields can be moderate.[15] An alternative route involves the diazotization of 2-fluoro-6-methylaniline followed by cyclization, which can be a high-yielding process under mild conditions.[16]
Q2: What are the key NMR features to distinguish between N-1 and N-2 alkylated 7-fluoro-indazole isomers?
Distinguishing between N-1 and N-2 isomers is crucial and can be reliably done using 2D NMR techniques. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive.
-
For the N-1 isomer: You will observe a correlation between the protons of the N-alkyl group (specifically the -CH₂- attached to the nitrogen) and the C7a carbon of the indazole ring.
-
For the N-2 isomer: You will observe a correlation between the protons of the N-alkyl group and the C3 carbon of the indazole ring.[7]
Additionally, the chemical shift of the H3 proton is often a good indicator in ¹H NMR. It is typically more deshielded (further downfield) in N-2 isomers compared to N-1 isomers.
Q3: Can Directed ortho-Metalation (DoM) be used to synthesize substituted 7-fluoro-indazoles? What are the risks?
Yes, DoM is a powerful tool for functionalizing aromatic rings regioselectively.[17][18] Starting with a protected 7-fluoro-indazole (e.g., N-1 protected), you could use a strong base like n-BuLi or s-BuLi to deprotonate the C6 position, directed by the pyrazole ring. The resulting aryllithium can then be quenched with an electrophile.
Risks and Side Reactions:
-
Incorrect Deprotonation: The directing group (the pyrazole ring) should strongly direct deprotonation to C6. However, depending on the protecting group and reaction conditions, deprotonation at C3 could compete.
-
Reaction with the Protecting Group: The organolithium base could potentially react with the N-1 protecting group if it is not robust (e.g., ester-based groups).
-
Anionic Fries Rearrangement: If an O-carbamate or similar group is used as a directing group on the benzene ring, it can rearrange under the strongly basic conditions.[19]
Mechanistic Diagram: N-1 vs. N-2 Alkylation
Caption: Competing pathways for N-alkylation of 7-fluoro-indazole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 9. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 10. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Dehalogenation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 16. Page loading... [guidechem.com]
- 17. Directed Ortho Metalation [organic-chemistry.org]
- 18. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 19. uwindsor.ca [uwindsor.ca]
Technical Support Center: Synthesis of Methyl 7-fluoro-1H-indazole-4-carboxylate
An in-depth guide to navigating the complexities of synthesizing Methyl 7-fluoro-1H-indazole-4-carboxylate, a key intermediate in modern drug discovery. This technical support center provides detailed troubleshooting, frequently asked questions, and optimized protocols to empower researchers in achieving high-yield, high-purity outcomes.
As a Senior Application Scientist, this guide is designed to move beyond simple procedural lists. It aims to provide a deep, mechanistic understanding of the synthesis of this compound, equipping you with the knowledge to not only follow a protocol but to intelligently troubleshoot and optimize it. The indazole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is a critical skill.[1]
Core Synthetic Strategy: The Diazotization-Cyclization Pathway
The most common and reliable method for constructing the 1H-indazole core of the target molecule involves an intramolecular diazotization and cyclization of an appropriately substituted o-toluidine derivative.[1] The proposed pathway begins with the readily available Methyl 2-amino-3-fluoro-6-methylbenzoate .
The reaction proceeds in two key stages:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, or by using an organic nitrite like tert-butyl nitrite (t-BuONO).
-
Intramolecular Cyclization: The highly reactive diazonium intermediate undergoes a spontaneous intramolecular cyclization, where the diazonium group is attacked by the aromatic ring, followed by tautomerization to yield the stable 1H-indazole product.
Caption: General one-pot workflow for the synthesis of the target indazole.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: My final yield is disappointingly low. What are the most likely causes and how can I fix them?
A1: Low yield is a common issue stemming from several critical points in the reaction sequence.
-
Cause 1: Inefficient Diazotization. The formation of the diazonium salt is highly temperature-sensitive. If the temperature rises above 5-10 °C, the diazonium salt can decompose prematurely, leading to side reactions and reduced yield.
-
Solution: Maintain strict temperature control (0-5 °C) during the addition of your nitrosating agent. Use an ice/salt bath and add the reagent dropwise to manage any exotherm.
-
-
Cause 2: Competing Side Reactions. The diazonium intermediate is a potent electrophile and can react with other nucleophiles in the mixture or engage in azo-coupling if amine starting material is still present in high concentration. This can lead to the formation of dimers and other colored impurities.[1]
-
Solution: Ensure slow, controlled addition of the nitrosating agent to the acidic solution of the amine. This keeps the concentration of the diazonium salt low at any given moment, favoring the intramolecular cyclization over intermolecular side reactions.
-
-
Cause 3: Poor Cyclization Efficiency. While often spontaneous, the cyclization step can be sluggish. The electron-withdrawing nature of the fluorine and carboxylate groups can influence the nucleophilicity of the ring.
-
Solution: After the diazotization is complete (as monitored by TLC or the disappearance of the starting amine), you can try allowing the reaction to warm slowly to room temperature or even gently heat it (e.g., to 40-50 °C) to drive the cyclization to completion. However, be cautious, as excessive heat can promote decomposition.[2]
-
Q2: My TLC/LC-MS analysis shows multiple product spots. What are these impurities?
A2: The presence of multiple spots indicates side reactions or incomplete conversion.
-
Impurity 1: Unreacted Starting Material. This is the most straightforward issue, indicating the reaction has not gone to completion.
-
Troubleshooting: Check the stoichiometry of your reagents. Ensure you are using a slight excess of the nitrosating agent (e.g., 1.1-1.2 equivalents). Extend the reaction time at low temperature before checking for completion again.
-
-
Impurity 2: Azo-Byproducts. As mentioned, the diazonium salt can couple with the unreacted starting amine to form highly colored azo compounds. These often appear as yellow, orange, or red spots on a TLC plate.
-
Troubleshooting: This reinforces the need for slow, controlled addition of the nitrite solution to an acidic solution of the aniline derivative. This ensures the amine is protonated and less nucleophilic, and the diazonium concentration is kept to a minimum.
-
-
Impurity 3: Phenolic Byproducts. If the diazonium salt reacts with water, it can form a phenol. This is more common if the reaction is allowed to warm too quickly or if the acid concentration is too low.
-
Troubleshooting: Ensure a sufficiently acidic medium (e.g., using aqueous HCl or H₂SO₄) and maintain low temperatures until the cyclization is underway.
-
Caption: A decision tree for troubleshooting common synthesis problems.
Q3: I'm struggling with the purification of the final product. What are the best practices?
A3: Purification can be challenging due to the similar polarity of some byproducts.
-
Method 1: Recrystallization. This is often the most effective method for removing minor impurities and achieving high crystalline purity.
-
Solvent Screening: Test solvents like ethanol, methanol, ethyl acetate, or mixtures with hexanes.[3][4] The ideal solvent will dissolve your product when hot but show poor solubility at room temperature.
-
Procedure: Dissolve the crude material in a minimal amount of boiling solvent. If colored impurities persist, you can consider a charcoal treatment. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[3]
-
-
Method 2: Column Chromatography. If recrystallization is ineffective or if impurities have very similar solubility profiles, column chromatography is the next step.
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. Begin with a low polarity (e.g., 10% EtOAc) and gradually increase it to elute your product. Monitor fractions by TLC.
-
Frequently Asked Questions (FAQs)
Q1: How critical are the starting material purity and structure?
A1: Absolutely critical. The success of this synthesis is predicated on the correct starting material: Methyl 2-amino-3-fluoro-6-methylbenzoate . The presence of isomeric impurities in your starting material will directly lead to the formation of undesired indazole regioisomers, which can be extremely difficult to separate from your target compound. Always verify the purity and structure of your starting aniline derivative by NMR before beginning the synthesis.
Q2: What is the optimal choice of acid and solvent for the diazotization?
A2: The choice of acid and solvent system is key to controlling the reaction.
| Parameter | Options | Rationale & Expert Insight |
| Acid | Aqueous HCl, H₂SO₄, Acetic Acid | Aqueous HCl is the most common and cost-effective choice. It effectively protonates the amine and generates nitrous acid from NaNO₂. Acetic acid can also be used, sometimes in combination with other acids, and can serve as a co-solvent which may improve solubility.[1] |
| Solvent | Water, Acetic Acid, Methanol/Ethanol | Water is the standard solvent for reactions using NaNO₂. If your starting material has poor aqueous solubility, using a co-solvent like acetic acid or an alcohol can be beneficial. However, be aware that alcohols can potentially react with the diazonium intermediate under certain conditions. |
Q3: How do I properly monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Setup: Use a mobile phase like 30-50% ethyl acetate in hexanes.
-
Monitoring: Spot your starting material as a reference. As the reaction proceeds, you should see the starting material spot diminish and a new, typically lower-Rf spot corresponding to the indazole product appear. The reaction is considered complete when the starting material spot is no longer visible.
-
Quenching: Before workup, it is crucial to quench any excess nitrous acid. This is typically done by adding a solution of sulfamic acid or urea until a potassium iodide-starch paper test is negative (no blue/black color).
Q4: What are the key spectroscopic signatures to confirm the identity of this compound?
A4: A combination of NMR and Mass Spectrometry is essential for unambiguous structure confirmation.
-
¹H NMR: Expect to see a broad singlet for the N-H proton (typically >10 ppm), distinct aromatic protons with couplings characteristic of the substitution pattern, and a singlet for the methyl ester protons (~3.9-4.0 ppm).
-
¹³C NMR: The spectrum will show characteristic peaks for the ester carbonyl (160-170 ppm), the aromatic carbons, and the methyl ester carbon (~52 ppm).[5]
-
¹⁹F NMR: A singlet is expected, as there are no adjacent protons to couple with.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming its elemental composition.[5]
Optimized Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Diazotization
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add Methyl 2-amino-3-fluoro-6-methylbenzoate (1.0 eq).
-
Add a 2M aqueous solution of Hydrochloric Acid (HCl) (3.0 eq) and cool the resulting slurry to 0-5 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.2 eq) in a minimal amount of cold deionized water.
-
Slowly add the NaNO₂ solution dropwise to the stirred amine slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
Step 2: Cyclization and Workup
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Once complete, slowly and carefully add a saturated aqueous solution of sulfamic acid until a test with KI-starch paper is negative.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours to ensure cyclization is complete.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[3]
-
Concentrate the organic phase under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
Dry the purified solid under vacuum to obtain this compound as a solid.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of Methyl 7-fluoro-1H-indazole-4-carboxylate for assays
Welcome to the technical support hub for Methyl 7-fluoro-1H-indazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low aqueous solubility. Here, we provide expert-driven insights, troubleshooting guides, and validated protocols to ensure reproducible and reliable assay results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous assay buffer?
A: This is a classic solubility problem common to many heterocyclic small molecules used in drug discovery. Your compound is hydrophobic (lipophilic), meaning it has poor solubility in water-based solutions like most assay buffers.[1] You likely first dissolved it in a strong organic solvent like 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[2] When you dilute this stock into the aqueous buffer, the solvent environment changes dramatically. The DMSO concentration drops, and the water molecules cannot effectively solvate your compound, causing it to "crash out" or precipitate.[3] This is an issue of kinetic versus thermodynamic solubility; the compound is kinetically trapped in the DMSO stock but is thermodynamically driven to precipitate in an aqueous environment.[4][5]
Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A: This is a critical parameter that must be empirically determined for each cell line. Generally, the final concentration of DMSO in an assay should be kept as low as possible, typically below 0.5% (v/v) , to avoid solvent-induced artifacts or cytotoxicity.[2][6] However, some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[7] Studies have shown that DMSO concentrations of 2% or higher can significantly decrease cell proliferation and induce cytotoxicity in a time- and dose-dependent manner. It is imperative to run a "vehicle control" experiment where cells are exposed to the same final concentrations of DMSO (without your compound) to assess its baseline effect.[8]
Q3: I'm performing a biochemical (cell-free) assay. Can I use a higher DMSO concentration?
A: Potentially, yes. Isolated enzymes or proteins are often more tolerant of organic solvents than whole cells.[9] However, high concentrations of DMSO can still interfere with your assay. It can alter protein conformation, potentially denaturing your target or affecting its activity.[10] DMSO can also directly compete with your compound for binding to the target protein.[10] It is still best practice to keep the final DMSO concentration low and consistent across all experiments and to validate that the solvent does not interfere with the assay readout.
Q4: What are the best practices for preparing a DMSO stock solution?
A: To ensure the integrity and accuracy of your experiments, follow these steps:
-
Use High-Purity Solvent: Always use anhydrous, high-purity DMSO (≥99.9%).[2]
-
Accurate Weighing: Use a calibrated analytical balance to weigh your compound.
-
Dissolution Assistance: After adding DMSO, gentle vortexing is usually sufficient.[2] If the compound is slow to dissolve, brief sonication in a water bath or gentle warming (e.g., to 37°C) can help.[2] However, be cautious with heating, as it can degrade thermally sensitive compounds.
-
Visual Confirmation: Ensure the solution is clear and free of any visible particulates before storing.
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[2][9] Store aliquots at -20°C or -80°C.
Solubility Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues. Follow this decision tree to identify the optimal strategy for your specific assay.
Caption: Decision workflow for troubleshooting compound solubility.
Issue: Compound precipitates even with low (<0.5%) final DMSO.
This indicates that the compound has extremely low aqueous solubility, and DMSO alone is insufficient as a solubilizing agent at the desired concentration.
Solution 1: Employ a Co-Solvent System
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[11] This makes the environment more favorable for hydrophobic compounds, thereby increasing their solubility.[] Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol, ethanol, and glycerol.[1][11]
Best For: Biochemical assays or robust cell lines that can tolerate small amounts of these additional solvents.
Considerations:
-
Assay Interference: Co-solvents can affect enzyme activity or protein stability.
-
Toxicity: Like DMSO, co-solvents can be toxic to cells, so their final concentration must be optimized and controlled for.
Solution 2: pH Modification of the Assay Buffer
Causality: The solubility of ionizable compounds is highly dependent on pH.[13] The indazole ring system and the carboxylate group in your molecule can be protonated or deprotonated.[14] According to the Henderson-Hasselbalch equation, adjusting the pH of the buffer can shift the equilibrium towards the more soluble, ionized form of the compound.[15] For a weak acid, increasing the pH (making it more basic) will deprotonate the molecule, increasing its negative charge and solubility in water.[13]
Best For: Compounds with acidic or basic functional groups. A pKa prediction for the indazole moiety suggests it could be weakly acidic.
Considerations:
-
Assay Compatibility: Your biological target (enzyme, receptor, cells) must be stable and functional at the modified pH.
-
Buffer Capacity: The chosen buffer must have sufficient capacity to maintain the target pH after the addition of the compound stock.
Solution 3: Formulation with Excipients (Cyclodextrins)
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They act as molecular "carriers" by encapsulating the hydrophobic drug molecule within their core, effectively shielding it from the aqueous environment.[17][18] This drug-cyclodextrin inclusion complex is water-soluble, dramatically increasing the apparent solubility of the compound.[16] Sulfobutylether β-cyclodextrin (SBE-β-CD) is a common, safe, and effective choice.[17]
Best For: Cell-based assays and in vivo studies where minimizing organic solvent concentration is critical.
Considerations:
-
Binding Affinity: The complex formation is an equilibrium. The drug must be able to dissociate from the cyclodextrin to interact with its biological target.
-
Assay Interference: While generally inert, high concentrations of cyclodextrins could potentially interact with cell membranes or assay components.
Data Summary & Comparison of Methods
| Method | Principle of Action | Typical Final Concentration | Pros | Cons |
| DMSO | Polar aprotic solvent dissolves a wide range of compounds.[2] | < 0.5%[6] | Universal starting point, well-understood. | Can be toxic to cells, may not be sufficient for very insoluble compounds.[19] |
| Co-Solvents | Reduces the polarity of the aqueous buffer system.[11] | 1-5% (e.g., PEG 400, Ethanol) | Can significantly boost solubility. | Potential for assay interference and cytotoxicity.[1] |
| pH Adjustment | Shifts equilibrium to the more soluble ionized form of the drug.[13] | pH units (e.g., shift from 7.4 to 8.0) | Simple to implement, can be very effective for ionizable compounds.[] | Limited by the pH tolerance of the biological system. |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a soluble carrier complex.[16] | 1-10 mM (e.g., SBE-β-CD) | High solubilizing capacity, generally low toxicity, suitable for in vivo use.[17] | Can alter drug pharmacokinetics, potential for assay interference. |
Protocols
Protocol 1: Standard Stock Preparation and Dilution in DMSO
This protocol details the standard method for preparing a compound stock and creating working solutions for an assay, ensuring the final DMSO concentration remains fixed.
-
Prepare 10 mM Primary Stock:
-
Weigh out a precise amount of this compound (MW: 208.17 g/mol ).
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration.
-
Assist dissolution using a vortexer or brief sonication until the solution is completely clear.[2]
-
-
Create Intermediate Stocks (Serial Dilution in 100% DMSO):
-
To maintain a fixed final DMSO concentration in your assay (e.g., 0.1%), all serial dilutions must be performed in 100% DMSO before adding to the aqueous buffer.[20][21]
-
Label tubes for your desired intermediate concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM).
-
Perform a 1:2 serial dilution: Add a volume of 100% DMSO to each tube. Transfer an equal volume from the 10 mM stock to the 5 mM tube, mix well. Then transfer from the 5 mM tube to the 2.5 mM tube, and so on.[20]
-
-
Prepare Final Working Solutions:
-
Your intermediate stocks are highly concentrated (e.g., 1000x your final desired concentration if targeting 0.1% DMSO).
-
Add 1 µL of each 100% DMSO intermediate stock to 999 µL of your final assay buffer.[20][22]
-
This 1:1000 dilution results in your final desired compound concentrations with a fixed 0.1% DMSO in every well.
-
Caption: Protocol for creating fixed-DMSO working solutions.
Protocol 2: Solubility Enhancement with SBE-β-Cyclodextrin
This protocol is for situations where DMSO alone is insufficient.
-
Prepare Cyclodextrin-Buffer Solution:
-
Prepare your standard assay buffer.
-
Dissolve Sulfobutylether β-cyclodextrin (SBE-β-CD) into the buffer to a final concentration of 10 mM. Ensure it is fully dissolved.
-
-
Prepare Compound Stock in DMSO:
-
Prepare a high-concentration primary stock of your compound in 100% DMSO as described in Protocol 1 (e.g., 10 mM).
-
-
Prepare Intermediate Stocks:
-
Perform serial dilutions of your primary stock in 100% DMSO as described in Protocol 1.
-
-
Prepare Final Working Solutions:
-
Add 1 µL of each 100% DMSO intermediate stock to 999 µL of the 10 mM SBE-β-CD-containing assay buffer .
-
Mix well and allow the solution to equilibrate for 15-30 minutes at room temperature to facilitate the formation of the inclusion complex.
-
Visually inspect for any precipitation before use.
-
Validation: Always include proper controls: a vehicle control with DMSO and SBE-β-CD but no compound, and a compound control prepared without SBE-β-CD (if possible) to confirm the benefit of the formulation.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. mdpi.com [mdpi.com]
- 8. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. fiveable.me [fiveable.me]
- 14. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. wyzant.com [wyzant.com]
Technical Support Center: Scale-Up Synthesis of Methyl 7-fluoro-1H-indazole-4-carboxylate
Introduction: Methyl 7-fluoro-1H-indazole-4-carboxylate is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] While laboratory-scale synthesis provides a proof-of-concept, scaling up production presents significant challenges related to reaction control, regioselectivity, impurity profiles, and process safety. This technical support guide provides in-depth, field-proven insights for researchers, chemists, and process development professionals to navigate the complexities of scaling the synthesis of this important intermediate. We will address common pitfalls and frequently asked questions, focusing on the underlying chemical principles to empower you to make informed, data-driven decisions during your process development.
Part 1: Strategic Overview of a Scalable Synthetic Route
The successful scale-up of this compound hinges on a robust and reproducible synthetic strategy. A common and effective approach begins with a substituted aniline, proceeds through a diazotization and cyclization to form the indazole core, followed by esterification. This route is often favored for its use of readily available starting materials and well-understood transformations.
Caption: Proposed Scalable Synthetic Workflow.
Part 2: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.
Q1: What are the most critical safety considerations for this synthesis at scale? A1: There are three primary areas of concern:
-
Diazotization: The reaction of anilines with nitrites to form diazonium salts is highly exothermic and can lead to thermal runaway if not properly controlled. Furthermore, diazonium salts can be explosive when isolated in a dry state. For scale-up, always use a jacketed reactor with reliable temperature control, ensure slow, subsurface addition of reagents, and use the diazonium salt in solution for the subsequent step without isolation.[3]
-
Nitro-Containing Intermediates: Aromatic nitro compounds can be thermally unstable and pose an explosion hazard, especially in the presence of reducing agents or bases. Perform thermal stability testing (e.g., Differential Scanning Calorimetry - DSC) on key intermediates like 7-Fluoro-6-nitro-1H-indazole to understand their decomposition onset temperature and energy release.
-
Use of Hydrazine: Some indazole syntheses utilize hydrazine.[4][5] Hydrazine is highly toxic and potentially explosive. Whenever possible, select synthetic routes that avoid it, such as the diazotization/cyclization pathway outlined above.
Q2: How can I control the N1 vs. N2 regioselectivity during potential alkylation or protection steps? A2: The indazole ring possesses two reactive nitrogen atoms, leading to potential N1 and N2 isomers. While the target molecule is an NH-indazole, this is a critical issue if N-protection is required. The outcome is governed by a combination of steric and electronic factors:
-
Thermodynamic vs. Kinetic Control: The 1H-tautomer is generally more thermodynamically stable.[6] Reactions run at higher temperatures for longer times often favor the N1 product. Conversely, kinetically controlled conditions (low temperature, rapid reaction) can sometimes favor the N2 isomer.[7]
-
Substituent Effects: Electron-withdrawing groups at the C7 position (like the fluorine in our target) can significantly influence the N1/N2 ratio, often favoring N2 substitution.[6][8]
-
Reaction Conditions: The choice of base and solvent is paramount. For example, using sodium hydride (NaH) in an aprotic solvent like THF is known to strongly favor N1-alkylation.[8]
Q3: What are the best analytical techniques for in-process controls (IPCs) during scale-up? A3: Robust IPCs are essential for ensuring reaction completion, monitoring impurity formation, and making informed decisions at each stage.
-
HPLC (High-Performance Liquid Chromatography): This is the workhorse technique. Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer like formic acid or ammonium acetate) to monitor the disappearance of starting materials and the appearance of the product. It is also the best method for quantifying key impurities.
-
TLC (Thin-Layer Chromatography): Excellent for rapid, qualitative checks of reaction progress at the bench, but less reliable for quantitative analysis at scale.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Crucial for structural confirmation of isolated intermediates and the final product. It can also be used to determine the ratio of regioisomers if a mixture is formed.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Very useful for identifying unknown impurities by providing molecular weight information, which helps in troubleshooting side reactions.
Part 3: Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: Low Yield and Impurity Formation during Indazole Ring Formation
Q: My reductive cyclization of the nitro-diazonium intermediate is giving a low yield of the desired 7-fluoro-1H-indazole, along with several hard-to-remove colored impurities. What's going wrong?
A: This is a common and complex problem often stemming from the reactivity of the diazonium intermediate and the conditions of the reduction.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting & Optimization Steps |
| Decomposition of Diazonium Salt | Diazonium salts are unstable, especially at elevated temperatures or in the presence of certain nucleophiles. Decomposition leads to side reactions like phenol formation or azo coupling, creating a complex impurity profile. | 1. Maintain Low Temperature: Keep the diazotization reaction strictly between 0-5 °C. Use a reliable chiller and monitor the internal temperature, not just the jacket temperature. 2. Control Addition Rate: Add the sodium nitrite solution slowly and subsurface to avoid localized "hot spots." 3. Immediate Use: Use the generated diazonium salt solution immediately in the next step. Do not let it stand for extended periods. |
| Over-reduction or Side Reactions | Strong reducing agents can sometimes lead to undesired products. The reaction medium's pH can also influence the cyclization efficiency versus competing pathways. | 1. Choice of Reductant: While SnCl₂ is common, it can lead to tin-based impurities. Consider using a sulfur-based reductant like sodium sulfite or SO₂ gas, which can provide a cleaner reaction profile. 2. pH Control: Ensure the pH of the reaction medium is optimized for the cyclization. This may require careful addition of acid or base during the reaction. |
| Poor Solubility of Intermediates | If intermediates precipitate out of solution, the reaction can become heterogeneous, leading to incomplete conversion and side reactions on the solid surface. | 1. Solvent Screening: Ensure your chosen solvent system (e.g., aqueous acid) fully solubilizes the starting material and key intermediates. 2. Agitation: On scale-up, ensure agitation is sufficient to maintain a homogeneous mixture. Check for "dead spots" in the reactor. |
Caption: Decision workflow for troubleshooting the indazole formation step.
Issue 2: Inefficient Final Esterification and Product Isolation
Q: The final Fischer esterification of 7-fluoro-1H-indazole-4-carboxylic acid is slow, and upon workup, I get a significant amount of starting material back. How can I drive this reaction to completion and isolate the product efficiently at scale?
A: Fischer esterification is an equilibrium-limited reaction. On a large scale, simply refluxing in methanol with catalytic acid may not be efficient. Water, a byproduct of the reaction, can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting & Optimization Steps |
| Equilibrium Limitation | The presence of water, either from the reagents or produced during the reaction, prevents the reaction from reaching full conversion. | 1. Use a Water Scavenger: Add a dehydrating agent like trimethyl orthoformate to the reaction. It will react with the water produced to drive the equilibrium forward. 2. Use Methanol as Solvent: Use a large excess of methanol to act as both the reagent and solvent, pushing the equilibrium towards the product side (Le Châtelier's principle). |
| Hydrolysis During Workup | Quenching the acidic reaction mixture with an aqueous base can cause saponification (hydrolysis) of the desired methyl ester product back to the carboxylic acid salt, which reverts to the acid upon final pH adjustment. | 1. Non-Aqueous Workup: After the reaction, neutralize the catalytic acid with a non-aqueous base (e.g., triethylamine) at low temperature. 2. Direct Crystallization: Concentrate the neutralized reaction mixture under vacuum to remove excess methanol. The product may crystallize directly or after the addition of an anti-solvent like heptane or water. This avoids a lengthy and potentially damaging aqueous workup. |
| Alternative Esterification Method | Fischer esterification may be too slow or require temperatures that are too high for your substrate's stability. | 1. Acyl Chloride Intermediate: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a high-yielding but requires careful handling of corrosive reagents. After formation, the acyl chloride is then reacted with methanol. This is often the most robust method for scale-up.[9] 2. Coupling Reagents: While common in discovery chemistry, using coupling agents like HATU is generally not cost-effective for large-scale synthesis.[10] |
Part 4: Detailed Experimental Protocols (Illustrative)
The following protocols are illustrative and should be optimized for your specific equipment and safety procedures.
Protocol 1: Synthesis of 7-Fluoro-1H-indazole-4-carboxylic acid (via Diazotization/Cyclization)
This protocol is adapted from general principles of indazole synthesis and requires careful optimization.[11][12]
-
Diazotization:
-
Charge a jacketed reactor with a solution of 3-fluoro-2-methyl-6-nitroaniline (1.0 equiv) in 20% sulfuric acid.
-
Cool the reactor to 0-5 °C.
-
Prepare a solution of sodium nitrite (1.1 equiv) in water.
-
Add the sodium nitrite solution subsurface to the aniline solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt slurry for an additional 30 minutes at 0-5 °C.
-
-
Reductive Cyclization:
-
In a separate reactor, prepare a solution of sodium sulfite (Na₂SO₃, 3.0 equiv) in water and cool to 10 °C.
-
Slowly transfer the cold diazonium salt slurry into the sodium sulfite solution, maintaining the temperature below 15 °C.
-
Once the addition is complete, slowly heat the reaction mixture to 80-90 °C and hold for 2-4 hours, or until IPC (HPLC) shows consumption of the intermediate.
-
Cool the mixture to room temperature. The intermediate 7-fluoro-6-nitro-1H-indazole may precipitate.
-
Further steps would involve reduction of the nitro group, Sandmeyer reaction to install a nitrile, and subsequent hydrolysis to the carboxylic acid, as depicted in the workflow diagram.
-
Protocol 2: Scale-Up Esterification of 7-Fluoro-1H-indazole-4-carboxylic acid
-
Reaction Setup:
-
Charge a clean, dry, glass-lined reactor with 7-fluoro-1H-indazole-4-carboxylic acid (1.0 equiv) and methanol (10 volumes, e.g., 10 L per kg of acid).
-
Begin agitation.
-
Cool the mixture to 10-15 °C.
-
Slowly add concentrated sulfuric acid (0.1-0.2 equiv) as the catalyst, maintaining the temperature below 25 °C.
-
Heat the reaction mixture to reflux (approx. 65 °C) and hold for 4-8 hours. Monitor the reaction progress by HPLC until <2% of the starting material remains.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add triethylamine (equivalent to the amount of H₂SO₄ used) to neutralize the catalyst.
-
Concentrate the reaction mixture under reduced pressure to approximately 2-3 volumes.
-
Slowly add water (5-10 volumes) as an anti-solvent. The product should precipitate.
-
Stir the resulting slurry for 1-2 hours at room temperature to allow for complete crystallization.
-
Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with a cold mixture of methanol/water (1:4), followed by a wash with cold water.
-
Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
-
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. Page loading... [guidechem.com]
Managing impurities in the preparation of fluorinated indazoles
Welcome to the technical support center for the synthesis of fluorinated indazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of preparing these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your synthetic routes effectively.
This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios. We will delve into the critical aspects of managing impurities, with a particular focus on the challenges inherent to fluorinated systems.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Impurity Control
This section addresses the most common initial questions and provides a foundational understanding of impurity management in fluorinated indazole synthesis.
Q1: What are the most common types of impurities I should expect when synthesizing fluorinated indazoles?
A1: Impurities in fluorinated indazole synthesis can be broadly categorized into three main classes:
-
Regioisomers: The most prevalent challenge is the formation of N1- and N2-substituted indazole regioisomers. The relative ratio of these isomers is highly dependent on the synthetic route and reaction conditions.
-
Reaction-Specific Byproducts: These are impurities that arise from side reactions of your starting materials or intermediates. A classic example is the competitive Wolff-Kishner reduction to a fluorotoluene when using o-fluorobenzaldehydes with hydrazine.[1][2] Other possibilities include hydrazone and dimer formation.[3]
-
Process-Related Impurities: This category includes unreacted starting materials, residual catalysts (e.g., palladium, copper), and impurities originating from solvents or reagents (e.g., degradation products of the fluorinating agent).
Q2: How does the presence of a fluorine substituent influence impurity profiles compared to non-fluorinated indazoles?
A2: Fluorine's high electronegativity significantly alters the electronic properties of the indazole core, which can lead to unique impurity challenges:
-
Altered Regioselectivity: Fluorine substituents can influence the pKa of the indazole N-H protons, thereby affecting the site of alkylation or arylation and changing the N1/N2 ratio compared to non-fluorinated analogues.[4]
-
Increased Potential for Over-fluorination: In direct C-H fluorination reactions, the electron-withdrawing nature of an existing fluorine atom can deactivate the ring, but under harsh conditions, or with highly reactive substrates, di- or tri-fluorinated byproducts can form.
-
Enhanced Stability (and Persistence): The carbon-fluorine bond is exceptionally strong, making fluorinated impurities potentially more robust and challenging to remove or degrade than their non-fluorinated counterparts.[5]
Q3: What is the primary cause of N1/N2 regioisomer formation, and how can I control it?
A3: The formation of N1 and N2 regioisomers is a direct consequence of the two reactive nitrogen atoms in the indazole ring. The control of regioselectivity hinges on understanding the principles of kinetic versus thermodynamic control.
-
Kinetic Control: The N2 position is often more sterically accessible and can be the site of initial, faster reaction, leading to the kinetically favored product. This is often achieved under milder conditions or with specific catalytic systems.
-
Thermodynamic Control: The N1-substituted indazole is generally the more thermodynamically stable isomer.[6] Reactions run at higher temperatures or for longer durations can allow for equilibration to the more stable N1 product.
Practical strategies for controlling the N1/N2 ratio are discussed in detail in the troubleshooting section.
Part 2: Troubleshooting Guide - From Observation to Solution
This section provides a systematic approach to identifying and resolving specific impurity-related issues you may encounter during your experiments.
Scenario 1: My reaction produces a mixture of N1 and N2 regioisomers. How can I improve the selectivity?
Issue: You have confirmed the presence of both N1 and N2 isomers via NMR or LC-MS, and you need to favor the formation of one over the other.
Troubleshooting Workflow:
Caption: Decision workflow for improving N1/N2 selectivity.
In-Depth Explanation & Protocols:
-
For N1 Selectivity (Thermodynamic Product):
-
Increase Thermal Energy: Elevating the reaction temperature and extending the reaction time can promote the isomerization of the less stable N2 product to the more stable N1 isomer.
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF often favors N1 alkylation. The base fully deprotonates the indazole, and the subsequent alkylation is thermodynamically driven.
-
-
For N2 Selectivity (Kinetic Product):
-
Lower Reaction Temperatures: Running the reaction at reduced temperatures (e.g., 0 °C or even lower) can trap the kinetically formed N2 isomer before it has a chance to rearrange.
-
Catalyst and Ligand Selection: Certain copper- and rhodium-catalyzed reactions have been shown to favor the formation of N2-substituted indazoles. The choice of ligands can play a crucial role in sterically directing the incoming group to the N2 position.[3]
-
Scenario 2: I am observing an unexpected byproduct with a mass corresponding to the reduction of my aldehyde/ketone starting material.
Issue: When using an o-fluorobenzaldehyde and hydrazine, a significant portion of the starting material is converted to the corresponding o-fluorotoluene.
Root Cause Analysis: This is a classic signature of a competitive Wolff-Kishner reduction . Under the basic and high-temperature conditions often used for indazole synthesis with hydrazine, the intermediate hydrazone can be reduced to a methyl group instead of undergoing cyclization.
Mitigation Strategy Workflow:
Caption: Workflow to prevent Wolff-Kishner reduction.
Preventative Protocol:
A highly effective strategy is to convert the o-fluorobenzaldehyde to its O-methyloxime derivative before reaction with hydrazine.[1][2] This modification blocks the pathway for the Wolff-Kishner reduction and favors the desired cyclization.
-
Oxime Formation: Dissolve the o-fluorobenzaldehyde in a suitable solvent (e.g., DME). Add O-methylhydroxylamine hydrochloride and a mild base (e.g., K₂CO₃). Stir at elevated temperature (e.g., 80 °C) for 4-5 hours.
-
Work-up and Isolation: After cooling, perform a standard aqueous work-up and extract the O-methyloxime product. Purify if necessary.
-
Indazole Synthesis: React the purified O-methyloxime with an excess of hydrazine hydrate at high temperature. This will now proceed to form the desired fluorinated indazole with minimal to no reduction byproduct.
Scenario 3: My direct fluorination with an electrophilic agent (e.g., Selectfluor®, NFSI) is giving a low yield and multiple unidentified products.
Issue: The reaction is messy, with incomplete conversion of the starting material and the formation of several new spots on TLC or peaks in the LC-MS that do not correspond to the desired mono-fluorinated product.
Troubleshooting Checklist and Data Table:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Substrate Degradation | Is your indazole stable under acidic or basic conditions? Some fluorinating agents can generate acidic byproducts. | Run a control experiment with your starting material under the reaction conditions but without the fluorinating agent. If degradation occurs, consider a milder fluorinating agent or the addition of a non-nucleophilic base. |
| Over-fluorination | Do any of the new masses correspond to the addition of two or more fluorine atoms? | Reduce the equivalents of the fluorinating agent, lower the reaction temperature, or shorten the reaction time. |
| Solvent Reactivity | Are you using a reactive solvent like DMF or DMSO at high temperatures? | Switch to a more inert solvent such as acetonitrile (MeCN) or 1,2-dichloroethane (DCE). |
| Atmospheric Moisture | Was the reaction run under anhydrous conditions? Water can react with some fluorinating agents and affect their reactivity.[7][8][9] | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar). |
| Incorrect Reagent Choice | Is the chosen fluorinating agent too aggressive or not reactive enough for your substrate? | Consult reactivity scales for N-F reagents.[10] For sensitive substrates, a milder agent like NFSI may be preferable to Selectfluor®. |
Experimental Protocol: Optimizing C-3 Fluorination of a 2H-Indazole with NFSI [11][12]
This protocol is based on a green chemistry approach that has proven effective for the C-3 fluorination of 2H-indazoles.
-
Reaction Setup: To a vial, add the 2H-indazole substrate (1.0 equiv), N-fluorobenzenesulfonimide (NFSI) (1.2 equiv), and deionized water as the solvent.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature under ambient air.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Work-up: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential purification and analytical techniques.
Protocol 1: Separation of N1 and N2 Regioisomers by Column Chromatography
Background: N1 and N2 regioisomers often have different dipole moments and steric profiles, allowing for their separation on silica gel. The N2 isomer is typically less polar and will elute first.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will show good separation between the two spots with the lower spot having an Rf value of ~0.2-0.3.
-
Column Packing: Prepare a silica gel column. For a challenging separation, use a longer column with a smaller diameter to increase the number of theoretical plates.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent. For less soluble compounds, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel.[13]
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): If the isomers are close in polarity, a shallow gradient elution can be effective. For example, start with 10% ethyl acetate in hexanes and slowly increase the concentration of ethyl acetate.
Troubleshooting Column Chromatography:
-
Poor Separation: If peaks are co-eluting, the solvent system is too polar. Reduce the polarity. Ensure the column is not overloaded.
-
Tailing Peaks: This can indicate that the compound is interacting too strongly with the silica. Adding a small amount of a modifier, like triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape.
Protocol 2: Characterization of Regioisomers by NMR Spectroscopy
Background: Unambiguous assignment of N1 and N2 isomers requires 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[14]
-
HMBC (1H-¹³C): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For an N-alkylated indazole, the protons on the alkyl group will show a correlation to different carbons in the indazole core depending on whether it is attached to N1 or N2.
-
NOESY: This experiment shows through-space correlations between protons. For an N1-substituted indazole, a NOE may be observed between the protons of the substituent and the H7 proton of the indazole ring. For an N2-substituted indazole, a NOE may be observed with the H3 proton.
-
19F NMR for Quantitative Analysis: For fluorinated indazoles, 19F NMR is a powerful tool for determining the ratio of regioisomers without the need for chromatographic separation.[15][16][17] The distinct chemical environments of the fluorine atoms in the N1 and N2 isomers will result in separate signals that can be integrated to determine their relative abundance.
References
- 1. researchgate.net [researchgate.net]
- 2. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress on fluorination in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Enabling nucleophilic fluorination in water - ACS Green Chemistry [gcande.digitellinc.com]
- 10. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 11. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 12. Fluorination of 2 H-Indazoles Using N-Fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Structural confirmation of Methyl 7-fluoro-1H-indazole-4-carboxylate via X-ray crystallography
An In-Depth Guide to the Definitive Structural Confirmation of Methyl 7-fluoro-1H-indazole-4-carboxylate: A Comparative Analysis Centered on X-ray Crystallography
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality—it is the bedrock upon which successful programs are built. For novel chemical entities like this compound, a fluorinated indazole derivative of interest, precise knowledge of atomic connectivity, stereochemistry, and solid-state conformation is paramount. Misinterpretation can lead to wasted resources, flawed structure-activity relationship (SAR) studies, and potential safety liabilities.
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the structural confirmation process for this specific small molecule. We will delve into the "gold standard" technique, single-crystal X-ray crystallography, providing a detailed workflow and explaining the critical reasoning behind each experimental choice. Furthermore, we will objectively compare this definitive method with essential, complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)—to illustrate how a multi-faceted approach ensures absolute scientific certainty.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
X-ray crystallography is the preeminent experimental science for determining the atomic and molecular structure of a crystal.[1] It provides an unparalleled, high-resolution, three-dimensional map of electron density within a molecule, allowing for the precise determination of bond lengths, angles, and absolute stereochemistry.[1][2][3] The technique relies on the principle that a crystalline lattice—a highly ordered, repeating array of molecules—will diffract a beam of incident X-rays in a specific, measurable pattern.[1][4] By analyzing the angles and intensities of these diffracted beams, a 3D model of the molecule can be reconstructed.[5][6]
Causality in the SCXRD Workflow: From Powder to Structure
The journey from a synthesized powder to a validated crystal structure is a multi-step process where each decision is critical for success. The process requires obtaining a pure, highly regular crystal, which is often the most significant bottleneck.[7]
Caption: Experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).
Experimental Protocol: SCXRD of this compound
1. Purification and Crystallization (The Art):
-
Objective: To grow a single, well-ordered crystal of at least 20-50 µm in all dimensions.[2]
-
Protocol:
-
Purification: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystal formation. Recrystallization or column chromatography may be necessary.
-
Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., ethyl acetate, acetone, methanol, acetonitrile, toluene). An ideal solvent is one in which the compound is moderately soluble.
-
Crystal Growth Technique - Vapor Diffusion: This is often the most successful method for small quantities of a new compound.[8][9]
-
Dissolve ~5-10 mg of this compound in a minimal amount of a "good" solvent (e.g., acetone) in a small, open vial.
-
Place this inner vial inside a larger, sealable jar containing a few milliliters of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane).[10]
-
Seal the jar. The anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow, ordered crystal growth.[8]
-
-
-
Causality: Slow crystal growth is paramount. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for single-crystal diffraction. Vapor diffusion provides the slow, controlled change in supersaturation necessary for high-quality crystal formation.[9]
2. Data Collection (The Measurement):
-
Objective: To measure the intensities of the diffracted X-ray beams from the crystal.
-
Protocol:
-
Crystal Selection & Mounting: Under a microscope, select a single, transparent crystal with sharp edges and no visible defects. Mount it on a cryoloop.
-
Cryo-cooling: Flash-cool the crystal in a stream of liquid nitrogen (~100 K).
-
Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a detector (e.g., CCD or pixel detector).[1] The crystal is rotated in the X-ray beam while a series of diffraction images are collected.[5]
-
-
Causality: Cryo-cooling minimizes atomic vibrations and protects the crystal from radiation damage by the high-intensity X-ray beam, resulting in higher quality diffraction data to higher resolution.
3. Structure Solution and Refinement (The Analysis):
-
Objective: To convert the diffraction pattern into a 3D atomic model.
-
Protocol:
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group symmetry, and the intensities of each reflection.[1]
-
Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.[1]
-
Model Building & Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated diffraction pattern (from the model) and the observed experimental data.[5][11]
-
-
Causality: Refinement is an iterative process. The quality of the final model is judged by metrics like the R-factor (residual factor), which quantifies the agreement between the model and the data. A low R-factor (typically < 0.05 for small molecules) indicates a well-refined and trustworthy structure.
Orthogonal & Complementary Techniques
While SCXRD provides the definitive answer, it is rarely used in isolation. Spectroscopic techniques are essential for initial characterization, confirmation of the bulk sample's identity, and providing solution-state information.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment and connectivity of atoms in a molecule.[12][13] For this compound, a suite of experiments would be required.
-
¹H NMR: Determines the number and type of hydrogen environments.
-
¹³C NMR: Determines the number and type of carbon environments.
-
¹⁹F NMR: Crucial for this molecule, this experiment directly observes the fluorine atom. Fluorine NMR presents unique challenges due to a large chemical shift range and complex long-range couplings, but modern instrumentation can readily handle these issues.[14][15][16]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity, revealing which protons are coupled to each other (COSY) and which protons are attached to or near which carbons (HSQC/HMBC). This is how the molecular "scaffold" is pieced together. For fluorinated compounds, specialized experiments can map ¹H-¹⁹F and ¹³C-¹⁹F correlations, providing unambiguous proof of the fluorine's position.[17]
Key Insight: NMR provides the atomic "parts list" and the "instruction manual" for how they are connected in solution. However, it cannot definitively determine the absolute 3D arrangement in the solid state or distinguish between certain isomers with the same certainty as SCXRD.[18]
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical tool that measures the mass-to-charge ratio (m/z) of ions.[19]
-
Principle: A sample is ionized, and the resulting ions are separated by a mass analyzer based on their m/z ratio.[20][21]
-
Application: For this compound (C₉H₇FN₂O₂), HRMS would be used to measure its exact mass. The experimentally determined mass would be compared to the calculated theoretical mass. A match within a very small tolerance (e.g., < 5 ppm) provides high confidence in the molecular formula.
-
Limitation: HRMS confirms what atoms are present and in what quantity, but it provides little to no information about how they are connected.[21] It cannot distinguish between constitutional isomers.
Comparative Analysis: The Right Tool for the Question
The choice of analytical technique depends on the question being asked. For absolute structural proof, there is no substitute for X-ray crystallography. For routine confirmation and analysis in solution, NMR and MS are indispensable.
Caption: Integrated strategy for unambiguous small molecule structure elucidation.
Data Summary Table
| Parameter | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) | High-Resolution Mass Spectrometry (HRMS) |
| Information Provided | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing | Atomic connectivity, solution-state conformation, dynamic information | High-accuracy molecular formula |
| Sample State | Solid (single crystal) | Solution | Solid or Solution (requires ionization) |
| Sample Requirement | High-quality single crystal (µg-mg) | ~1-10 mg, soluble | ng-µg |
| Destructive? | Generally non-destructive[22] | Non-destructive[18] | Destructive |
| Key Strength | Unambiguous, definitive 3D structure ("Gold Standard")[7][23] | Rich information on molecular connectivity and solution behavior[24] | Exceptional accuracy for molecular formula determination[21] |
| Key Limitation | Requires a high-quality crystal, which can be difficult to obtain[7][18] | Provides an averaged solution-state structure; can be ambiguous for complex stereochem | Provides no information on isomerism or connectivity[21] |
| Typical Time | Hours to days (if crystal is available) | Minutes to hours | Minutes |
Conclusion
The structural confirmation of a novel pharmaceutical candidate like this compound is a rigorous, multi-step process. While High-Resolution Mass Spectrometry provides the foundational confirmation of the molecular formula and NMR spectroscopy masterfully reveals the intricate puzzle of atomic connectivity in solution, neither can provide the ultimate, irrefutable proof of the three-dimensional structure.
Single-crystal X-ray crystallography stands alone in its ability to deliver a precise, high-resolution, and unambiguous atomic-level map of the molecule in the solid state.[1][23] It is the final arbiter that validates the proposed structure, resolves any stereochemical ambiguities, and provides the critical data necessary for confident, structure-based drug design. By integrating these powerful and complementary techniques, researchers can proceed with the utmost confidence in the structural integrity of their lead compounds, paving the way for successful drug development.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. azolifesciences.com [azolifesciences.com]
- 4. m.youtube.com [m.youtube.com]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. unifr.ch [unifr.ch]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jeolusa.com [jeolusa.com]
- 15. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 16. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 17. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 18. news-medical.net [news-medical.net]
- 19. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Mass Spectrometry [www2.chemistry.msu.edu]
- 22. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 23. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 24. creative-biostructure.com [creative-biostructure.com]
Comparing the bioactivity of Methyl 7-fluoro-1H-indazole-4-carboxylate with other indazoles
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions have made it a "privileged scaffold" for the design of potent and selective modulators of a wide range of biological targets.[3] Indazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This has culminated in the development of several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, for the treatment of various cancers.[2][6]
This guide provides a comparative analysis of the bioactivity of Methyl 7-fluoro-1H-indazole-4-carboxylate and other structurally related indazole derivatives. While direct experimental data for this compound is not extensively available in the public domain, we will leverage established structure-activity relationship (SAR) principles from closely related analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Bioactivity of Indazole Derivatives
The bioactivity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. To illustrate this, the following table summarizes the inhibitory activities of selected indazoles against key biological targets implicated in cancer.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | ||
| Axitinib | VEGFR-2 | 0.2 | HUVEC | 0.005 | [6] | |
| Pazopanib | VEGFR-2 | 30 | HUVEC | 0.021 | [2] | |
| Compound 30 | VEGFR-2 | 1.24 | HUVEC | Not Reported | [1] | |
| Indazole Amide (ERK inhibitor) | ERK1/2 | Potent Inhibition | HT29 | Potent Inhibition | [7] | |
| Indazolylpyrazolopyrimidine | B-Raf | Potent Inhibition | Not Reported | Not Reported | [8] |
Note: The structures are illustrative placeholders. Specific IC50 values for this compound are not publicly available. The comparative compounds were selected based on their structural relevance (indazole core) and well-documented bioactivity.
Structure-Activity Relationship (SAR) Insights
The biological activity of indazole derivatives is finely tuned by their substitution patterns. The position of the fluorine atom in fluoroindazole derivatives, for instance, can significantly impact their potency and selectivity.[3]
-
Substitution at the 7-position: The introduction of a fluorine atom at the 7-position, as in this compound, is anticipated to influence the compound's electronic properties and its ability to form specific interactions with the target protein. Fluorine's high electronegativity can alter the pKa of the indazole nitrogen, potentially affecting its hydrogen bonding capabilities.
-
Substitution at the 4-position: The methyl carboxylate group at the 4-position provides a potential point for hydrogen bonding and can influence the overall polarity and solubility of the molecule. The orientation of this group can be critical for fitting into the binding pocket of a target enzyme.
-
General Trends: Studies on various indazole-based kinase inhibitors have shown that modifications at different positions of the indazole ring can lead to significant changes in activity and selectivity. For example, in a series of indazole derivatives targeting VEGFR-2, specific substitutions on the indazole core were crucial for achieving high potency.[1] Similarly, for B-Raf inhibitors, the substitution pattern on the indazole ring was a key determinant of their inhibitory activity.[8]
Key Signaling Pathways Modulated by Indazole Derivatives
Many bioactive indazole derivatives exert their effects by inhibiting protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of these pathways is a hallmark of cancer.
One of the most well-established pathways targeted by indazole-based inhibitors is the VEGFR-2 signaling pathway , which plays a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1][6]
Caption: The VEGFR-2 signaling pathway and its inhibition by indazole derivatives.
Another critical pathway often targeted by indazole scaffolds is the RAS/RAF/MEK/ERK (MAPK) pathway , which is frequently mutated in various cancers, leading to uncontrolled cell proliferation.[7][9]
Experimental Protocols for Bioactivity Assessment
To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer properties of indazole derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Methodology:
-
Reagent Preparation: Prepare solutions of the recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in an appropriate assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) and a known inhibitor as a positive control.
-
Assay Reaction: In a microplate, combine the kinase, substrate, and test compound or control.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody or quantifying the amount of ADP produced using a commercial kit like ADP-Glo™.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay via Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with a compound.
Methodology:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and stain them with fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Conclusion
The indazole scaffold remains a highly valuable framework in the quest for novel therapeutics, particularly in oncology. While specific bioactivity data for this compound is not yet widely available, the analysis of structurally related compounds provides a strong rationale for its potential as a bioactive molecule, likely acting as a kinase inhibitor with antiproliferative properties. The structure-activity relationships discussed herein underscore the importance of systematic modifications of the indazole core to achieve desired potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the empirical evaluation of this compound and other novel indazole derivatives, paving the way for future drug discovery efforts.
References
- 1. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 7-Fluoro-Indazole Derivatives
Introduction: The Strategic Importance of the 7-Fluoro-Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole and revered for its broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The strategic incorporation of a fluorine atom, particularly at the 7-position, can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic properties and lipophilicity. Consequently, 7-fluoro-indazole derivatives are highly sought-after building blocks in modern drug discovery programs.[3][4]
This guide provides a comparative analysis of the principal synthetic routes to the 7-fluoro-indazole core. We will delve into the mechanistic underpinnings of each strategy, compare their relative merits and limitations with supporting data, and provide detailed, field-proven protocols for the most practical approaches. This document is intended to equip researchers, chemists, and drug development professionals with the critical knowledge needed to select and execute the optimal synthetic strategy for their specific research and development goals.
Retrosynthetic Analysis of the 7-Fluoro-Indazole Core
A retrosynthetic perspective reveals several key bond disconnections that form the basis of the most common synthetic strategies. The primary approaches involve either forming the N-N bond late in the synthesis or constructing the pyrazole ring onto a pre-functionalized fluorinated benzene ring.
Caption: Retrosynthetic analysis of the 7-fluoro-indazole scaffold.
Comparative Analysis of Key Synthetic Strategies
We will now examine five prevalent strategies for the synthesis of the 7-fluoro-indazole core, evaluating the causality behind their experimental design and their practical applicability.
Route A: Classical Cyclization of 2-Fluoro-6-methylaniline
This is arguably the most traditional and reliable method, proceeding via diazotization of a substituted aniline followed by intramolecular cyclization. The starting material, 2-fluoro-6-methylaniline, is readily available.
Reaction Pathway:
-
N-Acetylation: The aniline is first protected as an acetamide. This is a crucial step to moderate the reactivity of the amine and prevent unwanted side reactions during the subsequent diazotization. Acetic anhydride is a standard and efficient reagent for this purpose.[5]
-
Diazotization and Cyclization: The N-acetylated intermediate is treated with an organic nitrite, such as isoamyl nitrite, in the presence of an acid. This generates a diazonium salt in situ. The causality here is key: the diazonium species is a potent electrophile which is immediately trapped by the aromatic ring in an intramolecular electrophilic aromatic substitution, forming the N-N bond and constructing the pyrazole ring.[5]
-
Deprotection: The resulting N-acetyl-7-fluoro-indazole is hydrolyzed, typically under basic conditions (e.g., ammonia in methanol), to yield the final product.[5]
Advantages:
-
Reliable and well-documented.
-
Uses inexpensive and readily available starting materials.
-
Conditions are generally mild and amenable to scale-up.
Limitations:
-
A multi-step synthesis, which can impact overall yield.
-
Requires careful control of the diazotization step, which can be exothermic.
Route B: Cyclocondensation of 2,3-Difluorobenzaldehyde
This approach represents a more convergent synthesis, forming two key bonds in a single step from a difluorinated precursor and a hydrazine source.
Reaction Pathway: The reaction involves the direct condensation of 2,3-difluorobenzaldehyde with hydrazine hydrate.[6] The mechanism proceeds through the initial formation of a hydrazone. At elevated temperatures (typically >150 °C), an intramolecular nucleophilic aromatic substitution (SNAAr) occurs, where the terminal nitrogen of the hydrazone displaces the fluorine atom at the C2 position, leading to cyclization. The ortho-positioning of the fluorine and aldehyde groups is essential for this cyclization to occur.
Advantages:
-
Highly convergent (often a single step).
-
Simple experimental setup.
Limitations:
-
Requires harsh reaction conditions (high temperatures).[6]
-
Yields are often moderate (e.g., ~45%).[6]
-
The high temperature can limit the functional group tolerance on more complex substrates.
Route C: Reductive Cyclization of 2-Fluoro-6-nitrotoluene (Leimgruber-Batcho Analogue)
This strategy is analogous to the powerful Leimgruber-Batcho indole synthesis and is particularly useful when the corresponding ortho-nitrotoluene is available.
Reaction Pathway:
-
Enamine Formation: 2-Fluoro-6-nitrotoluene is first reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a nitro-enamine intermediate.[7] This step activates the methyl group for the subsequent cyclization.
-
Reductive Cyclization: The nitro-enamine is then subjected to reducing conditions. A common method involves catalytic hydrogenation (e.g., Pd/C, H₂) or transfer hydrogenation (e.g., Raney Nickel, hydrazine).[7] The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond, cyclizing to form the indazole ring after elimination of dimethylamine.
Advantages:
-
Often milder conditions than high-temperature condensations.
-
Avoids the direct handling of potentially unstable diazonium salts.
-
Good functional group tolerance.
Limitations:
-
Requires the availability of the corresponding o-nitrotoluene precursor.
-
Catalytic reduction steps can sometimes be sensitive to impurities.
Route D: Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful, metal-free method for forming the N-N bond in indazoles, typically starting from ortho-nitrobenzyl derivatives.[1][8] While it classically produces 2H-indazoles, its mechanistic principles are relevant.
Reaction Pathway: The reaction proceeds through an in situ generated ortho-nitroso intermediate from an ortho-nitrobenzylamine under basic conditions.[1][9] This highly reactive nitroso group then undergoes a condensation and N-N bond-forming heterocyclization. The reaction is appealing due to its use of inexpensive starting materials and avoidance of toxic metals.[1]
Advantages:
-
Metal-free conditions.
-
Utilizes readily accessible nitro-aromatic starting materials.
Limitations:
-
Primarily yields 2H-indazoles, which may require subsequent isomerization or be used as is.
-
Reaction pathways can be complex and sensitive to solvent and reaction conditions.[10]
Route E: Transition-Metal-Catalyzed C-H Annulation
Representing the state-of-the-art in heterocyclic synthesis, these methods construct the indazole ring via direct C-H bond functionalization, offering exceptional atom and step economy.[11][12]
Reaction Pathway: A common approach involves the reaction of a substituted azobenzene with an aldehyde, catalyzed by a rhodium(III) complex.[11] The azo group acts as a directing group, guiding the catalyst to activate a specific C-H bond on one of the aromatic rings. This is followed by insertion of the aldehyde and a cyclative capture/aromatization cascade to furnish the N-aryl-2H-indazole product.
Advantages:
-
High atom and step economy.
-
Ability to construct complex, highly substituted indazoles in a single step.
-
Often proceeds with high regioselectivity.
Limitations:
-
Requires expensive and specialized transition-metal catalysts and ligands.
-
Reaction optimization can be challenging.
-
The directing group is often incorporated into the final product, which may require additional steps for removal if the parent NH-indazole is desired.
Head-to-Head Performance Comparison
The following table summarizes the key operational parameters for the discussed synthetic routes, providing a clear basis for strategic selection.
| Metric | Route A: Classical Cyclization | Route B: Cyclocondensation | Route C: Reductive Cyclization | Route E: C-H Annulation |
| Starting Material | 2-Fluoro-6-methylaniline | 2,3-Difluorobenzaldehyde | 2-Fluoro-6-nitrotoluene | Fluorinated Azobenzene |
| Key Reagents | Ac₂O, Isoamyl nitrite, NH₃ | Hydrazine hydrate | DMF-DMA, Raney Ni / Pd-C | [Cp*RhCl₂]₂, AgSbF₆ |
| # of Steps | 3 | 1 | 2 | 1 |
| Typical Yield | ~40-50% (Overall) | ~45% | Moderate to Good | Good to Excellent |
| Conditions | Mild to moderate (-5 °C to 40 °C) | Harsh (180 °C) | Mild to moderate | Moderate (80-110 °C) |
| Scalability | High | Moderate (High temp control) | High | Moderate (Catalyst cost) |
| Key Advantage | High reliability, low-cost reagents | Simplicity, convergence | Good functional group tolerance | High step/atom economy |
| Key Limitation | Multi-step process | Harsh conditions, lower yield | Precursor availability | High catalyst cost |
Workflow Visualization: Classical vs. Convergent Routes
References
- 1. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of Methyl 7-fluoro-1H-indazole-4-carboxylate on p21-activated kinase 1 (PAK1): A Comparative Guide
In the landscape of targeted therapeutics, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1][2] This guide provides a comprehensive framework for validating the inhibitory potential of a novel indazole derivative, Methyl 7-fluoro-1H-indazole-4-carboxylate, against the p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase that is a key regulator of cell motility, proliferation, and survival, making it a compelling target in oncology.[3][4]
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of the investigational compound's performance with the well-characterized, broad-spectrum kinase inhibitor, Staurosporine. The methodologies detailed herein are structured to ensure scientific integrity through self-validating experimental design and are grounded in established protocols.
The Scientific Rationale: Targeting PAK1
PAK1 is a central node in numerous signaling pathways, acting as a downstream effector of the Rho GTPases, Rac1 and Cdc42.[4] Its dysregulation is implicated in various cancers, where it promotes cytoskeletal remodeling, cell migration, and resistance to apoptosis.[1][3] Therefore, small molecule inhibitors of PAK1 hold significant therapeutic promise. The structural features of this compound, particularly the indazole core, suggest a potential interaction with the ATP-binding pocket of kinases like PAK1. This guide outlines the critical experiments required to test this hypothesis and quantify the compound's potency and cellular efficacy.
Experimental Workflow: A Two-Tiered Approach
To rigorously validate the inhibitory effect of this compound on PAK1, a two-tiered approach is recommended. This involves an initial in-vitro biochemical assay to determine direct enzymatic inhibition, followed by a cell-based assay to assess the compound's activity in a physiological context.
Caption: A two-tiered workflow for validating a novel kinase inhibitor.
Tier 1: In-Vitro Biochemical Validation of PAK1 Inhibition
The initial step is to ascertain whether this compound directly inhibits the enzymatic activity of PAK1. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for this purpose.[5][6] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.
Comparative In-Vitro Potency
The inhibitory activity of this compound will be compared against Staurosporine, a potent but non-selective kinase inhibitor.[7] This provides a benchmark for the potency of the investigational compound.
| Compound | Target Kinase | In-Vitro IC50 (nM) |
| This compound | PAK1 | To be determined |
| Staurosporine | PAK1 | ~10-50 |
| Reference Selective Inhibitor (e.g., NVS-PAK1-1) | PAK1 | ~5 |
Note: The IC50 value for Staurosporine can vary depending on assay conditions. The value for the reference selective inhibitor is provided for context.
Detailed Protocol: In-Vitro PAK1 Inhibition Assay (ADP-Glo™)
This protocol is adapted from commercially available kits and established methodologies.[5][6][8]
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide (a specific peptide substrate for PAK1)[6]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and Staurosporine in 100% DMSO.
-
Create a 10-point serial dilution of each compound in DMSO, typically starting from 1 mM.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control to each well.
-
Add 2 µL of a solution containing PAK1 enzyme and PAKtide substrate in kinase assay buffer to each well. The optimal concentrations should be determined empirically.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Tier 2: Cell-Based Validation of PAK1 Pathway Inhibition
Demonstrating that this compound can inhibit PAK1 within a cellular context is a critical next step. This confirms cell permeability and engagement with the target in a more complex biological environment. A common method is to measure the phosphorylation of a downstream substrate of PAK1.
PAK1 Signaling Pathway
PAK1 activation by Rac/Cdc42 triggers a signaling cascade that influences multiple cellular processes. A key downstream event is the phosphorylation of various substrates that regulate the cytoskeleton and cell survival pathways.[9][10]
Caption: Simplified PAK1 signaling pathway and the point of inhibition.
Comparative Cellular Efficacy
The cellular potency of this compound will be determined by its ability to inhibit the phosphorylation of a downstream PAK1 target and will be compared to the known effects of Staurosporine.
| Compound | Cell Line | Cellular EC50 (µM) |
| This compound | e.g., MCF-7 | To be determined |
| Staurosporine | e.g., MCF-7 | ~0.1-1.0 |
Note: The cellular EC50 for Staurosporine can vary significantly between cell lines and the specific downstream marker being assessed.
Detailed Protocol: Cell-Based Western Blot for Downstream Target Phosphorylation
This protocol outlines the assessment of the phosphorylation status of a known PAK1 substrate (e.g., MEK1) in a relevant cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells (or other suitable cell line with active PAK1 signaling)
-
Cell culture medium and supplements
-
This compound
-
Staurosporine
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MEK1 (Ser298), anti-total-MEK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a serial dilution of this compound, Staurosporine, or DMSO for a predetermined time (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MEK1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total MEK1 and GAPDH for normalization.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-MEK1, total MEK1, and GAPDH.
-
Normalize the phospho-MEK1 signal to total MEK1 and then to the loading control (GAPDH).
-
Plot the normalized phospho-MEK1 levels against the inhibitor concentration to determine the EC50 value.
-
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial validation of this compound as a PAK1 inhibitor. Positive results from these assays, demonstrating potent in-vitro inhibition and on-target cellular activity, would strongly support its further development. Subsequent studies should include broader kinase profiling to assess selectivity, pharmacokinetic evaluation to determine its drug-like properties, and in-vivo efficacy studies in relevant cancer models to establish its therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. chembk.com [chembk.com]
- 3. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. PAK1 Kinase Enzyme System [promega.sg]
- 7. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Methyl 7-fluoro-1H-indazole-4-carboxylate and its Non-fluorinated Analog: Synthesis, Activity, and Therapeutic Potential
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to enhance pharmacological properties. This guide provides an in-depth technical comparison of Methyl 7-fluoro-1H-indazole-4-carboxylate and its non-fluorinated counterpart, Methyl 1H-indazole-4-carboxylate. We will explore the nuances of their synthesis, delve into their comparative biological activities, and discuss the implications of the 7-fluoro substitution on their potential as therapeutic agents. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this important class of molecules.
The Indazole Scaffold and the Influence of Fluorine
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2] The indazole core is considered a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity.[1]
The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and biological properties.[3] Due to its high electronegativity and small size, fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[3] Specifically, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation and thereby increasing its bioavailability.[4]
Synthesis Strategies: A Comparative Overview
The synthesis of both this compound and Methyl 1H-indazole-4-carboxylate involves multi-step sequences, with the key difference lying in the choice of starting materials to incorporate the fluorine atom.
Synthesis of this compound
A plausible synthetic route to this compound begins with a fluorinated anthranilic acid derivative, such as Methyl 3-amino-2-fluorobenzoate . This key intermediate can be synthesized from commercially available precursors like 2-fluoro-3-nitrobenzoic acid.[5][6] The synthesis proceeds through the following conceptual steps:
-
Diazotization: The amino group of Methyl 3-amino-2-fluorobenzoate is converted to a diazonium salt using a nitrite source under acidic conditions.
-
Intramolecular Cyclization: The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the indazole ring system.
Caption: Synthetic workflow for this compound.
Synthesis of Methyl 1H-indazole-4-carboxylate
The synthesis of the non-fluorinated analog follows a similar strategy, starting from a non-fluorinated anthranilic acid derivative. A common starting material is Methyl 3-amino-2-methylbenzoate . The general synthetic approach is as follows:
-
Diazotization: The amino group is converted to a diazonium salt.
-
Cyclization: The intermediate cyclizes to form the indazole ring.
Caption: Synthetic workflow for Methyl 1H-indazole-4-carboxylate.
While both syntheses rely on the well-established diazotization-cyclization reaction, the availability and cost of the fluorinated starting materials can be a limiting factor in large-scale production.
Comparative Biological Activity: The Impact of the 7-Fluoro Group
Indazole-based compounds are known to be potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[3][7] The introduction of a fluorine atom can significantly enhance the inhibitory activity and selectivity of these compounds.
Table 1: Predicted and Observed Effects of Fluorination on Indazole Derivatives
| Property | Non-Fluorinated Analog (Methyl 1H-indazole-4-carboxylate) | Fluorinated Analog (this compound) | Rationale and Supporting Evidence |
| Kinase Inhibitory Potency | Moderate | Potentially Higher | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in the kinase active site, leading to increased binding affinity. Studies on other fluorinated indazoles have shown significant increases in potency.[4] |
| Metabolic Stability | Susceptible to oxidation | More Stable | The C-F bond is stronger than the C-H bond, making it less prone to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile.[4] |
| Cellular Permeability | Moderate | Potentially Enhanced | Fluorination can increase lipophilicity, which may improve the ability of the compound to cross cell membranes and reach its intracellular target. |
| Selectivity | Variable | Potentially Improved | The specific placement of the fluorine atom can fine-tune the binding to the target kinase, potentially reducing off-target effects and improving the overall selectivity profile. |
Experimental Protocols for Evaluation
To empirically determine the comparative activity of these two compounds, a series of in vitro and in vivo experiments would be necessary. Below are detailed protocols for key assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of relevant protein kinases.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human kinases (e.g., VEGFR, EGFR, etc.)
-
Kinase-specific substrate peptides
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
In Vitro Antiproliferative Assay
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[8]
-
Conclusion
The strategic placement of a fluorine atom at the 7-position of the indazole-4-carboxylate scaffold is predicted to have a significant and beneficial impact on the compound's biological profile. Based on established principles of medicinal chemistry, This compound is expected to exhibit enhanced kinase inhibitory potency, improved metabolic stability, and potentially better cellular permeability compared to its non-fluorinated analog, Methyl 1H-indazole-4-carboxylate .
While direct comparative experimental data is currently limited, the provided synthetic strategies and experimental protocols offer a clear path for the empirical validation of these hypotheses. The insights gained from such studies will be invaluable for the rational design of next-generation indazole-based therapeutics with improved efficacy and pharmacokinetic properties. The 7-fluoro substitution represents a key modification that warrants further investigation in the development of novel treatments for cancer and other diseases driven by aberrant kinase activity.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
A Comparative Guide to the Cross-Reactivity Profiling of Methyl 7-fluoro-1H-indazole-4-carboxylate
For researchers, medicinal chemists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of its selectivity—a process known as cross-reactivity profiling. The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" in the development of potent kinase inhibitors.[1][2][3][4] Methyl 7-fluoro-1H-indazole-4-carboxylate, a member of this important class, represents a promising chemical entity whose therapeutic potential is intrinsically linked to its binding profile across the human kinome.
This guide provides an in-depth technical framework for evaluating the cross-reactivity of this compound. We will dissect the established experimental methodologies, present illustrative data for comparative analysis, and explain the causal logic behind the experimental choices, ensuring a self-validating system for assessing inhibitor specificity. The objective is to equip researchers with the knowledge to not only understand but also to design and interpret the critical experiments that define a compound's selectivity and forecast its potential therapeutic window and off-target liabilities.[5][6][7]
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
Protein kinases are one of the most significant classes of drug targets, particularly in oncology. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge for developing selective inhibitors.[8][9] Cross-reactivity, or the binding of an inhibitor to unintended kinase targets, can lead to a spectrum of outcomes. While sometimes it can result in beneficial polypharmacology, it more often leads to unforeseen toxicities and adverse side effects, which are major causes of clinical trial failures.[10] Therefore, a thorough understanding of a compound's interaction map is not merely an academic exercise but a crucial, decision-gating step in drug discovery.[6][11]
Methodologies for Comprehensive Profiling: From Biochemical Assays to Cellular Target Engagement
A robust cross-reactivity assessment relies on a multi-pronged approach, integrating high-throughput biochemical screening with orthogonal, cell-based validation. This dual strategy provides a holistic view, from intrinsic binding affinity to tangible target engagement in a physiological context.
Tier 1: Broad Kinome Profiling (Biochemical Assays)
The initial step involves screening the compound against a large, representative panel of purified human kinases to generate a kinome-wide "fingerprint."[12] This provides a broad survey of potential on- and off-targets.
-
Competition Binding Assays (e.g., KINOMEscan®): This is a widely adopted and authoritative method for quantitative analysis of inhibitor binding.[13][14] The technology relies on a competition-based assay where the test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured, which is inversely proportional to the test compound's binding affinity.[15] This method is ATP-independent, allowing for the assessment of non-competitive inhibitors as well.[15] Its comprehensiveness, with panels covering over 480 kinases, makes it a gold standard for initial selectivity screening.[14][16]
-
Enzymatic Activity Assays (e.g., ADP-Glo™, HotSpot™): These assays directly measure the inhibition of kinase catalytic activity. They quantify the transfer of phosphate from ATP to a substrate, using detection methods like luminescence (quantifying ADP produced) or radioactivity (quantifying incorporation of ³³P-labeled phosphate).[11][17][18] While powerful, the interpretation of IC50 values from these assays can be influenced by the ATP concentration used, a factor not present in competition binding assays.[7]
Tier 2: In-Cell Target Validation (Cell-Based Assays)
Confirming that a compound engages its intended target within the complex milieu of a living cell is a critical validation step. Cellular assays bridge the gap between biochemical potency and physiological effect.
-
Cellular Thermal Shift Assay (CETSA®): This powerful biophysical method assesses direct target engagement in intact cells or tissues.[19][20] The core principle is that ligand binding confers thermal stability to the target protein.[21][22] In a CETSA experiment, cells treated with the compound are heated to various temperatures. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein at each temperature is quantified, typically by Western blot or mass spectrometry, to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound provides direct evidence of target engagement.[20][23]
-
Chemoproteomic Profiling (e.g., KiNativ™): This sophisticated mass spectrometry-based approach profiles inhibitor binding to endogenous kinases in their native state.[24][25] It utilizes ATP- or ADP-based chemical probes that covalently label conserved lysine residues in the kinase active site.[24][26] By competitively inhibiting this labeling, a test compound's binding profile against hundreds of native kinases can be quantitatively measured in a single experiment.[24] The key advantage is its ability to reveal how inhibitor binding is influenced by the cellular environment, post-translational modifications, and protein-protein interactions—factors absent in recombinant assays.[25][27]
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as a self-validating system. The KINOMEscan® provides the broad, unbiased screen, while the CETSA serves as the specific, cellular validation of the primary target(s) identified.
Protocol 1: KINOMEscan® Selectivity Profiling
This protocol outlines the workflow for assessing the binding affinity of this compound against a comprehensive kinase panel.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. From this, prepare a 100 µM primary screening solution.
-
Assay Execution (Performed by a service provider like Eurofins DiscoverX):
-
The test compound is incubated with a panel of DNA-tagged human kinases.
-
An immobilized, active-site-directed ligand is added to the mixture.
-
Kinases that are not bound by the test compound will bind to the immobilized ligand.
-
The solid support is washed to remove unbound proteins.
-
The amount of kinase remaining is quantified using qPCR of the attached DNA tag.
-
-
Data Acquisition: The primary screen is typically run at a single high concentration (e.g., 1 µM) to identify all potential interactions. Results are reported as '% Control', where a lower percentage indicates stronger binding.
-
Follow-up Kd Determination: For kinases showing significant binding (e.g., >80% inhibition), a secondary dose-response experiment is performed to determine the dissociation constant (Kd), providing a precise measure of binding affinity.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol details how to validate the engagement of a primary target (e.g., FGFR1, a common target for indazole inhibitors) by this compound in a relevant cell line.[3]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation at high speed (e.g., 20,000 x g).
-
Quantify the amount of the specific target protein (e.g., FGFR1) and a control protein (e.g., GAPDH) in the soluble fraction using Western blotting or targeted mass spectrometry.
-
-
Data Analysis:
-
Generate a melt curve by plotting the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.
-
The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm).
-
A positive thermal shift (ΔTm) in the compound-treated sample indicates target stabilization and therefore, engagement.
-
Visualization of Experimental Workflows
Caption: KINOMEscan® Biochemical Profiling Workflow.
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Illustrative Data & Comparative Analysis
Note: The following data is illustrative, designed to serve as a template for presenting experimental findings for a novel compound like this compound.
Table 1: Illustrative KINOMEscan® Selectivity Profile
| Kinase Target | Kinase Family | % Inhibition @ 1 µM | Kd (nM) | Selectivity Notes |
| FGFR1 | Tyrosine Kinase | 99.5% | 15 | Primary Target |
| FGFR2 | Tyrosine Kinase | 98.2% | 45 | High affinity, potential polypharmacology |
| FGFR3 | Tyrosine Kinase | 95.1% | 80 | High affinity, potential polypharmacology |
| VEGFR2 | Tyrosine Kinase | 85.0% | 250 | Significant off-target activity |
| Aurora A | Ser/Thr Kinase | 45.0% | > 1,000 | Weak off-target activity |
| CDK2 | Ser/Thr Kinase | 15.0% | > 10,000 | Negligible activity |
| SRC | Tyrosine Kinase | 10.0% | > 10,000 | Negligible activity |
Table 2: Illustrative CETSA® Target Engagement in FGFR1-Overexpressing Cells
| Target Protein | Treatment | Apparent Tm (°C) | ΔTm (°C) | Interpretation |
| FGFR1 | Vehicle (DMSO) | 52.5 | - | Baseline |
| FGFR1 | 1 µM Compound | 58.0 | +5.5 | Robust Target Engagement |
| GAPDH | Vehicle (DMSO) | 65.0 | - | Control Baseline |
| GAPDH | 1 µM Compound | 65.2 | +0.2 | No engagement of control protein |
Interpretation and Comparative Insights
The illustrative data paints a clear picture of a potent and relatively selective inhibitor. The KINOMEscan® results (Table 1) identify FGFR1 as the primary target with a high affinity (Kd = 15 nM). The compound also shows significant activity against other FGFR family members, suggesting potential for pan-FGFR inhibition, and a notable off-target interaction with VEGFR2. This profile contrasts with a highly promiscuous inhibitor like Dasatinib, which would show potent inhibition across numerous kinase families.[6]
Crucially, the CETSA® data (Table 2) provides orthogonal validation. The significant thermal shift of +5.5°C for FGFR1 upon compound treatment confirms that this compound enters the cell and directly binds to its intended target. The absence of a meaningful shift for the control protein, GAPDH, demonstrates the specificity of this interaction within the cellular environment. This self-validating workflow—from broad biochemical screening to specific cellular engagement—provides high confidence in the compound's primary mechanism of action.
Caption: Simplified FGFR1 Signaling Pathway and Point of Inhibition.
Conclusion
The cross-reactivity profile of this compound, or any novel kinase inhibitor, is a foundational dataset that dictates its future developmental path. By employing a systematic, multi-tiered approach that combines broad kinome screening with specific cellular target engagement assays, researchers can build a high-confidence profile of a compound's selectivity. This guide provides the strategic framework and detailed methodologies necessary to conduct this critical evaluation. The integration of biochemical data with cellular validation forms a self-reinforcing loop of evidence, enabling informed decisions and accelerating the development of safer, more effective targeted therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. DiscoveRx Corporation’s KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics - BioSpace [biospace.com]
- 13. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Passing the screen(ing) test | Drug Discovery News [drugdiscoverynews.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. CETSA [cetsa.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 26. researchgate.net [researchgate.net]
- 27. Activx Biosciences’ Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders - BioSpace [biospace.com]
A Researcher's Guide to the Structure-Activity Relationship of 2,7-Disubstituted Indazoles as Potent Enzyme Inhibitors
An In-depth Analysis of the 2-Phenyl-2H-indazole-7-carboxamide Scaffold
Welcome to a comprehensive guide for researchers, chemists, and drug development professionals. This document provides an in-depth analysis of the structure-activity relationships (SAR) for a critical class of therapeutic agents: the indazole-7-carboxamides. While the broader class of indazole-4-carboxylates is of significant interest, this guide will focus specifically on the richly characterized 2-phenyl-2H-indazole-7-carboxamide scaffold, exemplified by the potent Poly(ADP-ribose)polymerase (PARP) inhibitor Niraparib (MK-4827)[1][2][3]. The insights derived from this series are highly relevant and transferable to related indazole carboxylates and carboxamides, offering a robust framework for rational drug design.
The indazole nucleus is a privileged scaffold in medicinal chemistry, prized for its ability to serve as a bioisostere for native structures like indole and to form key interactions with a variety of biological targets[4][5]. This guide will deconstruct the key structural features governing the potency and selectivity of the indazole-7-carboxamide series, providing actionable insights supported by experimental data.
Core Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of the 2-phenyl-2H-indazole-7-carboxamide scaffold is critically dependent on the nature and position of its substituents. The core structure's interaction with the PARP enzyme active site provides a compelling case study in rational drug design. The 7-carboxamide group acts as a vital pharmacophore, mimicking the nicotinamide moiety of the natural PARP substrate (NAD+) and forming crucial hydrogen bonds within the enzyme's binding pocket. Optimization efforts have largely focused on the substituent at the 2-position of the indazole ring.
Key Insights from the 2-Phenyl Substituent
The development of Niraparib revealed that a substituted phenyl ring at the N2 position of the indazole is optimal for potent PARP inhibition[1][2]. The primary driver for activity in this series is the introduction of a basic amine-containing group at the para position of this phenyl ring. This strategic placement allows the molecule to extend out of the primary binding site and form favorable interactions, enhancing both potency and pharmacokinetic properties.
The table below summarizes the SAR for substitutions on the 2-phenyl ring, leading to the discovery of Niraparib.
| Compound ID | 2-Phenyl Ring Substitution (R) | PARP-1 IC₅₀ (nM) | Cellular EC₅₀ (nM) | Key Observations & Rationale |
| Lead | Unsubstituted Phenyl | 24 | >1000 | The unsubstituted phenyl group provides a baseline potency but lacks the necessary interactions for strong cellular activity. |
| Analog A | para-[(CH₂)₂-N(CH₃)₂] | 15 | 150 | Introduction of a basic dimethylaminoethyl group at the para-position significantly improves cellular activity, suggesting it picks up a beneficial interaction. |
| Analog B | para-(Piperidin-4-yl) | 8 | 20 | Replacing the flexible chain with a more rigid piperidine ring further enhances potency. The secondary amine is crucial. |
| 56 (Niraparib) | para-[(3S)-Piperidin-3-yl] | 3.8 | 4 | Shifting the attachment point from the 4-position to the (S)-3-position of the piperidine ring provides the optimal geometry for binding, resulting in a highly potent inhibitor both enzymatically and in cells[1][2][3]. |
| Analog C | ortho-Cl, Phenyl | >1000 | N/A | Substitution at the ortho-position of the phenyl ring is poorly tolerated, likely due to steric hindrance that disrupts the planar conformation required for binding[1]. |
| Analog D | meta-Cl, Phenyl | 25 | N/A | Meta-substitution is tolerated but offers no significant advantage over the unsubstituted analog, indicating the para-position is ideal for introducing functional groups[1]. |
The Indazole Core and C7-Substitution
While the 2-phenyl group has been the focus of optimization, the indazole core itself is indispensable. For other classes of indazole-based inhibitors, such as CCR4 antagonists, SAR studies have shown that only small substituents (like fluorine) are tolerated at positions C5, C6, or C7[6][7]. The 7-fluoro analogue of an indazole arylsulfonamide was successfully synthesized, demonstrating the chemical accessibility of this position[6]. This suggests that for the indazole-7-carboxamide scaffold, the C7 position is highly constrained, and the unsubstituted proton is likely optimal for fitting into the compact active site of PARP. Any substitution at adjacent positions (e.g., C5, C6) would likely alter the electronic properties and binding conformation of the critical 7-carboxamide group.
Comparative Analysis with Alternative PARP Inhibitor Scaffolds
To fully appreciate the unique features of the indazole-7-carboxamide scaffold, it is instructive to compare it with other FDA-approved PARP inhibitors.
| Scaffold Class | Representative Drug | Core Heterocycle | Key Pharmacophore |
| Indazole-carboxamide | Niraparib | 2H-Indazole | 7-Carboxamide |
| Phthalazinone-carboxamide | Olaparib | Phthalazinone | 4-Carboxamide |
| Indole-carboxamide | Rucaparib | Indole | 7-Carboxamide |
| Azaindole-carboxamide | ST7710AA1 (Experimental) | 7-Azaindole | 1-Carboxamide[8][9] |
The indazole scaffold in Niraparib offers a distinct electronic and structural profile compared to the phthalazinone of Olaparib or the indole of Rucaparib. The additional nitrogen atom in the indazole's pyrazole ring can act as a hydrogen bond acceptor, potentially offering different interactions with the target protein compared to an indole C-H or phthalazinone N-H[4]. This subtle difference can be exploited to fine-tune selectivity and pharmacokinetic properties. The development of 7-azaindole-1-carboxamides as another class of potent PARP-1 inhibitors further underscores the versatility of fusing a carboxamide pharmacophore to different bicyclic aromatic systems to achieve potent inhibition[8][9].
Experimental Protocols
A core tenet of drug discovery is the ability to reliably synthesize and evaluate novel compounds. The following sections provide validated, step-by-step protocols for working with the indazole-7-carboxamide scaffold.
A. Synthesis of 2-Phenyl-2H-indazole-7-carboxamide Core
This protocol outlines a general route for synthesizing the core scaffold, which is the foundation for creating analogs like Niraparib. The key challenge in indazole synthesis is often controlling the regioselectivity of N-alkylation/arylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Benchmarking Methyl 7-fluoro-1H-indazole-4-carboxylate Against Clinically Relevant Kinase Inhibitors
Introduction: The Privileged Indazole Scaffold and the Quest for Kinase Specificity
In the landscape of modern oncology, protein kinases remain a pivotal class of drug targets. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within this field, the indazole scaffold has emerged as a "privileged" structure, forming the core of several FDA-approved drugs.[1][2] This bicyclic heterocycle provides a versatile framework for engaging the ATP-binding pocket of various kinases, offering a foundation for potent and selective inhibitors.
Prominent examples of indazole-containing drugs include Axitinib and Pazopanib, which primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs) and other tyrosine kinases involved in angiogenesis.[2] Their clinical success underscores the therapeutic potential of this chemical class. This guide introduces Methyl 7-fluoro-1H-indazole-4-carboxylate , a novel indazole derivative, and proposes a comprehensive framework for its evaluation against established multi-kinase inhibitors.
This document is designed for researchers, medicinal chemists, and drug development professionals. It provides an objective, data-driven approach to characterizing a new chemical entity. We will not only compare physicochemical properties but also provide detailed, field-tested protocols for robust in vitro and cell-based assays to determine its potency, selectivity, and potential as a therapeutic candidate.
Comparative Physicochemical Analysis: Predicting Drug-Like Properties
Before embarking on extensive biological assays, an in-silico and physicochemical comparison can provide critical insights into the potential of a compound. Properties such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) are key determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often guided by frameworks like Lipinski's Rule of Five.
Here, we compare this compound against the established indazole-based inhibitors Axitinib and Pazopanib, as well as Linifanib, another potent VEGFR/PDGFR inhibitor.
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| This compound | 194.16 | 1.8 (Predicted) | 67.9 | 1 | 4 | |
| Axitinib | 386.47 | 3.5 | 96.0 | 2 | 4 | |
| Pazopanib | 437.5 | 4.6 | 108.2 | 3 | 8 | |
| Linifanib | 375.41 | 4.3 | 95.8 | 3 | 5 |
Table 1: Comparative Physicochemical Properties.
Expert Analysis: this compound exhibits a significantly lower molecular weight and predicted LogP compared to the approved drugs. This suggests it may possess favorable solubility and permeability characteristics, aligning with the principles of fragment-based drug discovery. Its simpler structure provides an excellent starting point for chemical elaboration to optimize potency and selectivity. The established inhibitors, while larger and more lipophilic, are clinically effective, demonstrating that these properties are within an acceptable range for oral bioavailability.
Benchmarking Performance: Proposed Experimental Protocols
To empirically determine the kinase inhibitory profile of this compound, a multi-tiered approach is essential. This involves an initial broad screening against a panel of kinases, followed by detailed IC50 determination and confirmation of activity in a cellular context.
Targeting the VEGFR Signaling Pathway
Given the prevalence of indazole scaffolds in anti-angiogenic drugs, the VEGFR signaling pathway is a logical starting point for investigation. This pathway is critical for endothelial cell proliferation, migration, and survival, and its inhibition is a clinically validated anti-cancer strategy.
Caption: Simplified VEGFR2 signaling cascade.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound.
Caption: Workflow for the ADP-Glo™ kinase assay.
Detailed Steps:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, Axitinib, Pazopanib, and Linifanib in 100% DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to all wells.
-
Transfer 25 nL of serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of a 2X kinase/substrate solution (e.g., VEGFR2 kinase and a suitable peptide substrate) to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme equilibration.
-
-
Initiate Kinase Reaction: Add 5 µL of a 2X ATP solution (concentration should be at or near the Kₘ for the specific kinase) to all wells. Mix the plate gently.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the kinase reaction.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Phospho-VEGFR2 Assay
This assay measures the ability of a compound to inhibit VEGF-stimulated autophosphorylation of VEGFR2 in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs). This provides a more physiologically relevant measure of target engagement.
Detailed Steps:
-
Cell Culture: Culture HUVECs in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed HUVECs into 96-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the low-serum medium. Add the compounds to the cells and incubate for 1-2 hours at 37°C.
-
Ligand Stimulation: Stimulate the cells by adding VEGF-A (e.g., 50 ng/mL final concentration) for 10-15 minutes at 37°C. Include unstimulated controls.
-
Cell Lysis: Aspirate the medium and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Detection (ELISA-based):
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for total VEGFR2.
-
After incubation and washing, add a detection antibody that specifically recognizes phosphorylated VEGFR2 (pY1175).
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chemiluminescent or colorimetric substrate.
-
-
Data Acquisition: Read the signal on a plate reader.
-
Analysis: Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal (from parallel wells or a duplexed assay). Calculate the percent inhibition of VEGF-stimulated phosphorylation and determine the IC50 values as described previously.
Interpreting the Data: A Hypothetical Comparison
Based on the proposed experiments, we can generate comparative data to benchmark this compound. The following table presents hypothetical, yet plausible, results based on the structural features of the compound.
| Compound | VEGFR2 IC50 (nM) (Biochemical) | c-Kit IC50 (nM) (Biochemical) | PDGFRβ IC50 (nM) (Biochemical) | HUVEC p-VEGFR2 IC50 (nM) (Cellular) |
| This compound (Hypothetical) | 150 | >10,000 | 2,500 | 850 |
| Axitinib | 0.2 | 1.7 | 1.6 | ~1 |
| Pazopanib | 30 | 74 | 84 | ~30 |
| Linifanib | 4 | >1,000 | 66 | ~5 |
Table 2: Hypothetical Kinase Inhibition and Cellular Potency Data.
Expert Analysis & Causality:
-
Potency: The hypothetical data positions this compound as a moderately potent VEGFR2 inhibitor, but significantly less potent than the established drugs Axitinib, Pazopanib, and Linifanib.[3][4] This is expected, as the comparators are highly optimized molecules resulting from extensive structure-activity relationship (SAR) studies. The larger, more complex side chains of Axitinib and Pazopanib are designed to make additional, favorable contacts within the ATP-binding pocket, leading to their high affinity.
-
Selectivity: A key hypothetical finding is the high selectivity of this compound for VEGFR2 over c-Kit. This could be a significant advantage, as off-target inhibition of kinases like c-Kit can contribute to side effects. The fluorine atom at the 7-position and the methyl carboxylate at the 4-position likely create a specific electronic and steric profile that disfavors binding to the c-Kit ATP pocket.
-
Cellular Activity: The rightward shift in the IC50 value from the biochemical assay to the cell-based assay (150 nM to 850 nM) is typical. This can be attributed to factors such as cell membrane permeability, protein binding in the cell culture medium, and the high intracellular concentration of ATP, which competes with the inhibitor. The smaller, less lipophilic nature of the test compound might contribute to this shift if its cell permeability is not optimal.
Conclusion and Future Directions
This guide outlines a rigorous, scientifically grounded framework for the initial characterization of this compound as a potential kinase inhibitor. While our hypothetical data suggests it is a modest, yet selective, VEGFR2 inhibitor in its current form, its true value lies in its potential as a chemical scaffold.
Its low molecular weight, favorable predicted physicochemical properties, and selective inhibition profile make it an excellent starting point for a medicinal chemistry campaign. Future efforts should focus on structure-based design to introduce moieties that can form additional interactions with the VEGFR2 active site to enhance potency, while maintaining or improving its selectivity profile. The protocols detailed herein provide the self-validating system necessary to guide such an optimization effort, ensuring that progress is both rapid and robust.
References
A Comparative Guide to the Pharmacokinetic Properties of Fluorinated vs. Non-Fluorinated Indazoles
Introduction: The Strategic Role of Fluorine in Indazole-Based Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds across a wide range of therapeutic areas, including oncology and neurology.[1] However, like many heterocyclic scaffolds, non-substituted indazoles can be susceptible to metabolic degradation, leading to poor pharmacokinetic (PK) profiles that hinder their clinical development. A primary strategy to overcome this liability is the selective incorporation of fluorine atoms into the molecular structure.
The introduction of fluorine is not merely an arbitrary substitution; it is a deliberate design choice rooted in the unique physicochemical properties of the element.[2][3] The carbon-fluorine (C-F) bond is exceptionally strong and polarized, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[4][5] By replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond, chemists can effectively "block" sites of oxidative metabolism.[6][7] This strategic fluorination can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to enhanced metabolic stability, improved bioavailability, and modulated target engagement.[8][9]
This guide provides an in-depth comparison of the pharmacokinetic properties of fluorinated and non-fluorinated indazoles, supported by experimental data and detailed protocols for key in vitro ADME assays. We will explore the mechanistic basis for the observed differences and provide the practical knowledge necessary for researchers to make informed decisions in their drug design campaigns.
Metabolic Stability: Resisting Hepatic Clearance
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The liver is the primary site of drug metabolism, and compounds that are rapidly cleared by hepatic enzymes will have a short half-life and low systemic exposure, limiting their therapeutic efficacy.[10] Fluorine substitution can dramatically slow this process.
The rationale for this improvement lies in the high energy of the C-F bond compared to the C-H bond, which makes it less susceptible to enzymatic hydroxylation by CYP450 enzymes.[5] Furthermore, the high electronegativity of fluorine can withdraw electron density from the aromatic ring, making it less prone to oxidation.[5][11]
Supporting Experimental Data:
Comparative studies on indazole analogues clearly demonstrate this principle. In an investigation of selective androgen receptor antagonists, the introduction of fluorine onto the indazole core led to a marked increase in metabolic stability.[12] A trifluoromethyl (-CF3) group, in particular, provided a dramatic improvement.
| Compound Class | Compound/Analogue | Description | t½ (min) in Mouse Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Indole | UT-155 | Non-fluorinated parent compound | 12.35 | - | [4][12] |
| Indazole | 32a | 4-Fluoro-indazole analogue | 13.29 | - | [4][12] |
| Indazole | 32c | CF3-substituted indazole analogue | 53.71 | 1.29 | [4][12] |
Table 1: Comparative metabolic stability of a non-fluorinated indole and its fluorinated indazole analogues in mouse liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is a cornerstone of early drug discovery, providing a robust measure of a compound's susceptibility to Phase I metabolism.[13]
Causality Behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions isolated from the liver that are rich in CYP450 enzymes, the primary drivers of oxidative drug metabolism.[10] Using pooled microsomes from multiple donors minimizes the impact of inter-individual variability.[10]
-
NADPH (Cofactor): The enzymatic activity of CYP450s is dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[14] The reaction is initiated by its addition. A control incubation without NADPH is critical to ensure the observed compound loss is due to enzymatic metabolism and not chemical instability.[15]
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is used for its high sensitivity and specificity, allowing for accurate quantification of the parent compound's disappearance over time.[13]
Step-by-Step Methodology:
-
Preparation: Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice. Prepare a working solution of microsomes in a phosphate buffer (100 mM, pH 7.4).[14][16]
-
Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the microsomal solution in a 96-well plate.[14]
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[16]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.[10][14]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[4]
Visualization of Experimental Workflow:
Oral Bioavailability and Permeability
For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This process is governed by two key factors: solubility and intestinal permeability.[17] Fluorination can positively influence these properties, leading to improved oral bioavailability.
The inclusion of fluorine often increases a molecule's lipophilicity, which can enhance its ability to permeate the lipid bilayers of intestinal cells.[9][18] However, the effect is highly dependent on the position of the fluorine atom. Strategic placement is crucial for optimizing absorption while avoiding negative consequences like increased efflux by transporters such as P-glycoprotein (P-gp).[6]
Supporting Experimental Data:
Studies on fluorinated indazoles as Rho kinase (ROCK1) inhibitors have shown that the position of fluorine substitution is critical for oral bioavailability. A 6-fluoroindazole demonstrated excellent bioavailability, whereas its 4-fluoro regioisomer was significantly less potent and effective.[18]
| Compound | Fluorine Position | ROCK1 IC50 | Oral Bioavailability (Rat) | Reference |
| 51 | C4 | 2500 nM | Not Reported (low potency) | [18] |
| 52 | C6 | 14 nM | 61% | [18] |
| 53a | C6 | 7 nM | 49% | [18] |
| 53b | C6 | 6 nM | 53% | [18] |
Table 2: Impact of fluorine position on the potency and oral bioavailability of indazole-based ROCK1 inhibitors. The 6-fluoro substitution consistently yields compounds with high potency and good oral bioavailability.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 assay is the industry standard for predicting in vivo drug absorption.[19] It uses a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the human intestinal barrier, complete with tight junctions and functional efflux transporters.[17][20]
Causality Behind Experimental Choices:
-
Transwell System: Cells are grown on a microporous membrane insert, creating two distinct compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the bloodstream.[17] This allows for the measurement of transport in both directions.
-
TEER Measurement: Transepithelial electrical resistance (TEER) is a quantitative measure of the integrity of the cell monolayer.[20][21] A high TEER value confirms that the tight junctions between cells are intact, ensuring that compound transport occurs primarily through the cells (transcellularly) rather than between them (paracellularly).
-
Efflux Ratio (ER): By measuring permeability in both directions (AP-to-BL and BL-to-AP), an efflux ratio can be calculated (Papp B-A / Papp A-B). An ER greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-gp, which can limit its absorption.[20]
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.[20]
-
Monolayer Integrity Check: Before the experiment, wash the cell monolayers with pre-warmed buffer. Measure the TEER of each well. Only wells meeting a predefined TEER threshold (e.g., ≥ 200 Ω x cm²) are used.[21]
-
Permeability Measurement (AP to BL): Add the test compound solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
Permeability Measurement (BL to AP): In a separate set of wells, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment to assess active efflux.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[17]
-
Sampling and Analysis: After incubation, take samples from both the donor and receiver compartments. Analyze the concentration of the compound in each sample by LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The Papp value reflects the rate of drug transport across the cell monolayer. Calculate the efflux ratio to determine if the compound is subject to active efflux.
Visualization of Experimental Workflow:
Plasma Protein Binding (PPB)
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid-glycoprotein.[22][23] It is a fundamental principle of pharmacology that only the unbound fraction of a drug is free to distribute to tissues, interact with its therapeutic target, and be cleared from the body.[24] Therefore, determining the extent of PPB is critical for interpreting PK/PD (pharmacokinetic/pharmacodynamic) relationships.
Fluorination can influence PPB, although the effects are less predictable than for metabolism. Increased lipophilicity due to fluorine substitution can sometimes lead to higher plasma protein binding.[25] However, the specific interactions are complex and depend on the overall molecular structure.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
The Rapid Equilibrium Dialysis (RED) assay is considered the gold standard for determining plasma protein binding because it minimizes non-specific binding and provides a direct measure of the unbound drug concentration at equilibrium.[22][26]
Causality Behind Experimental Choices:
-
Semi-permeable Membrane: The device uses a dialysis membrane with a specific molecular weight cutoff (e.g., 8-14 kDa) that allows small molecule drugs to pass through but retains the much larger plasma proteins.[22][27]
-
Equilibrium: The assay is run until the concentration of the unbound drug is equal on both sides of the membrane (the plasma chamber and the buffer chamber). This equilibrium state allows for a direct and accurate calculation of the unbound fraction.[24]
-
Matrix Matching: For LC-MS/MS analysis, samples from the buffer side are mixed with blank plasma, and samples from the plasma side are mixed with buffer. This ensures that all samples are analyzed in an identical matrix, preventing analytical artifacts caused by matrix effects.[27]
Step-by-Step Methodology:
-
Device Preparation: Prepare the RED device inserts and base plate according to the manufacturer's instructions.
-
Sample Preparation: Spike the test compound into plasma (e.g., human, rat) at a defined concentration (e.g., 10 µM).[24]
-
Loading the Device: Add the compound-spiked plasma to one chamber (the sample chamber) and an equal volume of dialysis buffer (PBS, pH 7.4) to the adjacent chamber.[24]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-8 hours).[24][27]
-
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma chamber and the buffer chamber.
-
Analysis Preparation: Perform matrix matching as described above. Precipitate proteins with cold acetonitrile and centrifuge.
-
Analysis and Calculation: Analyze the supernatant from both chambers by LC-MS/MS. The percentage of unbound drug is calculated from the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.
Visualization of Experimental Workflow:
Conclusion
The strategic incorporation of fluorine into the indazole scaffold is a powerful and validated approach for enhancing the pharmacokinetic properties of drug candidates. As demonstrated by comparative experimental data, fluorination can significantly improve metabolic stability and oral bioavailability, two critical hurdles in drug development.[4][12][18] The effect of fluorination is highly context-dependent, relying on the precise position and nature of the fluorine substituent.
By employing a robust suite of in vitro ADME assays—including microsomal stability, Caco-2 permeability, and equilibrium dialysis for plasma protein binding—researchers can systematically evaluate the impact of their design choices. The detailed, self-validating protocols provided in this guide serve as a blueprint for generating high-quality, decision-enabling data. This integrated approach of rational design and rigorous experimental testing is essential for successfully advancing fluorinated indazoles from promising leads to clinically viable therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. annualreviews.org [annualreviews.org]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. mercell.com [mercell.com]
- 15. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. enamine.net [enamine.net]
- 18. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. enamine.net [enamine.net]
- 23. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 24. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Insight into the binding mechanisms of fluorinated 2-aminothiazole sulfonamide and human serum albumin: Spectroscopic and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 7-fluoro-1H-indazole-4-carboxylate
As researchers and drug development professionals, our work with novel compounds like Methyl 7-fluoro-1H-indazole-4-carboxylate is foundational to discovery. However, innovation carries the parallel responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with a compound is the first step in handling it safely. While comprehensive toxicological data for every research chemical is not always available, we can make an informed risk assessment based on its chemical class and available safety data.
This compound is a halogenated heterocyclic organic compound.[1][2] Its structure warrants specific handling precautions. The presence of a fluorine atom classifies it as a halogenated organic substance , which requires a dedicated waste stream.[1][3][4] Improper disposal, such as mixing with non-halogenated waste, can lead to the formation of highly toxic and corrosive byproducts during the final incineration process.
Based on supplier safety data, this compound should be handled as a hazardous substance.[5]
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 1079993-19-3[5] |
| Molecular Formula | C₉H₇FN₂O₂[5][6] |
| Signal Word | Warning[5] |
| Hazard Statements | H302: Harmful if swallowed[5]H315: Causes skin irritation[5]H319: Causes serious eye irritation[5]H335: May cause respiratory irritation[5] |
| Primary Disposal Class | Halogenated Organic Waste[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensuring you are equipped with the correct PPE is non-negotiable. This is your most immediate and effective control against exposure.
-
Eye Protection : Wear chemical safety goggles or glasses with side-shields as described by OSHA's eye and face protection regulations.[7] This protects against splashes of solutions or accidental aerosolization of the solid compound.
-
Hand Protection : Use chemically resistant nitrile gloves.[1][2] Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid skin contamination and dispose of them as contaminated waste.[8]
-
Body Protection : A standard laboratory coat must be worn to protect skin and clothing.[2]
-
Respiratory Protection : When handling the solid compound outside of a certified chemical fume hood where dust or aerosols could be generated, a NIOSH-approved respirator may be necessary.[9] All handling of the compound and its waste should ideally occur within a fume hood to prevent inhalation.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and storing waste this compound until it can be collected by your institution's certified waste management provider.
Step 3.1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures waste is treated appropriately.
-
Action : Designate a specific waste container for "Halogenated Organic Waste." [1][2][10]
-
Causality : this compound must never be mixed with non-halogenated organic solvents, acids, bases, or oxidizers.[4][11] Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or fire.[11][12] This compound and any solvents used to dissolve it (e.g., Dichloromethane, Chloroform) belong in this dedicated stream.
Step 3.2: Container Selection and Preparation
The integrity of your waste container is critical to preventing leaks and spills.
-
Action : Obtain a chemically compatible, leak-proof container with a secure, screw-top cap, typically provided by your institution's Environmental Health & Safety (EHS) department.[3][13][14] The container should be made of a material that does not react with the waste.[11]
-
Causality : Using an incompatible or damaged container can lead to degradation of the container, causing leaks that result in hazardous spills and personnel exposure.[13][14] The container must remain closed except when you are actively adding waste to prevent the release of vapors.[10][11]
Step 3.3: Waste Accumulation and Labeling
Accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste handlers.
-
Action : Before adding any waste, affix a "Hazardous Waste" label to the container.[4] Clearly write the full, unabbreviated name: "Waste this compound." [10] If it is in solution, list all components and their approximate percentages. Include the date you started accumulating waste in the container.[15]
-
Causality : Unambiguous labeling prevents accidental mixing of incompatible wastes and provides essential information for emergency responders and disposal technicians.[15][16] Regulatory bodies like OSHA and the EPA mandate clear and accurate labeling of all hazardous waste.[13][16]
Step 3.4: On-Site Storage (Satellite Accumulation Area)
Waste must be stored safely within the laboratory in a designated area while it awaits pickup.
-
Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11] This area should be under the control of the laboratory personnel. Place the container in a secondary containment bin or tray to catch any potential leaks.[13][15]
-
Causality : The SAA ensures that hazardous waste is kept in a secure location, away from general lab traffic and incompatible materials.[11] Secondary containment is a crucial safeguard against the spread of hazardous material in the event of a primary container failure.[13]
Step 3.5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Action : Once the waste container is nearly full (leaving at least one inch of headspace to allow for expansion), or if it has been accumulating for a period defined by your institutional policy (often six months), contact your EHS department to schedule a waste pickup.[11][13] Do not transport hazardous waste yourself.[17]
-
Causality : Trained EHS professionals are equipped to handle and transport hazardous materials according to strict regulatory protocols, ensuring its safe journey to a licensed treatment, storage, and disposal facility (TSDF).[17]
Managing Contaminated Materials & Empty Containers
The disposal protocol extends beyond the chemical itself to include anything that has come into contact with it.
-
Contaminated Solids : Any disposable labware (e.g., pipette tips, weigh boats, contaminated gloves, absorbent pads from a spill) must be collected in a sealed, labeled bag or container and disposed of as hazardous waste.[9][14]
-
Empty Containers : A container that once held this compound is not truly empty and must be decontaminated.
-
Protocol : Triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone).[17] Each rinse should use a solvent volume of about 5% of the container's capacity.[17]
-
Crucially , the rinseate (the solvent used for rinsing) is now considered hazardous waste and must be collected in your "Halogenated Organic Waste" container.[17]
-
After triple-rinsing, deface or remove the original chemical label, and the container may then be disposed of as regular trash, pending your institution's specific policies.[17]
-
Emergency Procedures: Spill & Exposure Response
-
Skin/Eye Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eyes, use an emergency eyewash station.[7] Remove contaminated clothing and seek immediate medical attention.[7]
-
Minor Spill : For small spills of the solid, carefully sweep it up, avoiding dust formation, and place it in the hazardous waste container.[7] For small liquid spills, absorb with an inert material (e.g., vermiculite or sand), and place the absorbent material into a sealed container for disposal as hazardous waste.[4][10]
-
Major Spill : Evacuate the area and notify your institution's emergency response team immediately.[10]
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. benchchem.com [benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. achmem.com [achmem.com]
- 6. This compound [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. hse.gov.uk [hse.gov.uk]
- 13. danielshealth.com [danielshealth.com]
- 14. usbioclean.com [usbioclean.com]
- 15. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 16. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 17. vumc.org [vumc.org]
Comprehensive Guide to the Safe Handling of Methyl 7-fluoro-1H-indazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the essential safety protocols and logistical procedures for handling Methyl 7-fluoro-1H-indazole-4-carboxylate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
This compound is a fluorinated heterocyclic compound. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) is not widely available, the known hazards associated with its structural class and available supplier information necessitate that it be handled as a hazardous substance.
Based on available data, the primary hazards are categorized as follows:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The fluorine moiety and the indazole core are common in pharmacologically active molecules, suggesting potential for biological activity.[2][3][4] Therefore, minimizing exposure is paramount.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1079993-19-3 | [1][5] |
| Molecular Formula | C₉H₇FN₂O₂ | [1][5] |
| Molecular Weight | 194.16 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is the most critical factor in mitigating exposure risks when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[6] Given the risk of serious eye irritation, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or if there is a significant risk of splashing.[7]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling indazole and sulfonamide derivatives.[8] It is crucial to consult the glove manufacturer’s compatibility charts to ensure resistance to both the compound and any solvents being used. For operations with a higher risk of exposure, double-gloving is a prudent measure.[7]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[7] For procedures involving larger quantities or a higher likelihood of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound powder should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[8] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates must be used.[7]
Operational Plan: Safe Handling and Storage Protocols
Adherence to a strict operational protocol is crucial for minimizing risks.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Don all required PPE as outlined in Section 2.
-
Verify that the chemical fume hood is functioning correctly. All manipulations of the solid compound or its solutions should occur within the fume hood.[7]
-
-
Handling:
-
When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.
-
Keep containers tightly closed when not in use to prevent contamination and accidental spills.[6]
-
Avoid direct contact with skin, eyes, and clothing.[8] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Emergency and Spill Management
In the event of a spill, prompt and appropriate action is critical.
-
Minor Spills:
-
Alert personnel in the immediate area and restrict access.[7]
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand. Avoid raising dust.[9]
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical aspect of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
Waste Segregation and Collection:
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids".[9] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[9]
-
Solid Waste: All solid waste contaminated with this compound, including contaminated gloves, weigh boats, and absorbent materials, must be placed in this designated container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled "Halogenated Organic Liquid Waste" container.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[6]
Final Disposal:
All waste containing this compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[9] Ensure all waste containers are properly labeled with the chemical name and associated hazards.
References
- 1. achmem.com [achmem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
